Ethyl 2-chloropyrazolo[1,5-A]pyrimidine-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 2-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O2/c1-2-15-9(14)6-7(10)12-13-5-3-4-11-8(6)13/h3-5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYDKSIFRIJGMBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2N=CC=CN2N=C1Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701162430 | |
| Record name | Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, 2-chloro-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701162430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1394003-65-6 | |
| Record name | Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, 2-chloro-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1394003-65-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, 2-chloro-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701162430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 2-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on the Structure Elucidation of Ethyl 2-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the structural elucidation of Ethyl 2-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. The pyrazolo[1,5-a]pyrimidine scaffold is a key pharmacophore in the development of various therapeutic agents, including protein kinase inhibitors for cancer treatment. Accurate structural deter[1][2]mination is paramount for understanding structure-activity relationships (SAR) and for the rational design of new drug candidates. This guide details the integrated application of modern spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—complemented by a foundational synthetic strategy. Each section explains the causality behind the experimental choices, ensuring a self-validating analytical workflow.
Introduction
The pyrazolo[1,5-a]pyrimidine core is a fused bicyclic system composed of a pyrazole and a pyrimidine ring, resembling the purine structure and thus showing a wide range of biological activities. The title compound, Ethyl[1][3] 2-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate (Figure 1), possesses key functionalities that make it a versatile intermediate for further chemical modifications. The elucidation of its precise chemical structure is a critical first step in its development and application. This guide presents a logical, multi-faceted approach to unequivocally confirm its molecular architecture.
Synthetic [4]Pathway: A Logical Starting Point
The structural hypothesis for a target molecule is often born from its synthesis. A common and efficient route to pyrazolo[1,5-a]pyrimidine derivatives involves the cyclocondensation of aminopyrazoles with β-dicarbonyl compounds or their equivalents. For the title compound, a[1] plausible synthesis would involve the reaction of an appropriate 3-aminopyrazole precursor with a chlorinated pyrimidine building block.
Experimental Protocol: Synthesis
A generalized synthetic approach is outlined below. The specific choice of reagents is crucial for directing the regioselectivity of the cyclization to yield the desired pyrazolo[1,5-a]pyrimidine scaffold.
-
Step 1: Precursor [1]Synthesis. Synthesize or procure the necessary precursors, such as an appropriately substituted 3-aminopyrazole and a chlorinated pyrimidine derivative like ethyl 2-chloropyrimidine-5-carboxylate.
-
Step 2: Cycloconden[4]sation. React the 3-aminopyrazole with the chlorinated pyrimidine in a suitable solvent (e.g., glacial acetic acid or a high-boiling point alcohol) under reflux conditions. The reaction progress can[5] be monitored by Thin Layer Chromatography (TLC).
-
Step 3: Work-up and Purification. Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then subjected to an aqueous work-up, often involving neutralization with a base like sodium bicarbonate. The crude product is then[5] purified, typically by column chromatography on silica gel, to yield the pure this compound.
This synthetic strategy [4]provides the initial evidence for the proposed structure, which is then rigorously confirmed by the spectroscopic methods detailed below.
Spectroscopic Elucidation: A Multi-Technique Approach
A combination of spectroscopic techniques is essential for an unambiguous structure determination. Each method provides a unique piece of the structural puzzle.
Mass Spectrometry (MS): Determining the Molecular Mass and Formula
Mass spectrometry is the first line of analysis to determine the molecular weight and elemental composition of the synthesized compound.
-
Expertise & Experience: High-resolution mass spectrometry (HRMS), often using electrospray ionization (ESI), is the technique of choice. It provides a highly accurate mass measurement, allowing for the confident determination of the molecular formula. The presence of a chlorine atom is readily identified by the characteristic isotopic pattern (M+ and M+2 peaks in an approximate 3:1 ratio).
Experimental Prot[7]ocol: Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the purified compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: Introduce the sample into an ESI-TOF (Time-of-Flight) or Orbitrap mass spectrometer. Acquire the spectrum in positive ion mode.
-
Data Analysis:
-
Identify the molecular ion peak ([M+H]⁺).
-
Confirm the presence of the chlorine isotope pattern.
-
Use the accurate mass measurement to calculate the elemental composition and verify that it matches the expected formula, C₉H₈ClN₃O₂.
-
| Parameter | Expe[6]cted Value |
| Molecular Formula | C₉H₈ClN₃O₂ |
| Monoisotopic Mass | 225.0305 Da |
| [M+H]⁺ | 226.0378 Da |
| [M+Na]⁺ | 248.0197 Da |
Table 1: Predicted Mass Spectrometry Data for this compound.
Infrared (IR)[4] Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule.
-
Expertise & Experience: The IR spectrum will provide confirmatory evidence for the ester group and the aromatic rings. The absence of certain bands, such as N-H or O-H stretches, can be equally informative.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the compound or analyze the neat solid using an ATR (Attenuated Total Reflectance) accessory.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands.
| Functional Group | Expected Absorption Range (cm⁻¹) |
| C=O (Ester) | 1720-1740 |
| C=N / C=C (Aromatic Rings) | 1500-1650 |
| C-O (Ester) | 1100-1300 |
| C-Cl | 600-800 |
Table 2: Expected IR Absorption Bands.
Nuclear Magne[8][9]tic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. Both ¹H and ¹³C NMR, along with 2D correlation experiments, are employed to assemble the complete molecular structure.
-
Expertise & Experience: The chemical shifts, coupling patterns, and integration of the signals in the ¹H NMR spectrum provide detailed information about the electronic environment and connectivity of the protons. The ¹³C NMR spectrum reveals the number and types of carbon atoms. 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are then used to establish the connectivity between protons and carbons.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Data Acquisition: Acquire ¹H, ¹³C, COSY, and HSQC spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Analysis:
-
¹H NMR:
-
Identify the signals for the ethyl group: a triplet for the methyl protons and a quartet for the methylene protons.
-
Identify the signals for the protons on the pyrazolo[1,5-a]pyrimidine ring system. The chemical shifts will be in the aromatic region, and their coupling patterns will reveal their relative positions.
-
-
¹³C NMR:
-
Identify the carbonyl carbon of the ester group (typically > 160 ppm).
-
Identify the carbons of the ethyl group.
-
Identify the carbons of the heterocyclic ring system.
-
-
2D NMR:
-
Use the COSY spectrum to confirm the coupling between the ethyl group protons.
-
Use the HSQC spectrum to correlate each proton signal with its directly attached carbon signal.
-
-
| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| -CH₃ (Ethyl) | 1.2-1.4 | Triplet | 3H |
| -CH₂- (Ethyl) | 4.2-4.4 | Quartet | 2H |
| Pyrimidine-H | ~7.0-9.0 | Doublet/Multiplet | 1H |
| Pyrimidine-H | ~7.0-9.0 | Doublet/Multiplet | 1H |
| Pyrazole-H | ~7.0-9.0 | Singlet/Doublet | 1H |
Table 3: Predicted ¹H NMR Data.
| Carbon Assignment [7][8] | Expected Chemical Shift (ppm) |
| C=O (Ester) | ~160-170 |
| Heterocyclic Carbons | ~100-160 |
| -CH₂- (Ethyl) | ~60-65 |
| -CH₃ (Ethyl) | ~14-15 |
Table 4: Predicted ¹³C NMR Data.
The Elucidation W[8][11]orkflow: A Self-Validating System
The structural elucidation process is a logical progression, where each step validates the previous one.
Conclusion
The structural elucidation of this compound is achieved through a synergistic combination of rational synthesis and comprehensive spectroscopic analysis. By integrating Mass Spectrometry, IR Spectroscopy, and multi-dimensional NMR techniques, a self-validating workflow is established. This meticulous approach ensures the unambiguous confirmation of the molecular structure, providing a solid foundation for its use in medicinal chemistry research and drug development. The methodologies described herein represent a standard, yet powerful, protocol for the characterization of novel heterocyclic compounds.
References
-
Marei, M. G., et al. (1993). SOME REACTIONS OF PYRAZOLO (1,5-C) PYRIMIDINETHIONES. Journal of Islamic Academy of Sciences, 6(1), 8-14. Available at: [Link]
-
Nowak, M. R., et al. (2021). Recognition of Pharmacological Bi-Heterocyclic Compounds by Using Terahertz Time Domain Spectroscopy and Chemometrics. Sensors, 21(16), 5489. Available at: [Link]
-
Al-Ostoot, F. H., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 15(1), 35-56. Available at: [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Saeed, A., et al. (2017). Structural findings of pyrazolo[1,5-a]pyrimidine compounds for their Pim-1/2 kinase inhibition as potential anticancer agents. Indian Journal of Biochemistry and Biophysics, 54(1-2), 43-52. Available at: [Link]
-
Tan, H.-J., et al. (2009). Ethyl 2-(3-chloro-2-pyridyl)-5-oxopyrazolidine-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1646. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. Retrieved from [Link]
-
Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. Available at: [Link]
-
ResearchGate. (n.d.). The synthesis of new pyrazolo[1,5-a]pyrimidine derivatives. Retrieved from [Link]
-
Molbase. (n.d.). Synthesis of 2-Methyl-7-(3-pyridyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid ethyl ester. Retrieved from [Link]
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Ethyl 2-chloropyrimidine-5-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 5. prepchem.com [prepchem.com]
- 6. PubChemLite - this compound (C9H8ClN3O2) [pubchemlite.lcsb.uni.lu]
- 7. rsc.org [rsc.org]
- 8. beilstein-journals.org [beilstein-journals.org]
The Pyrazolo[1,5-a]pyrimidine Scaffold: A Privileged Core in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of a Privileged Scaffold
The pyrazolo[1,5-a]pyrimidine core, a fused heterocyclic system of pyrazole and pyrimidine rings, has emerged as a "privileged scaffold" in medicinal chemistry. Its rigid, planar structure and versatile synthetic accessibility have made it a cornerstone in the design of numerous biologically active compounds.[1] Initially recognized for its role in developing sedative-hypnotics like Zaleplon, the scaffold's true potential has been unlocked in the realm of targeted therapies, particularly as a potent inhibitor of various protein kinases implicated in cancer and other diseases.[1] This guide provides a comprehensive overview of the pyrazolo[1,5-a]pyrimidine scaffold, from its synthesis and physicochemical properties to its diverse therapeutic applications and the experimental workflows used in its evaluation.
Synthetic Strategies: Building the Core and Its Analogs
The synthetic versatility of the pyrazolo[1,5-a]pyrimidine scaffold is a key driver of its widespread use in drug discovery. A variety of methods have been developed for its construction and subsequent functionalization, allowing for the fine-tuning of its biological activity and physicochemical properties.
Core Synthesis: The Foundation of Diversity
The most common and robust method for constructing the pyrazolo[1,5-a]pyrimidine core involves the condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their synthetic equivalents. This reaction is highly efficient and allows for the introduction of substituents at various positions of the pyrimidine ring.
Experimental Protocol: Synthesis via Condensation with β-Dicarbonyl Compounds
-
Reaction Setup: In a round-bottom flask, dissolve the 5-aminopyrazole (1 equivalent) in a suitable solvent such as ethanol or acetic acid.
-
Reagent Addition: Add the β-dicarbonyl compound (1-1.2 equivalents) to the solution.
-
Catalysis (Optional): For less reactive substrates, a catalytic amount of an acid (e.g., HCl) or a base (e.g., piperidine) can be added to facilitate the reaction.
-
Reaction Conditions: The reaction mixture is typically heated to reflux for several hours. Reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization or column chromatography to yield the desired pyrazolo[1,5-a]pyrimidine.
Microwave-Assisted Synthesis: An Expedited Approach
Microwave irradiation has emerged as a powerful tool to accelerate the synthesis of pyrazolo[1,5-a]pyrimidines, often leading to higher yields and shorter reaction times compared to conventional heating.
Experimental Protocol: Microwave-Assisted Synthesis
-
Reactant Mixture: In a microwave-safe vial, combine the 5-aminopyrazole (1 equivalent) and the β-dicarbonyl compound (1-1.2 equivalents). A high-boiling solvent like dimethylformamide (DMF) or solvent-free conditions can be employed.
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150°C) for a short duration (e.g., 10-30 minutes).
-
Isolation: After cooling, the product can often be isolated by simple filtration and washing with a suitable solvent.
Functionalization: Tailoring Activity through Chemical Modification
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are indispensable tools for the functionalization of the pyrazolo[1,5-a]pyrimidine core, enabling the introduction of a wide array of substituents to explore structure-activity relationships (SAR).
Experimental Protocol: Suzuki-Miyaura Coupling of a Halogenated Pyrazolo[1,5-a]pyrimidine
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the halogenated pyrazolo[1,5-a]pyrimidine (1 equivalent), the boronic acid or ester (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).
-
Solvent: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.
-
Reaction Conditions: Heat the reaction mixture at a specified temperature (e.g., 80-110°C) for several hours until completion, as monitored by TLC or LC-MS.
-
Work-up and Purification: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography.
Physicochemical Properties: The Makings of a Druggable Scaffold
The drug-like properties of the pyrazolo[1,5-a]pyrimidine scaffold are a significant contributor to its success in medicinal chemistry. Understanding and optimizing these properties is crucial for the development of effective and safe therapeutics.
A prime example of a successful drug featuring this scaffold is Zaleplon , a nonbenzodiazepine hypnotic used for the treatment of insomnia.[2][3][4] Its physicochemical properties provide valuable insights into the characteristics of this class of compounds.
| Property | Value | Source |
| Molecular Weight | 305.34 g/mol | [2][4] |
| LogP | 1.23 | [2][3] |
| Water Solubility | Practically insoluble | [2][3] |
| Melting Point | 157-159 °C | [5] |
The low water solubility of many pyrazolo[1,5-a]pyrimidine derivatives is a key challenge that needs to be addressed during drug development.[6] Strategies to improve solubility include the introduction of polar functional groups and the use of formulation technologies. Stability is another critical parameter, and these compounds are generally stable under standard laboratory conditions but can be susceptible to hydrolysis or oxidation depending on the specific substituents.[7]
Therapeutic Applications and Mechanisms of Action
The pyrazolo[1,5-a]pyrimidine scaffold has demonstrated a broad spectrum of biological activities, with its most prominent role being in the development of kinase inhibitors for cancer therapy.
A Potent Kinase Inhibitor Scaffold
Protein kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer.[1] The pyrazolo[1,5-a]pyrimidine core can mimic the adenine ring of ATP, the primary cellular energy currency, allowing it to bind to the ATP-binding pocket of kinases and inhibit their activity.[1]
Tropomyosin receptor kinases (TrkA, TrkB, and TrkC) are a family of receptor tyrosine kinases that play a crucial role in neuronal development and function.[8] Gene fusions involving the NTRK genes can lead to the production of oncogenic Trk fusion proteins that drive the growth of various cancers. Pyrazolo[1,5-a]pyrimidine-based Trk inhibitors, such as Larotrectinib and Entrectinib , have shown remarkable efficacy in patients with NTRK fusion-positive cancers.[8]
Caption: Trk signaling pathway and its inhibition.
Structure-Activity Relationship (SAR) Insights for Trk Inhibitors:
Extensive SAR studies have revealed key structural features for potent Trk inhibition. The pyrazolo[1,5-a]pyrimidine core serves as the hinge-binding motif. Substituents at the 3- and 5-positions are crucial for potency and selectivity, with various aryl and heteroaryl groups being explored. The introduction of a macrocyclic ring has also been shown to enhance binding affinity and overcome resistance mutations.
Table of Representative Pyrazolo[1,5-a]pyrimidine-based Trk Inhibitors and their IC₅₀ Values:
| Compound | TrkA IC₅₀ (nM) | TrkB IC₅₀ (nM) | TrkC IC₅₀ (nM) | Reference |
| Compound 32 | 1.9 | 3.1 | 2.3 | [8] |
| Compound 34 | 1.8 | 4.1 | 2.3 | [8] |
| Compound 36 | 1.4 | 2.4 | 1.9 | [8] |
| Compound 28 | 0.17 | 0.07 | 0.07 | [8] |
Pim kinases (Pim-1, Pim-2, and Pim-3) are a family of constitutively active serine/threonine kinases that play a critical role in cell survival, proliferation, and drug resistance. Overexpression of Pim kinases is observed in various hematological and solid tumors. The pyrazolo[1,5-a]pyrimidine scaffold has been successfully employed to develop potent and selective Pim-1 inhibitors.[9][10]
Caption: Pim-1 signaling pathway and its inhibition.
Table of Representative Pyrazolo[1,5-a]pyrimidine-based Pim-1 Inhibitors and their IC₅₀ Values:
| Compound | Pim-1 IC₅₀ (µM) | Reference |
| 4d | 0.61 | [9] |
| 5d | 0.54 | [9] |
| 9a | 0.68 | [9] |
The PI3K/AKT/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival.[11][12] Dysregulation of this pathway is a common event in cancer. Pyrazolo[1,5-a]pyrimidine derivatives have been developed as potent and selective inhibitors of PI3K isoforms, particularly the delta (δ) isoform, which is primarily expressed in hematopoietic cells and plays a key role in inflammation and autoimmune diseases.[11][12][13][14]
Caption: PI3K signaling pathway and its inhibition.
Table of Representative Pyrazolo[1,5-a]pyrimidine-based PI3Kδ Inhibitors and their IC₅₀ Values:
| Compound | PI3Kδ IC₅₀ (nM) | Reference |
| CPL302415 (6) | 18 | [13] |
| CPL302253 (54) | 2.8 | [11][12] |
Biological Evaluation: From In Vitro Assays to In Vivo Models
A rigorous and systematic evaluation of the biological activity of novel pyrazolo[1,5-a]pyrimidine derivatives is essential for their progression as drug candidates. This involves a cascade of in vitro and in vivo assays.
In Vitro Assays
Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay measures the activity of a kinase by quantifying the amount of ADP produced during the phosphorylation reaction. It is a widely used method for determining the IC₅₀ values of kinase inhibitors.
Experimental Protocol: ADP-Glo™ Kinase Assay
-
Kinase Reaction: In a 384-well plate, set up the kinase reaction containing the kinase, substrate, ATP, and the test compound (at various concentrations).
-
ADP-Glo™ Reagent Addition: After incubation, add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent: Add the Kinase Detection Reagent to convert ADP to ATP and then measure the newly synthesized ATP using a luciferase/luciferin reaction.
-
Luminescence Measurement: Read the luminescence signal, which is proportional to the amount of ADP produced and, therefore, the kinase activity.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay used to assess the cytotoxic effects of a compound on cancer cell lines by measuring the metabolic activity of the cells.
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the pyrazolo[1,5-a]pyrimidine compound for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
In Vivo Efficacy Models
Subcutaneous Xenograft Model
This is a widely used preclinical model to evaluate the anti-tumor efficacy of a drug candidate in a living organism. It involves the implantation of human cancer cells into immunocompromised mice.[15][16][17][18][19]
Experimental Protocol: Subcutaneous Xenograft Model
-
Cell Preparation: Culture the desired human cancer cell line and harvest the cells during the exponential growth phase.
-
Animal Model: Use immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Implantation: Subcutaneously inject a suspension of the cancer cells (typically mixed with Matrigel) into the flank of each mouse.
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size. Once the tumors reach a predetermined volume, randomize the mice into treatment and control groups.
-
Drug Administration: Administer the pyrazolo[1,5-a]pyrimidine compound to the treatment group via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) at a specified dose and schedule. The control group receives the vehicle.
-
Tumor Measurement and Monitoring: Measure the tumor volume using calipers at regular intervals throughout the study. Monitor the body weight and overall health of the mice.
-
Endpoint Analysis: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
Caption: High-level experimental workflow in drug discovery.
Future Perspectives and Challenges
The pyrazolo[1,5-a]pyrimidine scaffold continues to be a fertile ground for the discovery of novel therapeutics. Future research will likely focus on:
-
Exploring New Targets: While kinase inhibition is a major area of focus, the scaffold's versatility allows for the exploration of other biological targets.
-
Overcoming Drug Resistance: The development of next-generation inhibitors that can overcome acquired resistance to existing therapies is a critical challenge.
-
Improving Drug Delivery: Innovative drug delivery systems and formulation strategies are needed to enhance the bioavailability and therapeutic index of these often poorly soluble compounds.
-
Expanding Therapeutic Areas: The application of pyrazolo[1,5-a]pyrimidine-based compounds is being explored in other disease areas, including neurodegenerative and inflammatory disorders.
Despite the challenges, the rich history and continued success of the pyrazolo[1,5-a]pyrimidine scaffold in medicinal chemistry firmly establish it as a privileged core with immense potential for the development of future medicines.
References
-
Design, Synthesis, and 2D QSAR Analysis of Some Novel Pyrazolo[1,5-a]pyrimidine Derivatives as Pim-1 Kinase Inhibitors for the Treatment of MCF-7 Breast Cancer. PubMed. [Link]
-
Design, Synthesis, and Development of Pyrazolo[1,5- a]pyrimidine Derivatives as a Novel Series of Selective PI3K δ Inhibitors. PubMed. [Link]
-
Pyrazolo[1,5‐a]pyrimidines identified previously as pan Pim kinase inhibitors. ResearchGate. [Link]
-
Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI. [Link]
-
Sonata (zaleplon) Capsules DESCRIPTION. accessdata.fda.gov. [Link]
-
Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. PubMed Central. [Link]
-
Zaleplon. accessdata.fda.gov. [Link]
-
Zaleplon. Wikipedia. [Link]
-
Pyrazolo[1,5-a]pyrimidine Scaffold-Based Small Molecules: From Bench to FDA-Approved TRK Kinase Inhibitors (Part 1). ResearchGate. [Link]
-
Zaleplon. PubChem. [Link]
-
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. PubMed Central. [Link]
-
Design, Synthesis, and Development of pyrazolo[1,5- a]pyrimidine Derivatives as a Novel Series of Selective PI3K δ Inhibitors: Part I-Indole Derivatives. PubMed. [Link]
-
Pyrazolo[1,5-a]pyrimidine based Trk inhibitors: Design, synthesis, biological activity evaluation. ResearchGate. [Link]
-
EXPERIMENTAL PROTOCOL: Cell prep and in vivo tumor inoculation (subcutaneous). ciberonc. [Link]
-
The cell-line-derived subcutaneous tumor model in preclinical cancer research. Nature Protocols. [Link]
-
Pyrazolo[1,5-a]pyrimidine based Trk inhibitors: Design, synthesis, biological activity evaluation. PubMed. [Link]
-
Zaleplon. PharmaCompass.com. [Link]
-
Biochemical IC 50 values for the PI3K inhibitors against class I PI3K enzymes and mTOR. ResearchGate. [Link]
-
Subcutaneous Murine Xenograft Models: A Critical Tool for Studying Human Tumor Growth and Angiogenesis In Vivo. PubMed. [Link]
-
Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives. MDPI. [Link]
-
Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. NIH. [Link]
-
Novel pyrazolo[1,5-a]pyridines as PI3K inhibitors: variation of the central linker group. RSC Publishing. [Link]
-
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Semantic Scholar. [Link]
-
Structural findings of pyrazolo[1,5-a]pyrimidine compounds for their Pim-1/2 kinase inhibition as potential anticancer agents. ResearchGate. [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central. [Link]
-
DOT Language. Graphviz. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Dot structures I: Single bonds (video). Khan Academy. [Link]
-
Drawing dot structures (video). Khan Academy. [Link]
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Publishing. [Link]
-
GraphViz dot file generator for network map : r/Bitburner. Reddit. [Link]
-
dot. Graphviz. [Link]
-
Chemistry Tutorial 7.1d: Molecular Dot Diagrams. YouTube. [Link]
-
Chemistry Tutorial 6.02d: Molecular Dot Diagrams. YouTube. [Link]
-
Graphviz view of a cell cycle canonical signaling pathway with gene.... ResearchGate. [Link]
-
Graphviz and dot: Generating Diagrams with Code. YouTube. [Link]
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Zaleplon - Wikipedia [en.wikipedia.org]
- 5. Zaleplon | C17H15N5O | CID 5719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Buy Pyrazolo[1,5-a]pyrimidine derivative 13 (EVT-10967583) [evitachem.com]
- 8. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and 2D QSAR Analysis of Some Novel Pyrazolo[1,5-a]pyrimidine Derivatives as Pim-1 Kinase Inhibitors for the Treatment of MCF-7 Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, and Development of pyrazolo[1,5- a]pyrimidine Derivatives as a Novel Series of Selective PI3K δ Inhibitors: Part I-Indole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, Synthesis, and Development of Pyrazolo[1,5- a]pyrimidine Derivatives as a Novel Series of Selective PI3K δ Inhibitors: Part II-Benzimidazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives | MDPI [mdpi.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 17. The cell-line-derived subcutaneous tumor model in preclinical cancer research | Springer Nature Experiments [experiments.springernature.com]
- 18. yeasenbio.com [yeasenbio.com]
- 19. Subcutaneous Murine Xenograft Models: A Critical Tool for Studying Human Tumor Growth and Angiogenesis In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pyrazolo[1,5-a]pyrimidine Scaffold: A Privileged Core in Modern Drug Discovery
A Technical Guide for Researchers and Drug Development Professionals
The pyrazolo[1,5-a]pyrimidine nucleus, a fused heterocyclic system comprising a pyrazole ring fused to a pyrimidine ring, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to interact with a wide array of biological targets, leading to a diverse range of pharmacological activities. This guide provides an in-depth exploration of the multifaceted biological activities of pyrazolo[1,5-a]pyrimidine derivatives, offering insights into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation. The versatility of this scaffold has made it a focal point in the quest for novel therapeutics, with several derivatives having progressed into clinical trials and even reaching the market.[1][2][3][4]
A Versatile Pharmacophore: Unlocking Diverse Biological Activities
The therapeutic potential of pyrazolo[1,5-a]pyrimidines is remarkably broad, spanning from oncology to infectious diseases and inflammatory conditions.[1][5][6] This versatility stems from the scaffold's ability to be readily functionalized at various positions, enabling the fine-tuning of its physicochemical properties and biological target specificity.[4][7]
Anticancer Activity: A Dominant Therapeutic Arena
The most extensively investigated and perhaps most significant biological activity of pyrazolo[1,5-a]pyrimidine derivatives is their anticancer potential.[1][4][5] A primary mechanism through which these compounds exert their antitumor effects is the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.[1][7]
Pyrazolo[1,5-a]pyrimidines have been identified as potent inhibitors of a multitude of kinases, acting as ATP-competitive or allosteric inhibitors.[7] Their ability to mimic the purine core of ATP allows them to bind to the ATP-binding pocket of kinases, thereby blocking their catalytic activity.[1]
A notable class of kinases targeted by these derivatives includes:
-
Pim Kinases: Pim-1, a serine/threonine kinase, is an attractive target in oncology due to its role in promoting cell growth and survival.[8] Pyrazolo[1,5-a]pyrimidine compounds have been developed as potent and selective Pim-1 inhibitors, demonstrating nanomolar inhibitory activity and suppression of downstream signaling pathways.[8][9][10]
-
Cyclin-Dependent Kinases (CDKs): As central regulators of the cell cycle, CDKs are prime targets for cancer therapy.[11] Derivatives of the pyrazolo[1,5-a]pyrimidine scaffold have been identified as potent inhibitors of CDK1, CDK2, and CDK9, leading to cell cycle arrest and antiproliferative activity in various cancer cell lines.[11][12][13]
-
Tropomyosin Receptor Kinases (Trks): The discovery of NTRK gene fusions as oncogenic drivers has led to the development of targeted therapies. Significantly, two of the three FDA-approved drugs for NTRK fusion cancers, Larotrectinib and Entrectinib, feature the pyrazolo[1,5-a]pyrimidine core.[2][3][14] These inhibitors have shown remarkable efficacy in patients with various solid tumors harboring NTRK fusions.[2][3]
-
Phosphoinositide 3-Kinase δ (PI3Kδ): The PI3K signaling pathway is frequently overactivated in cancer. Novel pyrazolo[1,5-a]pyrimidine derivatives have been designed as selective PI3Kδ inhibitors with low nanomolar IC50 values, showing promise for the treatment of hematological malignancies and inflammatory diseases.[15]
-
Other Kinases: The inhibitory activity of this scaffold extends to other important oncogenic kinases such as EGFR, B-Raf, and MEK, which are critical in non-small cell lung cancer (NSCLC) and melanoma.[7]
Signaling Pathway of Kinase Inhibition by Pyrazolo[1,5-a]pyrimidine Derivatives
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Anti-inflammatory and CNS Activities
Beyond their roles in cancer and infectious diseases, pyrazolo[1,5-a]pyrimidine derivatives have also been explored for their anti-inflammatory and central nervous system (CNS) activities. [1][3][5] Certain derivatives have shown inhibitory effects on cyclooxygenase (COX) enzymes and leukotriene biosynthesis, key mediators of inflammation. [16][17]This suggests their potential for the development of novel anti-inflammatory drugs with potentially fewer side effects than traditional nonsteroidal anti-inflammatory drugs (NSAIDs). [16] In the realm of CNS disorders, some pyrazolo[1,5-a]pyrimidines have been investigated for their anxiolytic and hypnotic properties. Furthermore, recent research has highlighted their potential as selective negative modulators of AMPA receptors associated with the TARP γ-8 subunit, suggesting applications in neurological conditions like epilepsy. [18]
Conclusion and Future Perspectives
The pyrazolo[1,5-a]pyrimidine scaffold has firmly established itself as a cornerstone in the development of new therapeutic agents. Its synthetic tractability and ability to interact with a diverse range of biological targets have fueled extensive research, leading to significant breakthroughs, particularly in the field of oncology. The clinical success of Trk inhibitors bearing this core structure is a testament to its therapeutic potential. [2][3] Future research will likely focus on several key areas:
-
Optimization of existing scaffolds: Further structural modifications to improve potency, selectivity, and pharmacokinetic profiles of known pyrazolo[1,5-a]pyrimidine-based inhibitors. [1][7]* Exploration of new biological targets: Investigating the interaction of this scaffold with other disease-relevant proteins to uncover novel therapeutic applications.
-
Development of dual-target inhibitors: Designing single molecules that can modulate multiple targets simultaneously, which could be particularly beneficial in complex diseases like cancer. [13][19]* Application of novel synthetic methodologies: Employing modern synthetic techniques to create more diverse and complex pyrazolo[1,5-a]pyrimidine libraries for biological screening. [7] In conclusion, the pyrazolo[1,5-a]pyrimidine core continues to be a highly valuable and versatile platform for the design and discovery of new drugs. The ongoing research in this area holds great promise for addressing unmet medical needs across a spectrum of diseases.
References
- Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. (n.d.). National Institutes of Health.
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2025). RSC Publishing.
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (n.d.). PubMed Central.
- Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. (n.d.). MDPI.
- Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. (2024, July 29). PubMed Central.
- Synthesis and study of the anti-inflammatory properties of some pyrazolo[1,5-a]pyrimidine derivatives. (n.d.). PubMed.
- Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. (2024, December 10). MDPI.
- Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. (n.d.). MDPI.
- Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. (2014, October 22). PubMed.
- Development of pyrazolo[1,5-a]pyrimidine-based antibacterial agents. (2023, May 9). Taylor & Francis Online.
- Development of pyrazolo[1,5- a ]pyrimidine-based antibacterial agents. (n.d.). ResearchGate.
- Synthesis and biological evaluation of aryl derivatives of isoxazole pyrazolo[1,5-a] pyrimidines as anticancer agents. (2022, April 7). Taylor & Francis Online.
-
Synthesis and in vitro anticancer activity of pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-d]t[1][7][9]riazines. (n.d.). Taylor & Francis Online. Retrieved January 7, 2026, from
- Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. (2014, October 22). ACS Publications.
- Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (n.d.). PubMed Central.
- A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration. (2010, December 23). PubMed.
- Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives. (n.d.).
- Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9. (2015, October 1). PubMed.
- New Route to the Synthesis of Novel Pyrazolo[1,5-a]pyrimidines and Evaluation of their Antimicrobial Activity as RNA Polymerase Inhibitors. (n.d.). PubMed.
- PYRAZOLO[1,5-a]PYRIMIDINE DERIVATIVES AND THEIR BIOLOGICAL ACTIVITY. (2024, January). ResearchGate.
- Antibiofilm and Anti-Quorum-Sensing Activities of Novel Pyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives as Carbonic Anhydrase I and II Inhibitors: Design, Synthesis, Radiosterilization, and Molecular Docking Studies. (n.d.). MDPI.
- Design, synthesis, docking, and antimicrobial evaluation of some novel pyrazolo[1,5-a] pyrimidines and their corresponding cycloalkane ring-fused derivatives as purine analogs. (n.d.). PubMed Central.
- A review on biological activity of pyrazole contain pyrimidine derivatives. (2024, December 6).
- Examples of biological activities of pyrazolo[1,5-a]pyrimidines and the structures of some drugs. (n.d.). ResearchGate.
- Discovery of novel pyrazolo[1,5-a]pyrimidines as potent pan-Pim inhibitors by structure- and property-based drug design. (2013, June 1). PubMed.
- Discovery of pyrazolo[1,5-a]pyrimidines: Synthesis, in silico insights, and anticancer activity via novel CDK2/Tubulin dual inhibition approach. (2025, August 5). PubMed.
- Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. (n.d.). MDPI.
- Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (n.d.). PubMed Central.
- Spectrum of biological activity of pyrazolo[1,5-a]pyrimidine derivatives and ways of their modification (review). (2024, December 29). INIS-IAEA.
- Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators. (n.d.). PubMed Central.
- Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights. (2024, July 29). PubMed.
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A review on biological activity of pyrazole contain pyrimidine derivatives [wisdomlib.org]
- 7. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of pyrazolo[1,5-a]pyrimidines: Synthesis, in silico insights, and anticancer activity via novel CDK2/Tubulin dual inhibition approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives [mdpi.com]
- 16. Synthesis and study of the anti-inflammatory properties of some pyrazolo[1,5-a]pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity [mdpi.com]
The Pyrazolo[1,5-a]pyrimidine Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide on the Mechanism of Action for Researchers, Scientists, and Drug Development Professionals
The pyrazolo[1,5-a]pyrimidine core, a fused heterocyclic system comprising pyrazole and pyrimidine rings, stands as a prominent and versatile scaffold in medicinal chemistry.[1] Its rigid, planar structure and synthetic tractability have made it a fertile ground for the development of a diverse array of bioactive compounds.[1] Molecules incorporating this framework have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, central nervous system (CNS) modulation, and antimicrobial effects.[2][3][4] This guide provides a detailed exploration of the multifaceted mechanisms of action through which pyrazolo[1,5-a]pyrimidine derivatives exert their therapeutic effects, with a focus on their interactions with key biological targets.
Part 1: Dominance in Kinase Inhibition: A Primary Anticancer Mechanism
The dysregulation of protein kinases is a fundamental driver of cancer progression, making them critical targets for therapeutic intervention.[3][5] Pyrazolo[1,5-a]pyrimidine-based compounds have emerged as a significant class of protein kinase inhibitors, acting as both ATP-competitive and allosteric modulators.[3][5]
Tropomyosin Receptor Kinase (Trk) Inhibition
A notable success story for the pyrazolo[1,5-a]pyrimidine scaffold is its central role in the development of Tropomyosin receptor kinase (Trk) inhibitors.[2][6] Trk kinases (TrkA, TrkB, and TrkC) are crucial in neuronal development and function, but chromosomal rearrangements leading to NTRK gene fusions can result in the expression of constitutively active Trk fusion proteins that drive various solid tumors.[2][6]
Marketed drugs such as Larotrectinib and Entrectinib, both featuring the pyrazolo[1,5-a]pyrimidine core, have demonstrated significant clinical efficacy in treating NTRK fusion-positive cancers.[2] The mechanism of these inhibitors involves binding to the ATP-binding pocket of the Trk kinase domain. The pyrazolo[1,5-a]pyrimidine moiety is essential for forming a critical hinge interaction with the Met592 residue, a key determinant of binding affinity.[2]
However, the emergence of resistance mutations has necessitated the development of next-generation inhibitors.[2] Compounds like Repotrectinib and Selitrectinib, also based on the pyrazolo[1,5-a]pyrimidine scaffold, have been designed to overcome this resistance.[2][6]
Structural Insights into Trk Inhibition:
Structure-activity relationship (SAR) studies have revealed key features for potent Trk inhibition[2]:
-
Hinge Binding: The N1 atom of the pyrazolo[1,5-a]pyrimidine ring forms a hydrogen bond with the backbone amide of Met592 in the hinge region of the kinase.
-
Hydrophobic Interactions: Substituents at various positions on the scaffold can be tailored to occupy hydrophobic pockets within the active site, enhancing potency. For instance, a pyridine ring can support these interactions.[2]
-
Overcoming Resistance: Modifications, such as the incorporation of an oxanyl group, can occupy the mutation site, thereby restoring activity against resistant forms of the enzyme.[2]
Table 1: Inhibitory Activity of Representative Pyrazolo[1,5-a]pyrimidine-based Trk Inhibitors
| Compound | Target | IC50 (nM) | Reference |
| Larotrectinib | TrkA, TrkB, TrkC | 5-11 | [2] |
| Entrectinib | TrkA, TrkB, TrkC | 1.7, 0.1, 0.1 | [2] |
| Repotrectinib (TPX-0005) | TrkA, TrkB, TrkC | 0.019, 0.019, 0.019 | [2] |
| Selitrectinib (LOXO-195) | TrkA, TrkB, TrkC | <1 | [2] |
| LPM4870108 | TrkA, TrkAG595R | 2.4 ± 0.3, 3.5 ± 0.5 | [2] |
Cyclin-Dependent Kinase (CDK) and Pim-1 Kinase Inhibition
Beyond Trk, the pyrazolo[1,5-a]pyrimidine scaffold has been successfully employed to target other kinases implicated in cancer.
-
CDK Inhibition: Certain derivatives have been designed as dual inhibitors of CDK2 and TRKA kinases, presenting a promising strategy to overcome drug resistance.[7] Dinaciclib, a potent CDK inhibitor, utilizes a pyrazolo[1,5-a]pyrimidine core to occupy the ATP-binding site, thereby blocking the activity of multiple CDKs.[7] Some compounds have also been identified as dual CDK2/tubulin polymerization inhibitors, showcasing a multi-targeted approach to cancer therapy.[8]
-
Pim-1 Kinase Inhibition: Pim-1 is a serine/threonine kinase that plays a role in cell survival and proliferation, making it an attractive target in oncology.[9] Pyrazolo[1,5-a]pyrimidine compounds have been developed as potent and selective inhibitors of Pim-1.[9] These inhibitors have demonstrated the ability to suppress the phosphorylation of the pro-apoptotic protein BAD, a downstream substrate of Pim-1, in cellular assays, confirming their on-target activity.[9]
Phosphoinositide 3-kinase (PI3K) Inhibition
The PI3K signaling pathway is frequently overactive in cancer. The pyrazolo[1,5-a]pyrimidine framework has been utilized to create selective inhibitors of PI3Kδ, a isoform primarily expressed in hematopoietic cells.[10] The mechanism of these inhibitors involves the formation of a hydrogen bond between a morpholine substituent on the pyrazolo[1,5-a]pyrimidine core and the Val-828 residue in the hinge region of the PI3Kδ active site.[10]
Diagram 1: Generalized Kinase Inhibition by Pyrazolo[1,5-a]pyrimidines
Caption: ATP-competitive inhibition of protein kinases by pyrazolo[1,5-a]pyrimidine compounds.
Part 2: Modulating the Central Nervous System: GABA-A Receptor Interactions
The pyrazolo[1,5-a]pyrimidine scaffold is also a key component of compounds that modulate the activity of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the CNS.[11] Dysregulation of GABAergic neurotransmission is implicated in a variety of neurological and psychiatric disorders.[11]
Certain pyrazolo[1,5-a]quinazoline derivatives, a related class of compounds, have been shown to act as modulators of the GABA-A receptor.[12][13][14] These compounds can exhibit a range of activities, including:
-
Partial Agonism: Enhancing the chloride current through the GABA-A receptor channel, leading to neuronal hyperpolarization and an inhibitory effect.[12]
-
Inverse Partial Agonism: Reducing the chloride current, which can have anxiogenic or pro-convulsant effects.[12]
-
Null Modulation/Antagonism: Binding to the receptor without affecting its function but blocking the binding of other modulators.[12][15]
These effects are mediated through binding to the benzodiazepine site on the GABA-A receptor.[15]
Experimental Protocol: Two-Electrode Voltage Clamp (TEVC) Assay for GABA-A Receptor Modulation
-
Oocyte Preparation: Harvest oocytes from Xenopus laevis and defolliculate them.
-
cRNA Injection: Inject oocytes with cRNAs encoding the desired GABA-A receptor subunits (e.g., α1, β2, γ2L).
-
Incubation: Incubate the oocytes for 2-5 days to allow for receptor expression.
-
Electrophysiological Recording:
-
Place an oocyte in a recording chamber continuously perfused with bathing solution.
-
Impale the oocyte with two microelectrodes filled with KCl.
-
Clamp the membrane potential at -60 mV.
-
-
Compound Application:
-
Apply GABA at a concentration that elicits a small current (EC5-10).
-
Co-apply the test pyrazolo[1,5-a]pyrimidine compound with GABA.
-
-
Data Analysis: Measure the change in the GABA-evoked current in the presence of the test compound to determine its modulatory effect (potentiation or inhibition).
Part 3: Diverse Mechanisms of Action: Anti-inflammatory and PDE Inhibition
Beyond kinase inhibition and GABA-A receptor modulation, pyrazolo[1,5-a]pyrimidine derivatives have demonstrated a range of other biological activities.
Anti-inflammatory Properties
Several pyrazolo[1,5-a]pyrimidine and pyrazolo[1,5-a]quinazoline derivatives exhibit significant anti-inflammatory properties.[16][17] The proposed mechanisms for this activity include:
-
Inhibition of Pro-inflammatory Mediators: Some compounds have been shown to inhibit the biosynthesis of prostaglandins and leukotrienes, key mediators of inflammation.[16]
-
Modulation of Leukocyte Function: Certain derivatives can inhibit superoxide production and myeloperoxidase release from leukocytes, thereby reducing oxidative stress and tissue damage associated with inflammation.[16]
-
MAPK Inhibition: Some pyrazolo[1,5-a]quinazolines have been identified as potential ligands for mitogen-activated protein kinases (MAPKs) such as ERK2, p38α, and JNK3, which are involved in inflammatory signaling pathways.[17]
Phosphodiesterase (PDE) Inhibition
The pyrazolo[4,3-d]pyrimidine scaffold, an isomer of pyrazolo[1,5-a]pyrimidine, is famously the core of sildenafil (Viagra), a potent inhibitor of phosphodiesterase type 5 (PDE5).[18][19] PDE5 is an enzyme that degrades cyclic guanosine monophosphate (cGMP), a second messenger involved in smooth muscle relaxation.[19] By inhibiting PDE5, these compounds lead to an accumulation of cGMP, resulting in vasodilation.[19] This mechanism is the basis for their use in treating erectile dysfunction and pulmonary hypertension.[19][20] The pyrazolo[1,5-a]pyrimidine scaffold has also been explored for the development of inhibitors of other PDE families, such as PDE4.[21]
Diagram 2: Experimental Workflow for Assessing Anti-inflammatory Activity
Caption: A streamlined workflow for the evaluation of anti-inflammatory pyrazolo[1,5-a]pyrimidines.
Conclusion
The pyrazolo[1,5-a]pyrimidine scaffold represents a truly privileged structure in medicinal chemistry, giving rise to compounds with a remarkable diversity of mechanisms of action. From the targeted inhibition of key kinases in oncology to the nuanced modulation of CNS receptors and the suppression of inflammatory pathways, this versatile core continues to be a valuable starting point for the design and development of novel therapeutics. The ongoing exploration of this chemical space, guided by a deep understanding of its interactions with biological targets, promises to yield the next generation of innovative medicines.
References
-
Mahajan, A. T., Shivani, Ashok Kumar Datusalia, et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(15), 3560. [Link]
-
Iorkula, T. H., Osayawe, O. J. K., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 13(38), 26685–26713. [Link]
-
Iorkula, T. H., Osayawe, O. J. K., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. [Link]
-
(2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. National Institutes of Health. [Link]
-
(1995). Synthesis and study of the anti-inflammatory properties of some pyrazolo[1,5-a]pyrimidine derivatives. PubMed. [Link]
-
(2020). Synthesis and in vitro anticancer activity of pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-d][2][3][5]triazines. Taylor & Francis Online. [Link]
-
Efficient Synthesis and Biological Evaluation of Some New Pyrazolo[1,5‐a]pyrimidine Derivatives as Antimicrobial Activity. Semantic Scholar. [Link]
-
(2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. [Link]
-
El-Enany, M. M., Kamel, M. M., Khalil, O. M., & El-Nassan, H. B. (2011). Synthesis and Antitumor Activity of Novel pyrazolo[1,5-a]pyrimidine Derivatives. European Journal of Chemistry, 2(3), 331-336. [Link]
-
(2025). Discovery of pyrazolo[1,5-a]pyrimidines: Synthesis, in silico insights, and anticancer activity via novel CDK2/Tubulin dual inhibition approach. PubMed. [Link]
-
(2021). Synthesis of New GABAA Receptor Modulator with Pyrazolo[1,5-a]quinazoline (PQ) Scaffold. MDPI. [Link]
-
(2021). Synthesis of New GABAA Receptor Modulator with Pyrazolo[1,5-a]quinazoline (PQ) Scaffold. MDPI. [Link]
-
(2022). GABAA Receptor Modulators with a Pyrazolo[1,5-a]quinazoline Core: Synthesis, Molecular Modelling Studies and Electrophysiological Assays. National Institutes of Health. [Link]
-
(2022). GABAA Receptor Modulators with a Pyrazolo[1,5-a]quinazoline Core: Synthesis, Molecular Modelling Studies and Electrophysiological Assays. PubMed. [Link]
-
Pyrazolopyrimidine derivatives as GABA A receptor modulators. ResearchGate. [Link]
-
(2020). Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. MDPI. [Link]
-
(2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. PubMed Central. [Link]
-
(2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. PubMed Central. [Link]
-
(2007). An insight into the pharmacophores of phosphodiesterase-5 inhibitors from synthetic and crystal structural studies. National Institutes of Health. [Link]
-
Pyrazolopyrimidinone Based Selective Inhibitors of PDE5 for the Treatment of Erectile Dysfunction. ResearchGate. [Link]
-
(2016). N-Alkylpyrido[1′,2′:1,5]pyrazolo-[4,3-d]pyrimidin-4-amines: A new series of negative allosteric modulators of mGlu1/5 with CNS exposure in rodents. PubMed Central. [Link]
-
(2018). An overview on pharmaceutical applications of phosphodiesterase enzyme 5 (PDE5) inhibitors. PubMed Central. [Link]
-
(1999). Pfizer claims PDE1 inhibitors for range of cardiovascular and other disorders. BioWorld. [Link]
-
Preparation and optimization of pyrazolo[1,5-a]pyrimidines as new potent PDE4 inhibitors. Semantic Scholar. [Link]
-
(2024). Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights. PubMed. [Link]
Sources
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights [mdpi.com]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient Synthesis and Biological Evaluation of Some New Pyrazolo[1,5‐a]pyrimidine Derivatives as Antimicrobial Activity | Semantic Scholar [semanticscholar.org]
- 5. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of pyrazolo[1,5-a]pyrimidines: Synthesis, in silico insights, and anticancer activity via novel CDK2/Tubulin dual inhibition approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of New GABAA Receptor Modulator with Pyrazolo[1,5-a]quinazoline (PQ) Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. GABAA Receptor Modulators with a Pyrazolo[1,5-a]quinazoline Core: Synthesis, Molecular Modelling Studies and Electrophysiological Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. GABAA Receptor Modulators with a Pyrazolo[1,5-a]quinazoline Core: Synthesis, Molecular Modelling Studies and Electrophysiological Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Synthesis and study of the anti-inflammatory properties of some pyrazolo[1,5-a]pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines [mdpi.com]
- 18. An insight into the pharmacophores of phosphodiesterase-5 inhibitors from synthetic and crystal structural studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. An overview on pharmaceutical applications of phosphodiesterase enzyme 5 (PDE5) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. | BioWorld [bioworld.com]
- 21. Preparation and optimization of pyrazolo[1,5-a]pyrimidines as new potent PDE4 inhibitors. | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide to the Discovery and Synthesis of Novel Pyrazolo[1,5-a]pyrimidine Inhibitors
This guide provides a comprehensive overview of the discovery, synthesis, and evaluation of pyrazolo[1,5-a]pyrimidine inhibitors. It is intended for researchers, scientists, and drug development professionals seeking to leverage this privileged scaffold in their therapeutic programs. We will delve into the fundamental chemistry, medicinal chemistry strategies, and biological evaluation workflows that have propelled this heterocyclic system to the forefront of modern drug discovery, particularly in the realm of kinase inhibition.
Part 1: The Pyrazolo[1,5-a]pyrimidine Scaffold: A Privileged Core in Kinase Inhibition
Introduction to the Heterocyclic System
The pyrazolo[1,5-a]pyrimidine ring system is a fused heterocycle composed of a pyrazole ring fused to a pyrimidine ring. This 10π-electron aromatic system possesses a unique combination of structural rigidity and chemical versatility. Its planar nature provides a stable platform for the precise spatial orientation of various substituents, which can engage in specific interactions with biological targets. The presence of multiple nitrogen atoms allows for a rich array of hydrogen bonding opportunities, both as donors and acceptors, which is a critical feature for binding to the ATP pocket of protein kinases.
A "Privileged" Scaffold in Drug Discovery
In medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of binding to multiple, often unrelated, biological targets. The pyrazolo[1,5-a]pyrimidine core has earned this distinction, particularly as a versatile kinase inhibitor.[1][2] Kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, especially cancer.[1] The pyrazolo[1,5-a]pyrimidine scaffold has been successfully engineered to target a wide array of kinases, including Tropomyosin Receptor Kinases (Trk), Pim kinases, Cyclin-Dependent Kinases (CDKs), and Phosphoinositide 3-kinases (PI3K), demonstrating its broad therapeutic potential.[1][3][4][5]
Notable FDA-Approved Drugs and Clinical Candidates
The clinical success of pyrazolo[1,5-a]pyrimidine-based drugs underscores the scaffold's importance. Two of the three FDA-approved drugs for cancers driven by NTRK gene fusions feature this core:
-
Larotrectinib and Entrectinib were first-generation TRK inhibitors that received clinical approval in 2018 and 2019, respectively.[3][6] They have shown remarkable efficacy in treating a wide range of solid tumors harboring NTRK fusions.
-
Repotrectinib , a second-generation inhibitor approved in November 2023, was designed to overcome resistance mutations that can limit the effectiveness of earlier inhibitors.[3][6]
The journey of these compounds from initial discovery to market approval serves as a powerful testament to the utility of the pyrazolo[1,5-a]pyrimidine framework in targeted therapy.[3][7]
Part 2: Synthetic Strategies for the Pyrazolo[1,5-a]pyrimidine Core
The construction of the pyrazolo[1,5-a]pyrimidine nucleus is well-established, with several robust synthetic strategies available to medicinal chemists.
Foundational Synthesis: Condensation of 5-Aminopyrazoles
The most frequently employed and versatile method for synthesizing the pyrazolo[1,5-a]pyrimidine core is the condensation reaction between a 5-aminopyrazole and a β-dicarbonyl compound or its synthetic equivalent (e.g., enaminones, chalcones).[8] This reaction proceeds via an initial nucleophilic attack of the exocyclic amino group of the pyrazole onto one of the carbonyl carbons, followed by an intramolecular cyclization and dehydration to form the fused ring system. The choice of substituents on both the aminopyrazole and the dicarbonyl component allows for the introduction of diversity at various positions of the final scaffold.
-
Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of the desired 5-aminopyrazole in a suitable solvent such as glacial acetic acid or ethanol.
-
Addition of Dicarbonyl: Add 1.1 equivalents of the β-dicarbonyl compound (e.g., acetylacetone for a 5,7-dimethyl derivative) to the solution.
-
Reaction Conditions: Heat the mixture to reflux for 4-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the resulting residue purified by column chromatography on silica gel or recrystallization to yield the desired pyrazolo[1,5-a]pyrimidine.
Advanced and Regioselective Synthetic Methodologies
To accelerate the drug discovery process and access more complex substitution patterns, several advanced synthetic methods have been developed:
-
One-Pot and Multicomponent Reactions: These strategies improve efficiency by combining multiple reaction steps into a single operation without isolating intermediates. For instance, a one-pot cyclization has been developed to synthesize 3-halo-pyrazolo[1,5-a]pyrimidines from aminopyrazoles, enaminones, and sodium halides.[8]
-
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and improve yields by providing efficient and uniform heating.[8]
-
Palladium-Catalyzed Cross-Coupling: For late-stage functionalization, palladium-catalyzed reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings are invaluable.[1][8] These methods allow for the introduction of diverse aryl, heteroaryl, and amino groups onto a pre-formed pyrazolo[1,5-a]pyrimidine core, typically at halogenated positions, which is crucial for exploring structure-activity relationships.
Diagram: General Synthetic Workflow
Caption: General workflow for the synthesis and diversification of pyrazolo[1,5-a]pyrimidines.
Part 3: Medicinal Chemistry: From Hit to Lead
The process of transforming an initial "hit" compound into a "lead" candidate with drug-like properties involves a meticulous, iterative cycle of design, synthesis, and testing.
Principles of Rational Drug Design
-
Structure-Activity Relationship (SAR) Studies: SAR studies are fundamental to understanding how chemical structure relates to biological activity. For the pyrazolo[1,5-a]pyrimidine scaffold, substitutions at the C3, C5, and C7 positions have been shown to be particularly important for modulating potency and selectivity.[8] For example, in Trk inhibitors, specific substitutions at the C5 position are crucial for engaging with the kinase hinge region, while modifications at C3 can enhance potency and improve physicochemical properties.[3]
-
Bioisosteric Replacement and Scaffold Hopping: These strategies involve replacing parts of a molecule with other chemical groups that have similar physical or chemical properties, with the goal of improving potency, selectivity, or ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The pyrazolo[1,5-a]pyrimidine core itself can be considered a bioisostere of the purine ring system found in ATP.[9][10] Scaffold hopping, a more drastic approach, involves replacing the central core of a known inhibitor with a novel scaffold, like pyrazolo[1,5-a]pyrimidine, to discover new chemical series with potentially improved properties.[8][11]
Case Study: Development of Potent and Selective Trk Inhibitors
The development of Trk inhibitors provides an excellent example of rational drug design.
-
Key Interactions: The pyrazolo[1,5-a]pyrimidine core typically forms hydrogen bonds with the hinge region of the Trk kinase domain, mimicking the interaction of the adenine ring of ATP.[3]
-
SAR Evolution: Early efforts identified that a picolinamide group at the C3 position and a substituted pyrrolidine at the C5 position led to potent Trk inhibition.[3] Subsequent optimization, including the creation of macrocyclic derivatives, led to second-generation inhibitors like Repotrectinib, which exhibit improved potency against both wild-type and mutant forms of Trk.[3]
Table 1: Illustrative SAR Data for Pyrazolo[1,5-a]pyrimidine-based Trk Inhibitors
| Compound ID | C3-Substituent | C5-Substituent | TrkA IC₅₀ (nM)[3] | Cellular Activity (KM12 IC₅₀, nM)[3] |
|---|---|---|---|---|
| 8 | Picolinamide | 2,5-difluorophenyl-pyrrolidine | 1.7 | - |
| 9 | Picolinamide | 2,5-difluorophenyl-pyrrolidine | 1.7 | - |
| 23 | Macrocyclic Amide | (part of macrocycle) | - | 0.1 |
| 24 | Macrocyclic Amide | (part of macrocycle) | - | 0.2 |
Case Study: Overcoming Challenges in Pim-1 Inhibitor Development
Pim-1 is an attractive oncology target, and the pyrazolo[1,5-a]pyrimidine scaffold has been successfully used to develop potent inhibitors.[12][13]
-
Addressing Off-Target Effects: An early challenge in kinase inhibitor development is ensuring selectivity and avoiding off-target effects, such as inhibition of the hERG potassium channel, which can lead to cardiotoxicity. In one series of Pim-1 inhibitors, it was discovered that a basic moiety was responsible for hERG inhibition. Removing this group successfully eliminated the hERG liability without compromising potency against Pim-1.[12][14]
-
Enhancing Selectivity: Through systematic optimization, lead compounds were developed that proved to be highly selective for Pim-1 when tested against a large panel of over 100 other oncogenic kinases, indicating a favorable safety profile.[12][14]
Table 2: Illustrative SAR Data for Pyrazolo[1,5-a]pyrimidine-based Pim-1 Inhibitors
| Compound ID | Key Substituents | Pim-1 IC₅₀ (nM)[12] | Flt-3 IC₅₀ (nM)[12] | BAD Phosphorylation Inhibition (%)[12] |
|---|---|---|---|---|
| 9 | Phenyl, Morpholine | 2 | 29 | 24 |
| 9a | 4-F-Phenyl, Morpholine | 3 | 11 | 91 |
| 11a | 4-F-Phenyl, Piperidine | 3 | 7 | 81 |
| 11b | 4-Cl-Phenyl, Piperidine | 2 | 8 | 91 |
Diagram: Hit-to-Lead Optimization Workflow
Caption: Iterative cycle of hit-to-lead optimization in drug discovery.
Part 4: Biological Evaluation of Novel Inhibitors
A systematic cascade of biological assays is required to characterize a novel inhibitor and build a case for its further development.
In Vitro Biochemical Assays
The first step is to determine if the compound directly inhibits the enzymatic activity of the target kinase.
-
Kinase Inhibition Assays: These assays measure the ability of a compound to block the kinase's phosphorylation of a substrate. Common formats include luminescence-based assays that quantify the amount of ATP remaining after the kinase reaction (e.g., Kinase-Glo®), fluorescence polarization (FP), or time-resolved fluorescence resonance energy transfer (TR-FRET).
-
Selectivity Profiling: To assess the inhibitor's specificity, it is crucial to screen it against a broad panel of other kinases. This helps to identify potential off-targets and predict potential side effects.
-
Reagent Preparation: Prepare assay buffer, kinase, substrate, and ATP solutions at appropriate concentrations.
-
Compound Plating: Serially dilute the test compounds in DMSO and dispense them into a multi-well assay plate (e.g., a 384-well plate).
-
Kinase Reaction: Add the kinase and substrate to the wells, followed by the addition of ATP to initiate the reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Signal Detection: Stop the reaction and add a luminescence detection reagent (e.g., Kinase-Glo®). This reagent lyses the cells and contains luciferase and luciferin, which produce light in the presence of the remaining ATP.
-
Data Analysis: Measure the luminescence signal using a plate reader. The signal is inversely proportional to kinase activity. Calculate IC₅₀ values by fitting the dose-response data to a four-parameter logistic curve.
Cellular Assays
After confirming biochemical activity, the next step is to determine if the inhibitor works in a more complex biological context.
-
Target Engagement: Assays are needed to confirm that the compound enters the cell and binds to its intended target. This can be done using techniques like the Cellular Thermal Shift Assay (CETSA) or by measuring the inhibition of a known downstream signaling event. For example, a potent Pim-1 inhibitor should suppress the phosphorylation of its substrate, BAD, in cells.[12][14]
-
Antiproliferative Assays: These assays measure the ability of the compound to inhibit the growth of cancer cell lines that are known to be dependent on the target kinase. This provides evidence of the compound's potential therapeutic effect.
In Vivo Preclinical Studies
Promising compounds from cellular assays are advanced into animal models.
-
Pharmacokinetics (PK): These studies determine how the drug is absorbed, distributed, metabolized, and excreted by the organism.
-
Pharmacodynamics (PD): These studies measure the effect of the drug on its target in the animal (e.g., measuring the level of phosphorylated substrate in tumor tissue).
-
Efficacy Studies: The ultimate preclinical test is to evaluate the compound's ability to inhibit tumor growth in a relevant animal model, such as a mouse xenograft model where human tumor cells are implanted into the mouse.[15]
Diagram: Inhibitor Screening Cascade
Caption: A typical screening cascade for the evaluation of kinase inhibitors.
Part 5: Future Directions and Emerging Opportunities
The pyrazolo[1,5-a]pyrimidine scaffold remains a fertile ground for drug discovery. Future efforts will likely focus on:
-
Targeting Novel Kinases: Applying this scaffold to inhibit newly validated or historically "undruggable" kinase targets.
-
Expanding Therapeutic Areas: While oncology has been the primary focus, the role of kinases in inflammation, immunology, and neurodegenerative diseases presents new opportunities for pyrazolo[1,5-a]pyrimidine-based inhibitors.[3]
-
Innovations in Drug Design: The development of covalent inhibitors, allosteric modulators, and proteolysis-targeting chimeras (PROTACs) based on this core could lead to new therapeutic modalities with enhanced selectivity and durability of response.
The proven success and inherent versatility of the pyrazolo[1,5-a]pyrimidine scaffold ensure that it will continue to be a cornerstone of medicinal chemistry and a source of innovative medicines for years to come.
References
- Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters.
- Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - NIH.
- Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC - NIH.
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9. PubMed.
- Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
- Pyrazolo[1,5-a]pyrimidine based Trk inhibitors: Design, synthesis, biological activity evalu
- Synthesis of pyrazolo[1,5-a]pyrimidine ring as a possible bioisosteric replacement of the 5-(1H-pyrrol-1-yl)pyrazole scaffold.
- Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine deriv
- Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. PubMed.
- Discovery of pyrazolo[1,5-a]pyrimidine-based CHK1 inhibitors. PubMed.
- Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors.
- Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors.
- Discovery of pyrazolo[1,5-a]pyrimidine-based Pim inhibitors. PubMed.
- Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors.
- Discovery of Pyrazolo[1,5-a]pyrimidine Derivative as a Novel and Selective ALKBH5 Inhibitor for the Treatment of AML. Journal of Medicinal Chemistry.
- Application and SARs of Pyrazolo[1,5-a]pyrimidine as Antitumor Agents Scaffold. Current Topics in Medicinal Chemistry.
- Synthesis of pyrazolo[1,5-a]pyrimidine ring as a possible bioisosteric replacement of the 5-(1H-pyrrol-1-yl)pyrazole scaffold. Usiena Air.
- Scaffold-hopping strategy for pyrazolo[3,4-d]pyrimidines: In vitro and in silico studies of dual c-Met/STAT3 inhibition for enhanced antitumor activity. ScienceDirect.
- Pyrazolo[1,5-a]-1,3,5-triazine as a purine bioisostere: access to potent CDK inhibitor (R).
- Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Deriv
- Pyrazolo[1,5-a]pyrimidine scaffold-based small molecules: From bench to FDA-approved TRK kinase inhibitors (Part 1). QxMD.
- Efficient construction of pyrazolo[1,5-a]pyrimidine scaffold and its exploration as a new heterocyclic fluorescent pl
- Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. MDPI.
- Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiprolifer
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. benthamdirect.com [benthamdirect.com]
- 3. mdpi.com [mdpi.com]
- 4. Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyrazolo[1,5-a]pyrimidine scaffold-based small molecules: From bench to FDA-approved TRK kinase inhibitors (Part 1). | Read by QxMD [read.qxmd.com]
- 8. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. arkat-usa.org [arkat-usa.org]
- 10. Pyrazolo[1,5-a]-1,3,5-triazine as a purine bioisostere: access to potent CDK inhibitor (R)-roscovitine analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs | MDPI [mdpi.com]
- 12. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
Role of pyrazolo[1,5-a]pyrimidines in anti-cancer research.
An In-Depth Technical Guide to the Role of Pyrazolo[1,5-a]pyrimidines in Anti-Cancer Research
Prepared for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist
Executive Summary
The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a "privileged structure" in modern medicinal chemistry, particularly in the discovery of novel anti-cancer therapeutics. This guide provides a comprehensive technical overview of this remarkable class of N-heterocyclic compounds. We will dissect their synthetic versatility, elucidate their primary mechanisms of action as potent protein kinase inhibitors, explore the nuanced structure-activity relationships that govern their efficacy, and survey their journey from laboratory synthesis to clinically approved drugs. This document is designed to serve as a foundational resource, blending established knowledge with field-proven insights to empower researchers in the rational design and development of the next generation of pyrazolo[1,5-a]pyrimidine-based oncology drugs.
Introduction: The Pyrazolo[1,5-a]pyrimidine Scaffold - A Cornerstone in Oncology Drug Discovery
The pyrazolo[1,5-a]pyrimidine core is a fused, planar heterocyclic system that has garnered immense interest due to its wide spectrum of biological activities, most notably in oncology.[1] Its significance was firmly established in the late 20th century as researchers identified these compounds as potent inhibitors of various enzymes, especially protein kinases.[2]
Protein kinases are critical regulators of cellular signaling pathways that, when dysregulated, are hallmark drivers of cancer.[3] The pyrazolo[1,5-a]pyrimidine structure possesses unique features, including its ability to mimic the purine core of ATP, allowing it to competitively bind within the ATP-binding pocket of numerous kinases.[2] This inherent property, combined with its synthetic tractability, allows for extensive structural modifications to fine-tune potency, selectivity, and pharmacokinetic profiles, making it an ideal framework for targeted cancer therapy.[1]
Synthetic Strategies: Building the Core and Its Analogs
The therapeutic potential of pyrazolo[1,5-a]pyrimidines is fundamentally enabled by their accessible and versatile synthesis. The choice of a synthetic route is a critical decision, often dictated by the desired substitution pattern, scalability, and efficiency.
Core Rationale for Synthetic Route Selection
The primary goal is to achieve regioselective control over the final structure, as the placement of different functional groups dramatically influences biological activity.[2] The most prevalent and robust strategy involves the condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their synthetic equivalents. This approach offers a direct and efficient pathway to the fused bicyclic system.[2]
Key Synthetic Methodologies
-
Cyclocondensation Reactions: This is the workhorse method, involving the reaction of a 5-aminopyrazole with a 1,3-dielectrophile, such as a β-diketone or enaminone. The reaction proceeds via an initial Michael-type addition, followed by intramolecular cyclization and dehydration to yield the final pyrazolo[1,5-a]pyrimidine core.[4] The exocyclic amino group of the pyrazole is more nucleophilic than the endocyclic one, which drives the desired regioselectivity.[5]
-
Three-Component Reactions: These methods enhance efficiency by combining multiple starting materials in a single pot to rapidly generate molecular complexity, which is highly valuable for building compound libraries for screening.[2][3]
-
Microwave-Assisted Synthesis: The application of microwave irradiation significantly accelerates reaction times, often increases yields, and represents a greener chemistry approach by reducing energy consumption and solvent use.[2][3] This technique is particularly advantageous for rapid lead optimization.
-
Post-Functionalization: Modern cross-coupling reactions, such as those catalyzed by palladium, are instrumental in introducing diverse functional groups onto the pyrazolo[1,5-a]pyrimidine scaffold after its initial formation.[3] This allows for late-stage diversification, a crucial tactic in refining the structure-activity relationship (SAR) of a lead compound.
Experimental Protocol: Generalized Synthesis via Cyclocondensation
This protocol describes a standard, reliable method for synthesizing a 7-aryl-pyrazolo[1,5-a]pyrimidine, a common motif in kinase inhibitors.
-
Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of the desired 5-aminopyrazole (e.g., 5-amino-1H-pyrazole-4-carbonitrile) in glacial acetic acid.
-
Addition of Electrophile: Add 1.1 equivalents of the corresponding β-enaminone (e.g., a derivative of a methyl aryl ketone and DMF-DMA) to the solution.[4] The slight excess of the enaminone ensures the complete consumption of the limiting aminopyrazole.
-
Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 118°C for acetic acid). Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).
-
Work-up and Isolation: Allow the reaction mixture to cool to room temperature. Pour the mixture into ice-water, which will cause the product to precipitate.
-
Purification: Collect the solid product by vacuum filtration and wash it with cold water and then a small amount of cold ethanol to remove residual acetic acid and unreacted starting materials. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) or by column chromatography on silica gel to yield the pure pyrazolo[1,5-a]pyrimidine derivative.
Caption: Generalized workflow for pyrazolo[1,5-a]pyrimidine synthesis.
Mechanism of Action: Targeting Key Oncogenic Pathways
Pyrazolo[1,5-a]pyrimidines exert their anti-cancer effects predominantly by inhibiting protein kinases, which are essential enzymes that transfer phosphate groups to protein substrates, thereby controlling cellular processes like growth, proliferation, and survival.[6]
Primary Role as ATP-Competitive Protein Kinase Inhibitors (PKIs)
Most pyrazolo[1,5-a]pyrimidine inhibitors function by competing with endogenous ATP for binding to the kinase domain.[3] Their planar, heterocyclic structure forms key hydrogen bonds with the "hinge region" of the kinase active site, a conserved backbone that connects the N- and C-lobes of the enzyme. This binding event blocks the kinase from phosphorylating its downstream targets, effectively shutting down the aberrant signaling pathway that drives tumor growth.[2]
Caption: Mechanism of ATP-competitive kinase inhibition.
Specific Kinase Targets and Associated Cancers
The versatility of the scaffold allows for the development of inhibitors against a wide array of kinases:
-
Tropomyosin Receptor Kinases (Trks): TrkA, TrkB, and TrkC are essential for neuronal development but can become potent oncogenes when chromosomal rearrangements create NTRK gene fusions.[7][8] Pyrazolo[1,5-a]pyrimidine-based drugs like Larotrectinib and Entrectinib are highly effective, tumor-agnostic therapies for patients with NTRK fusion-positive solid tumors.[7]
-
Cyclin-Dependent Kinases (CDKs): CDKs are master regulators of the cell cycle.[9] Their aberrant activity is a common feature in many cancers. Pyrazolo[1,5-a]pyrimidine derivatives have been developed that potently inhibit CDKs, such as CDK1, CDK2, and CDK9.[10][11] This inhibition prevents the phosphorylation of key substrates like the retinoblastoma protein (Rb), leading to cell cycle arrest, typically at the G1/S or G2/M phase, and subsequent apoptosis.[10][12]
-
MAPK Pathway Kinases (B-Raf, MEK): The Ras-Raf-MEK-ERK signaling pathway is frequently mutated in cancers like melanoma.[2] Pyrazolo[1,5-a]pyrimidines have shown significant inhibitory effects on B-Raf and MEK, blocking this critical pro-proliferative pathway.[3]
-
Other Key Targets: The scaffold has been successfully modified to target a host of other clinically relevant kinases, including Epidermal Growth Factor Receptor (EGFR) in non-small cell lung cancer, FMS-like tyrosine kinase 3 (FLT3) in acute myeloid leukemia (AML), and Casein Kinase 2 (CK2).[2][3][13][14]
Structure-Activity Relationship (SAR) and Lead Optimization
SAR studies are crucial for transforming a moderately active "hit" compound into a potent and selective clinical candidate. For the pyrazolo[1,5-a]pyrimidine core, specific substitutions at various positions are known to govern its interaction with the target kinase.
Key SAR Insights Summary
| Position | Role of Substitution | Example and Rationale |
| C3 | Potency and Selectivity | The introduction of an amide group, such as picolinamide, at this position has been shown to significantly enhance inhibitory activity against TrkA, likely by forming additional hydrogen bonds within the active site.[7][15] |
| C5 | Selectivity and Solubility | Substitution with groups like a 2,5-difluorophenyl-substituted pyrrolidine can increase Trk inhibition.[7] More polar groups, such as an oxetane ring, have been used to lower lipophilicity, thereby improving pharmacokinetic properties and reducing off-target effects like hERG binding.[13] |
| C7 | Potency and Lipophilicity | Aryl groups at this position often occupy a hydrophobic pocket in the kinase domain. Modifications here can fine-tune potency and the overall physicochemical profile of the molecule.[4] |
The process of lead optimization is iterative. A change at one position can influence the optimal substituent at another. This requires a systematic approach, often guided by computational molecular docking, to predict how a designed molecule will fit into the kinase's ATP-binding pocket before committing to its synthesis.
Preclinical and Clinical Landscape
The journey of a pyrazolo[1,5-a]pyrimidine from concept to clinic involves rigorous preclinical evaluation to establish its efficacy and safety profile.
In Vitro Evaluation
The initial assessment of a new compound's potential is performed using cell-free and cell-based assays.
Protocol: In Vitro Kinase Inhibition Assay (Generalized)
-
Assay Setup: In a 96-well plate, add the kinase enzyme, a specific peptide substrate, and ATP to a buffer solution.
-
Compound Addition: Add the pyrazolo[1,5-a]pyrimidine test compound at various concentrations (typically a serial dilution). Include a positive control (known inhibitor) and a negative control (DMSO vehicle).
-
Reaction Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a set period (e.g., 60 minutes) to allow the phosphorylation reaction to occur.
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This is often done using luminescence-based methods (e.g., Kinase-Glo®), where the amount of remaining ATP is measured—less ATP means higher kinase activity.
-
Data Analysis: Plot the percentage of kinase inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration required to inhibit 50% of the enzyme's activity).
Representative In Vitro Activity Data
| Compound Class | Target Kinase(s) | Cell Line | Activity (IC50/GI50) | Reference |
| PzP Derivative 6t | CDK2 / TRKA | - | 0.09 µM / 0.45 µM | [4][16] |
| PzP Derivative 4k | CDK2 / CDK9 | 60 cell line panel | Mean GI50 = 280 nM | [10] |
| PzP Derivative 21c | CDK2 | HCT-116 | 18 nM | [11] |
| PzP Derivative 14a | - | HCT-116 | 2.0 nM | [17] |
| PzP Derivative 9a | Pim-1 Kinase | MCF-7 | 0.68 µM | [18] |
In Vivo Efficacy and Clinical Translation
Promising compounds from in vitro studies are advanced to in vivo testing, typically in mouse xenograft models where human tumor cells are implanted into immunocompromised mice.[2] These studies assess the compound's ability to inhibit tumor growth when administered orally or intravenously.[10]
The clinical success of pyrazolo[1,5-a]pyrimidines is best exemplified by the FDA-approved Trk inhibitors:
-
Larotrectinib & Entrectinib: These first-generation inhibitors demonstrated remarkable efficacy in patients with NTRK-fusion cancers, leading to their approval.[8]
-
Repotrectinib: A second-generation inhibitor approved in 2023, designed to overcome resistance mutations that can emerge in patients treated with first-generation drugs.[7][8]
Challenges and Future Directions
Despite the significant successes, challenges remain in the field.
-
Acquired Resistance: Tumors can develop mutations in the target kinase that prevent the drug from binding effectively. The development of next-generation inhibitors that are active against these mutants, like Repotrectinib, is a critical and ongoing effort.[7]
-
Selectivity and Off-Target Effects: Achieving high selectivity for the target kinase over the ~500 other kinases in the human kinome is difficult. Poor selectivity can lead to toxicity. Future designs will increasingly focus on optimizing selectivity to improve safety profiles.[2][3]
-
Dual-Target Inhibitors: A promising strategy involves designing single molecules that can inhibit two distinct oncogenic pathways simultaneously. Pyrazolo[1,5-a]pyrimidines have shown potential as dual CDK2/TRKA inhibitors, which could offer a more robust therapeutic effect and delay the onset of resistance.[4][16]
Conclusion
The pyrazolo[1,5-a]pyrimidine scaffold is a testament to the power of heterocyclic chemistry in addressing complex diseases like cancer. Its proven ability to potently and selectively inhibit a range of oncogenic kinases has already translated into life-saving therapies. The deep understanding of its synthesis, mechanism of action, and structure-activity relationships continues to fuel the discovery pipeline. As researchers continue to innovate, leveraging this privileged framework to tackle challenges like drug resistance and to explore novel multi-targeted approaches, the pyrazolo[1,5-a]pyrimidine core is set to remain a central pillar of targeted anti-cancer drug discovery for the foreseeable future.
References
-
Iorkula, T. H., Osayawe, O. J., Odogwu, D. A., Ganiyu, L. O., & Onyinyechi, O. L. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. [Link][2][3][6]
-
Yadav, P., Singh, R., Singh, A., Parveen, A., Singh, A., & Singh, R. K. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(15), 3560. [Link][7][8][15]
-
Iorkula, T. H., Osayawe, O. J., Odogwu, D. A., Ganiyu, L. O., Onyinyechi, O. L., et al. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central. [Link]
-
Gaber, Z. M., Saleh, M. A., El-Kalyoubi, S. A., & El-Gazzar, M. G. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Molecules, 29(24), 5601. [Link][4][16]
-
El-Enany, M. M., Kamel, M. M., Khalil, O. M., & El-Nassan, H. B. (2011). Synthesis and Antitumor Activity of Novel pyrazolo[1,5-a]pyrimidine Derivatives. European Journal of Chemistry, 2(3), 331-336. [Link][17]
-
Abdelhamid, A. O., et al. (2019). Synthesis of pyrazolo[1,5-a]pyrimidines (5a–d). ResearchGate. [Link][5]
-
Iorkula, T. H., et al. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Semantic Scholar. [Link]
-
Portilla, J., & Quiroga, J. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(21), 6695. [Link][1]
-
Yadav, P., et al. (2024). Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights. PubMed. [Link]
-
Gaber, Z. M., et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI. [Link]
-
Ali, M., et al. (2013). Structure and Property Based Design of Pyrazolo[1,5-a]pyrimidine Inhibitors of CK2 Kinase with Activity in Vivo. R Discovery. [Link][13]
-
Metwally, A. A., et al. (2021). Pyrazolo[1,5-a]pyrimidines structures as anticancer agents. ResearchGate. [Link][18]
-
Bettayeb, K., et al. (2010). A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration. PubMed. [Link][10]
-
Gomaa, M. S., et al. (2025). New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiproliferative agents. PubMed. [Link][11]
-
Kamal, A., et al. (2013). Novel anthranilamide-pyrazolo[1,5-a]pyrimidine conjugates modulate the expression of p53-MYCN associated micro RNAs in neuroblastoma cells and cause cell cycle arrest and apoptosis. PubMed. [Link][12]
-
Wang, Y., et al. (2025). Discovery and structure−activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors. ResearchGate. [Link][14]
-
Yadav, P., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. PubMed Central. [Link]
-
Ismail, M. M. F. (2015). Synthesis and in vitro cytotoxic activity of novel pyrazolo [1,5-a]pyrimidines towards breast adenocarcinoma MCF-7 cell line, cell cycle analysis and QSAR studies. Hilaris Publisher. [Link][9]
Sources
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment | Semantic Scholar [semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel anthranilamide-pyrazolo[1,5-a]pyrimidine conjugates modulate the expression of p53-MYCN associated micro RNAs in neuroblastoma cells and cause cell cycle arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. researchgate.net [researchgate.net]
- 15. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity | MDPI [mdpi.com]
- 17. Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives | European Journal of Chemistry [eurjchem.com]
- 18. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Chemistry of Pyrazolo[1,5-a]pyrimidines for Researchers and Drug Development Professionals
Introduction: The Privileged Scaffold of Pyrazolo[1,5-a]pyrimidine
The pyrazolo[1,5-a]pyrimidine core is a fused heterocyclic system comprising a pyrazole ring fused to a pyrimidine ring.[1][2] This rigid, planar scaffold has garnered significant attention in medicinal chemistry and materials science due to its remarkable synthetic versatility and wide spectrum of biological activities.[1][2][3] Termed a "privileged scaffold," its structure is amenable to diverse chemical modifications, allowing for the fine-tuning of its physicochemical and pharmacological properties.[1][2] This adaptability has led to the development of numerous compounds with therapeutic potential, including anticancer, anti-inflammatory, antiviral, and kinase inhibitory activities.[2][3][4] Notably, several approved drugs and clinical candidates, such as the anticancer agents Larotrectinib and Repotrectinib, feature the pyrazolo[1,5-a]pyrimidine core, underscoring its importance in modern drug discovery.[5][6][7]
This in-depth technical guide provides a comprehensive overview of the chemistry of pyrazolo[1,5-a]pyrimidines, tailored for researchers, scientists, and drug development professionals. We will delve into the core synthetic strategies, explore the chemical reactivity of this scaffold, and highlight its diverse applications, with a particular focus on its role in the development of targeted therapeutics.
Part 1: Synthesis of the Pyrazolo[1,5-a]pyrimidine Core
The construction of the pyrazolo[1,5-a]pyrimidine ring system is most commonly achieved through the cyclocondensation reaction between a 3-aminopyrazole (or its 5-aminopyrazole tautomer) and a 1,3-bielectrophilic species.[1] This versatile approach allows for the introduction of a wide array of substituents at various positions of the final heterocyclic scaffold.
The Cornerstone Reaction: 3-Aminopyrazoles and 1,3-Dicarbonyl Compounds
The reaction between 3-aminopyrazoles and 1,3-dicarbonyl compounds is the most widely employed and classical method for synthesizing pyrazolo[1,5-a]pyrimidines.[2] The causality behind this prevalence lies in the ready availability of a vast library of both starting materials.
Mechanism: The reaction proceeds via an initial nucleophilic attack of the exocyclic amino group of the 3-aminopyrazole onto one of the carbonyl carbons of the 1,3-dicarbonyl compound. This is followed by an intramolecular cyclization, where the endocyclic nitrogen of the pyrazole ring attacks the second carbonyl group, and subsequent dehydration to afford the aromatic pyrazolo[1,5-a]pyrimidine ring system.[2] The reaction is typically catalyzed by either acid or base.
Caption: General reaction pathway for the synthesis of pyrazolo[1,5-a]pyrimidines.
Table 1: Common 1,3-Bielectrophiles and Resulting Substitution Patterns
| 1,3-Bielectrophile | Resulting Substituents on Pyrazolo[1,5-a]pyrimidine |
| β-Diketones (e.g., acetylacetone) | Alkyl/Aryl groups at positions 5 and 7 |
| β-Ketoesters (e.g., ethyl acetoacetate) | Alkyl/Aryl at position 5 and a hydroxyl (keto tautomer) at position 7 |
| Malonaldehydes and derivatives | Hydrogen or other groups at positions 5 and 7 |
| β-Enaminones | Pre-installed amino functionalities |
| β-Ketonitriles | An amino group at position 7 |
Modern Synthetic Approaches
While the classical methods remain robust, contemporary organic synthesis has introduced several innovative and efficient strategies for constructing the pyrazolo[1,5-a]pyrimidine scaffold.
-
Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a one-pot synthesis, offering high atom economy and operational simplicity.[1] For instance, the reaction of an aldehyde, an aminopyrazole, and a sulfoxonium ylide can yield highly substituted pyrazolo[1,5-a]pyrimidines.[1]
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the reaction rates, often leading to higher yields and cleaner reaction profiles in shorter timeframes compared to conventional heating.[2] This technique has been successfully applied to the synthesis of various pyrazolo[1,5-a]pyrimidine derivatives.[2]
-
Green Chemistry Approaches: The use of environmentally benign solvents, such as water or deep eutectic solvents, and catalyst-free conditions are gaining traction in the synthesis of these heterocycles, aligning with the principles of sustainable chemistry.[8][9]
-
Palladium-Catalyzed Cross-Coupling Reactions: These powerful methods allow for the late-stage functionalization of pre-formed pyrazolo[1,5-a]pyrimidine cores, enabling the introduction of diverse aryl and alkyl groups.[4]
Experimental Protocol: A Representative Synthesis
Synthesis of 5,7-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine:
This protocol is a standard example of the condensation reaction between a 3-aminopyrazole and a β-diketone.
Materials:
-
3-Amino-5-phenylpyrazole (1 mmol)
-
Acetylacetone (1.1 mmol)
-
Glacial Acetic Acid (5 mL)
Procedure:
-
To a solution of 3-amino-5-phenylpyrazole in glacial acetic acid, add acetylacetone.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water.
-
Collect the precipitated solid by filtration.
-
Wash the solid with water and then with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 5,7-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine.
Self-Validation: The identity and purity of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point should also be determined and compared with literature values.
Part 2: Chemical Reactivity and Functionalization
The pyrazolo[1,5-a]pyrimidine ring system exhibits a rich and diverse reactivity, allowing for a wide range of post-synthesis modifications. Understanding the electronic nature of the scaffold is crucial for predicting the regioselectivity of these reactions. The pyrazole moiety is electron-rich, while the pyrimidine ring is electron-deficient.
Electrophilic Substitution
Electrophilic substitution reactions, such as halogenation, nitration, and Friedel-Crafts acylation, predominantly occur on the electron-rich pyrazole ring, typically at the C3 position.
Caption: Regioselectivity of electrophilic substitution on the pyrazolo[1,5-a]pyrimidine core.
Nucleophilic Substitution
The electron-deficient pyrimidine ring is susceptible to nucleophilic attack, particularly when substituted with good leaving groups like halogens at the C5 or C7 positions. This allows for the introduction of various nucleophiles, including amines, alkoxides, and thiols.
Metal-Catalyzed Cross-Coupling
Modern synthetic methodologies, such as Suzuki, Heck, and Sonogashira couplings, have been extensively used to functionalize the pyrazolo[1,5-a]pyrimidine scaffold. Halogenated derivatives serve as excellent precursors for these reactions, enabling the formation of C-C, C-N, and C-O bonds with a high degree of control and efficiency.
Part 3: Applications in Drug Discovery and Medicinal Chemistry
The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in the development of a wide range of therapeutic agents due to its ability to interact with various biological targets.[2][3]
Protein Kinase Inhibitors
A significant number of pyrazolo[1,5-a]pyrimidine derivatives have been developed as potent and selective protein kinase inhibitors.[2][4] Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[2][4]
Table 2: Examples of Pyrazolo[1,5-a]pyrimidine-Based Kinase Inhibitors
| Compound/Drug | Target Kinase(s) | Therapeutic Area |
| Larotrectinib | Tropomyosin receptor kinases (Trk) | Cancer |
| Repotrectinib | Trk, ROS1, ALK | Cancer |
| Zasocitinib | Janus kinases (JAK) | Inflammatory diseases |
| Pim-1 Inhibitors | Pim-1 kinase | Cancer |
| CDK9 Inhibitors | Cyclin-dependent kinase 9 (CDK9) | Cancer |
The pyrazolo[1,5-a]pyrimidine core often acts as a hinge-binding motif, forming hydrogen bonds with the backbone of the kinase active site, a common feature of ATP-competitive inhibitors.[4]
Caption: A simplified workflow for the development of pyrazolo[1,5-a]pyrimidine-based drugs.
Other Therapeutic Areas
Beyond oncology, pyrazolo[1,5-a]pyrimidines have shown promise in a variety of other therapeutic areas:
-
Central Nervous System (CNS) Disorders: Compounds like Zaleplon and Indiplon are sedative-hypnotics that act as modulators of the GABAA receptor.[3] Ocinaplon has been investigated as an anxiolytic agent.[3]
-
Anti-inflammatory Agents: Derivatives of this scaffold have demonstrated anti-inflammatory properties, often through the inhibition of key inflammatory mediators.[10]
-
Antimicrobial Agents: The pyrazolo[1,5-a]pyrimidine core has been incorporated into molecules with antibacterial and antifungal activities.[9][11]
-
Neuropeptide Y1 Receptor Antagonists: These compounds have been evaluated for their potential in treating obesity and other metabolic disorders.[12]
Conclusion and Future Perspectives
The pyrazolo[1,5-a]pyrimidine scaffold continues to be a highly valuable and versatile platform in medicinal chemistry and drug discovery. Its robust and adaptable synthesis, coupled with its amenability to a wide range of chemical modifications, ensures its continued relevance. Future research will likely focus on the development of more efficient and sustainable synthetic methodologies, the exploration of novel biological targets, and the design of next-generation therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles. The challenges of drug resistance and off-target effects remain significant hurdles, and the continued exploration of the chemical space around the pyrazolo[1,5-a]pyrimidine core will be crucial in addressing these issues.[2][4]
References
- Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central.
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- The mechanism for the synthesis of pyrazolo[1,5‐a]pyrimidines using the cyclocondensation technique as a solvent‐free approach.
- Pyrazolo 1 5 A Pyrimidine in Medicinal Chemistry. Scribd.
- Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. PubMed Central.
- Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors.
- Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
- Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine deriv
- Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9. PubMed.
- An efficient synthesis of pyrazolo[1,5-a]pyrimidines and evaluation of their antimicrobial activity.
- SOME REACTIONS OF PYRAZOLO (1,5-C) PYRIMIDINETHIONES. JournalAgent.
- Synthesis of pyrazolo[1,5-a]pyrimidines (5a–c),...
- Spectrum of biological activity of pyrazolo[1,5-a]pyrimidine derivatives and ways of their modific
- Synthesis of pyrazolo[1,5-a]pyrimidines (5a–d)..
- Discovery and evaluation of pyrazolo[1,5-a]pyrimidines as neuropeptide Y1 receptor antagonists. PubMed.
- Examples of biological activities of pyrazolo[1,5-a]pyrimidines and the structures of some drugs..
Sources
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights [mdpi.com]
- 6. scribd.com [scribd.com]
- 7. Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives | European Journal of Chemistry [eurjchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Discovery and evaluation of pyrazolo[1,5-a]pyrimidines as neuropeptide Y1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Pyrazolo[1,5-a]pyrimidine Derivatives: A Privileged Scaffold for Precision Protein Kinase Inhibition
An In-Depth Technical Guide for Drug Development Professionals
Introduction: The Kinase Challenge and the Rise of a Privileged Scaffold
Protein kinases, as central regulators of cellular signaling, represent one of the most critical target classes in modern drug discovery.[1][2] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a focal point for the development of targeted therapies.[1][2] The quest for potent and selective small-molecule inhibitors has led medicinal chemists to identify certain chemical structures that are exceptionally effective at interacting with the ATP-binding site of kinases. The pyrazolo[1,5-a]pyrimidine nucleus has emerged as one such "privileged scaffold".[3][4] This fused heterocyclic system, an isostere of the natural ATP purine ring, has proven to be a versatile and highly fruitful starting point for the development of numerous kinase inhibitors, including FDA-approved drugs for treating solid tumors.[3][5][6]
This guide provides a comprehensive technical overview of the pyrazolo[1,5-a]pyrimidine scaffold, moving from its fundamental chemical properties and mechanism of action to specific, field-proven applications against various kinase targets. We will delve into the causal relationships behind synthetic strategies, structure-activity relationships (SAR), and the experimental protocols necessary to validate these potent inhibitors.
The Pyrazolo[1,5-a]pyrimidine Core: An Ideal Anchor for Kinase Inhibition
The power of the pyrazolo[1,5-a]pyrimidine scaffold lies in its inherent ability to mimic the adenine component of ATP, allowing it to anchor within the highly conserved hinge region of the kinase ATP-binding pocket. This interaction is fundamental to its mechanism as an ATP-competitive inhibitor.[1][2]
Mechanism of Action: ATP-Competitive Inhibition
Most pyrazolo[1,5-a]pyrimidine derivatives function as Type I kinase inhibitors. They directly compete with endogenous ATP for binding to the active conformation of the kinase. The nitrogen atoms within the fused ring system are perfectly positioned to form critical hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region, a mode of binding that is essential for high-affinity inhibition.[7]
Caption: High-level workflow for pyrazolo[1,5-a]pyrimidine synthesis.
Key Kinase Targets and Exemplary Inhibitors
The versatility of the scaffold is demonstrated by its successful application against a wide range of protein kinases implicated in cancer and other diseases.
| Inhibitor Name/Series | Primary Kinase Target(s) | Therapeutic Area | Clinical Status/Significance |
| Larotrectinib/Entrectinib | TrkA, TrkB, TrkC | Oncology | FDA-approved for NTRK fusion-positive solid tumors. [3][5] |
| Repotrectinib/Selitrectinib | TrkA, TrkB, TrkC (and resistance mutants) | Oncology | Second-generation inhibitors designed to overcome acquired resistance. [3][5][6] |
| eCF506 | SRC Family Kinases | Oncology | Preclinical; demonstrates exceptional selectivity for SRC over ABL kinase. [7] |
| CPL302253 | PI3Kδ | Inflammatory Disease (Asthma) | Preclinical; designed as a selective, inhaled therapeutic. [8] |
| Series based on PIK-75 | CDK9 | Oncology | Preclinical; optimized for selectivity against CDK9 for transcriptional regulation. [9] |
| 5-Anilinopyrazolo[1,5-a]pyrimidines | CK2 | Oncology | Preclinical; optimized for drug-like properties and in vivo activity. [10] |
| Various Series | Pim-1, EGFR, B-Raf, MEK | Oncology | Preclinical; demonstrates broad applicability of the scaffold. [1][11] |
Case Study: Tropomyosin Receptor Kinase (Trk) Inhibitors
The Trk family of receptor tyrosine kinases (TrkA, TrkB, TrkC) are critical targets in cancers driven by NTRK gene fusions. [3][5]Pyrazolo[1,5-a]pyrimidine-based inhibitors have revolutionized the treatment of these cancers.
-
First-Generation Success: Larotrectinib and Entrectinib were landmark approvals, showing remarkable efficacy in patients with NTRK fusion-positive tumors, regardless of cancer type. [5]* The Resistance Challenge: As with many targeted therapies, clinical efficacy was limited by the emergence of acquired resistance mutations in the kinase domain. [5]* Second-Generation Solutions: To combat resistance, second-generation inhibitors like Repotrectinib and Selitrectinib were developed. [3][5][6]These molecules, often featuring a macrocyclic design, possess the structural rigidity and alternative binding modes needed to inhibit both wild-type and mutated Trk kinases. [3]
Structure-Activity Relationship (SAR) Insights: The Key to Potency and Selectivity
Systematic modification of the pyrazolo[1,5-a]pyrimidine core has yielded crucial insights into achieving both high potency and selectivity. The SAR is highly dependent on the target kinase, but several general principles have emerged.
| Position on Scaffold | Substitution/Modification | General Effect on Activity/Properties | Example Target(s) |
| Core Nucleus | Pyrazolo[1,5-a]pyrimidine moiety | Essential for hinge interaction with kinase backbone (e.g., Met592 in Trk). [3] | Pan-kinase |
| C3-Position | Picolinamide group | Significantly enhances enzymatic inhibition. [3] | Trk |
| C5-Position | Substituted pyrrolidine or indole groups | Can form additional hydrogen bonds and hydrophobic interactions to boost potency. [3][8] | Trk, PI3Kδ |
| C7-Position | Morpholine group | Improves selectivity and can act as an H-bond acceptor in the hinge region. [3][8] | PI3Kδ |
| C7-Position | Oxetan-3-yl amino group | Property-based optimization to lower lipophilicity and reduce hERG binding. [10] | CK2 |
Essential Experimental Protocols
Validating novel inhibitors requires a robust and systematic experimental cascade. The following protocols represent self-validating systems for the characterization of pyrazolo[1,5-a]pyrimidine derivatives.
Protocol 1: General Synthesis of a 5,7-Disubstituted Pyrazolo[1,5-a]pyrimidine Core
This protocol is adapted from methodologies used in the synthesis of PI3Kδ and CK2 inhibitors. [8][10]
-
Step 1: Scaffold Formation: React a 5-aminopyrazole derivative (e.g., 5-amino-3-methylpyrazole) with a β-dicarbonyl compound like diethyl malonate in the presence of a base (e.g., sodium ethoxide) to yield the dihydroxy-pyrazolo[1,5-a]pyrimidine intermediate.
-
Step 2: Chlorination: Treat the dihydroxy intermediate with a chlorinating agent such as phosphorus oxychloride (POCl₃) to produce the versatile 5,7-dichloro-pyrazolo[1,5-a]pyrimidine scaffold. [8]3. Step 3: Selective C7-Substitution: Perform a nucleophilic aromatic substitution at the more reactive C7 position. For example, react the dichloro-intermediate with morpholine at room temperature to selectively install the C7-morpholino group. [8]4. Step 4: C5-Substitution: Utilize a palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Buchwald-Hartwig) or KF-promoted coupling to install the desired aryl or amino-aryl group at the C5 position, yielding the final product. [10]5. Step 5: Purification & Characterization: Purify the final compound using column chromatography and confirm its structure and purity via ¹H NMR, ¹³C NMR, and LC-MS analysis.
Protocol 2: In Vitro Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced, providing a robust method for determining inhibitor IC₅₀ values.
Caption: Workflow for a standard biochemical kinase inhibition assay.
-
Preparation: Prepare serial dilutions of the pyrazolo[1,5-a]pyrimidine inhibitor in DMSO, then dilute into the appropriate kinase assay buffer.
-
Kinase Reaction: In a 384-well plate, add the kinase, its specific substrate peptide, and the test inhibitor.
-
Initiation: Initiate the reaction by adding a concentration of ATP relevant to the kinase's Kₘ value. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Termination: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Signal Generation: Add Kinase Detection Reagent, which converts the ADP produced during the kinase reaction into ATP. This newly synthesized ATP is then used by luciferase to generate a luminescent signal. Incubate for 30 minutes.
-
Detection: Measure the luminescence using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
Protocol 3: Cell-Based Proliferation Assay (MTS Assay)
This assay assesses the antiproliferative effect of the inhibitors on cancer cell lines, providing a measure of their cellular potency (EC₅₀).
-
Cell Plating: Seed cancer cells (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) into a 96-well plate at a predetermined density and allow them to adhere overnight. [7][12]2. Compound Treatment: Treat the cells with a serial dilution of the pyrazolo[1,5-a]pyrimidine inhibitor (and a vehicle control, e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO₂).
-
Reagent Addition: Add CellTiter 96® AQueous One Solution Reagent (MTS) to each well. This reagent is bioreduced by viable, metabolically active cells into a colored formazan product.
-
Incubation: Incubate for 1-4 hours until color development is sufficient.
-
Measurement: Measure the absorbance of the formazan product at 490 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle-treated control cells to determine the percentage of cell viability. Plot the percent viability against the logarithm of inhibitor concentration to calculate the EC₅₀ value.
Challenges and Future Directions
Despite the remarkable success of the pyrazolo[1,5-a]pyrimidine scaffold, challenges remain. [1][2]Acquired resistance, off-target effects, and suboptimal pharmacokinetic properties are persistent hurdles in drug development. [2]Future research will focus on several key areas:
-
Overcoming Resistance: Designing next-generation inhibitors that are active against known resistance mutations, potentially through allosteric mechanisms or covalent binding.
-
Enhancing Selectivity: Leveraging structural biology and computational modeling to design compounds with exquisite selectivity, thereby minimizing off-target toxicity and improving the therapeutic window.
-
Targeting New Kinases: Applying the knowledge gained from established targets to develop inhibitors for kinases that are not yet effectively drugged. [1]* Improving Bioavailability: Optimizing the physicochemical properties of leads to ensure they have suitable absorption, distribution, metabolism, and excretion (ADME) profiles for clinical efficacy. [1][2]
Conclusion
The pyrazolo[1,5-a]pyrimidine scaffold stands as a testament to the power of privileged structures in medicinal chemistry. Its inherent ability to effectively engage the kinase hinge region provides a robust foundation for the development of potent and selective inhibitors. From the paradigm-shifting success of Trk inhibitors in oncology to promising preclinical candidates against a host of other kinases, this versatile core continues to be a rich source of innovation. By integrating rational design, advanced synthetic chemistry, and rigorous biological evaluation, researchers can continue to unlock the full therapeutic potential of this remarkable scaffold to address unmet medical needs.
References
-
Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central. [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. [Link]
-
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. PubMed Central. [Link]
-
Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives. eurjchem.com. [Link]
-
Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. ACS Publications. [Link]
-
Structure and Property Based Design of Pyrazolo[1,5-a]pyrimidine Inhibitors of CK2 Kinase with Activity in Vivo. National Institutes of Health. [Link]
-
Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. National Institutes of Health. [Link]
-
Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights. PubMed. [Link]
-
Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9. PubMed. [Link]
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing. [Link]
-
Pyrazolo[1,5-a]pyrimidine scaffold-based small molecules: From bench to FDA-approved TRK kinase inhibitors (Part 1). QxMD. [Link]
-
Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. National Institutes of Health. [Link]
-
Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. PubMed Central. [Link]
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Pyrazolo[1,5-a]pyrimidine scaffold-based small molecules: From bench to FDA-approved TRK kinase inhibitors (Part 1). | Read by QxMD [read.qxmd.com]
- 5. Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure and Property Based Design of Pyrazolo[1,5-a]pyrimidine Inhibitors of CK2 Kinase with Activity in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives | European Journal of Chemistry [eurjchem.com]
An In-depth Technical Guide to the Synthesis of Ethyl 2-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate Analogs
This guide provides a comprehensive overview of the synthesis of Ethyl 2-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate and its analogs, a class of heterocyclic compounds with significant potential in medicinal chemistry. The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure, frequently found in potent kinase inhibitors and other therapeutic agents.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, field-proven insights, and a discussion of the underlying chemical principles.
Introduction: The Significance of the Pyrazolo[1,5-a]pyrimidine Core
The pyrazolo[1,5-a]pyrimidine nucleus is a fused heterocyclic system that has garnered substantial attention in the field of drug discovery due to its diverse pharmacological activities.[1][3] These compounds have been reported to exhibit a wide range of biological effects, including anti-inflammatory, antiviral, and anticancer properties.[4] A significant application of pyrazolo[1,5-a]pyrimidine derivatives is in the development of protein kinase inhibitors, which are crucial in targeted cancer therapy.[1][5] The versatility of this scaffold allows for structural modifications at various positions, enabling the fine-tuning of biological activity and pharmacokinetic properties.
Retrosynthetic Analysis and General Synthetic Strategy
The synthesis of this compound can be approached through a convergent strategy. A retrosynthetic analysis reveals the key building blocks required for its construction.
Caption: Retrosynthetic analysis of the target molecule.
The primary and most widely adopted method for constructing the pyrazolo[1,5-a]pyrimidine core involves the cyclocondensation of a 3-aminopyrazole derivative with a β-dicarbonyl compound or a synthetic equivalent.[6] For the target molecule, a suitable 3-aminopyrazole and a β-ketoester would be the logical starting materials. The chloro-substituent at the 2-position can be introduced in a subsequent step via a chlorination reaction, likely from a corresponding hydroxyl precursor.
Key Synthetic Steps and Mechanistic Insights
Cyclocondensation for Core Scaffold Formation
The formation of the pyrazolo[1,5-a]pyrimidine ring system is typically achieved through the reaction of a 3-aminopyrazole with a 1,3-bielectrophilic partner.[2] A common and efficient approach is the use of a β-ketoester, which reacts with the 3-aminopyrazole under acidic or basic conditions.
The reaction mechanism proceeds through an initial nucleophilic attack of the exocyclic amino group of the pyrazole onto one of the carbonyl carbons of the β-ketoester. This is followed by an intramolecular cyclization and subsequent dehydration to afford the fused pyrimidine ring. The regioselectivity of the cyclization is an important consideration and is often influenced by the nature of the substituents on both the pyrazole and the β-dicarbonyl compound.
Caption: Generalized mechanism of cyclocondensation.
Chlorination of the Pyrazolo[1,5-a]pyrimidin-2-one
The introduction of the chlorine atom at the 2-position is a crucial step in the synthesis of the target molecule. This is typically achieved by converting a hydroxyl group (or its tautomeric keto form) at this position into a chloro group. Reagents such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) are commonly employed for this transformation. The reaction proceeds via the formation of a phosphate or phosphonate intermediate, which is then displaced by a chloride ion.
Experimental Protocols
The following protocols are proposed based on established methodologies for the synthesis of analogous compounds.
Synthesis of Ethyl 2-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate
Materials:
-
3-Amino-1H-pyrazole-4-carboxylic acid
-
Diethyl malonate
-
Sodium ethoxide
-
Ethanol, absolute
-
Hydrochloric acid, concentrated
Procedure:
-
To a solution of sodium ethoxide, prepared by dissolving sodium metal in absolute ethanol, add 3-amino-1H-pyrazole-4-carboxylic acid.
-
To this mixture, add diethyl malonate and heat the reaction mixture at reflux for several hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with concentrated hydrochloric acid.
-
The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum to yield Ethyl 2-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate.
Synthesis of this compound
Materials:
-
Ethyl 2-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline (optional, as a catalyst)
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
A mixture of Ethyl 2-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate and an excess of phosphorus oxychloride is heated at reflux. A catalytic amount of N,N-dimethylaniline can be added to facilitate the reaction.
-
The reaction is monitored by TLC until the starting material is consumed.
-
After cooling to room temperature, the excess phosphorus oxychloride is carefully removed under reduced pressure.
-
The residue is then cautiously quenched with ice-water and extracted with dichloromethane.
-
The combined organic layers are washed with a saturated sodium bicarbonate solution, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Synthesis of Analogs and Structure-Activity Relationships
The synthetic routes described above are versatile and can be adapted to produce a wide range of analogs. By varying the substituents on the starting 3-aminopyrazole and the β-dicarbonyl compound, a library of derivatives can be generated. For instance, the use of different β-ketoesters will lead to variations at the 3-position of the final product.
The following table summarizes the synthesis of representative pyrazolo[1,5-a]pyrimidine analogs, highlighting the diversity of achievable structures.
| Starting 3-Aminopyrazole | Starting β-Dicarbonyl Compound | Product | Reported Yield (%) |
| 3-Amino-5-methylpyrazole | Diethyl malonate | 2-Hydroxy-7-methylpyrazolo[1,5-a]pyrimidine | Not specified |
| Ethyl 3-amino-5-methylpyrazole-4-carboxylate | 3-Dimethylamino-1-(3-pyridyl)-2-propen-1-one | Ethyl 2-methyl-7-(3-pyridyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate | Not specified[6] |
| 3-Amino-1H-pyrazole-4-carbonitrile | Ethyl acetoacetate | 7-Methyl-2-oxo-2,3-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile | Not specified |
Structure-activity relationship (SAR) studies have shown that the nature and position of substituents on the pyrazolo[1,5-a]pyrimidine core have a significant impact on their biological activity. For example, in the context of kinase inhibition, modifications at the 2, 3, 5, and 7-positions have been extensively explored to optimize potency and selectivity.
Conclusion and Future Perspectives
The synthesis of this compound and its analogs is a well-established area of research with significant implications for drug discovery. The cyclocondensation of 3-aminopyrazoles with β-dicarbonyl compounds remains the cornerstone of the synthesis of the core scaffold. Subsequent functionalization, such as chlorination, allows for the introduction of key pharmacophores. The continued exploration of novel synthetic methodologies and the generation of diverse analog libraries will undoubtedly lead to the discovery of new therapeutic agents with improved efficacy and safety profiles. Future research may focus on the development of more sustainable and efficient synthetic routes, as well as the application of these compounds in a broader range of therapeutic areas.
References
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. [Link]
-
Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. [Link]
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC. PubMed Central. [Link]
-
Synthesis of 2-Methyl-7-(3-pyridyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid ethyl ester. Molbase. [Link]
-
Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Taylor & Francis Online. [Link]
-
Examples of biological activities of pyrazolo[1,5-a]pyrimidines and the structures of some drugs. ResearchGate. [Link]
Sources
- 1. Ethyl 2-chloropyrimidine-5-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 2. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ethyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate CAS#: 1224944-77-7 [m.chemicalbook.com]
- 5. prepchem.com [prepchem.com]
- 6. prepchem.com [prepchem.com]
Methodological & Application
Synthesis of Ethyl 2-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, technically detailed protocol for the synthesis of Ethyl 2-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate, a key heterocyclic scaffold of interest in medicinal chemistry and drug discovery. The narrative structure is designed to offer not just a series of steps, but a deeper understanding of the reaction's mechanistic underpinnings, ensuring both reproducibility and the flexibility for further derivatization.
Introduction and Scientific Rationale
The pyrazolo[1,5-a]pyrimidine core is a privileged heterocyclic system, forming the basis of numerous compounds with significant biological activity. The introduction of a chlorine atom at the 2-position and an ethyl carboxylate group at the 3-position provides valuable handles for further chemical modification, making the title compound a critical intermediate for library synthesis in drug development programs.
The synthesis strategy is predicated on a robust and well-documented two-step sequence:
-
Cyclocondensation: Formation of the pyrazolo[1,5-a]pyrimidine ring system through the reaction of a 3-aminopyrazole with a suitable 1,3-bielectrophilic partner.
-
Chlorination: Conversion of a hydroxyl intermediate to the final chlorinated product using a standard chlorinating agent.
This approach is both efficient and highly modular, allowing for the potential synthesis of a wide array of analogs by varying the starting materials.
Mechanistic Overview & Key Principles
The synthesis proceeds via two distinct, well-established reaction types. Understanding the mechanism of each is crucial for optimizing conditions and troubleshooting.
Step 1: Cyclocondensation Reaction
The core scaffold is constructed via the condensation of 3-aminopyrazole with diethyl ethoxymethylenemalonate (DEEMM). This reaction is a classic example of forming the pyrazolo[1,5-a]pyrimidine fused ring system. The 3-aminopyrazole acts as a binucleophile, with the exocyclic amino group and the endocyclic N2 atom participating in the reaction. The reaction with DEEMM, a 1,3-bielectrophile, proceeds to form the stable heterocyclic product, Ethyl 2-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate.[1][2]
Step 2: Deoxychlorination
The second step involves the conversion of the 2-hydroxy group of the intermediate into a 2-chloro group. The 2-hydroxy form of the pyrimidine ring exists in tautomeric equilibrium with its keto form (a pyrimidinone). This intermediate is then subjected to deoxychlorination using phosphorus oxychloride (POCl₃), a standard and highly effective reagent for this type of transformation on heteroaromatic systems.[3][4] The mechanism involves the activation of the carbonyl oxygen by POCl₃, followed by nucleophilic attack of the chloride ion.
Experimental Workflow and Protocol
The following diagram outlines the overall workflow for the synthesis.
Caption: High-level workflow for the two-step synthesis.
Detailed Step-by-Step Protocol
Part A: Synthesis of Ethyl 2-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate (Intermediate)
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (molar eq.) |
| 3-Aminopyrazole | 83.09 | 1.0 |
| Diethyl ethoxymethylenemalonate (DEEMM) | 216.23 | 1.05 |
| Glacial Acetic Acid | 60.05 | Solvent |
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-aminopyrazole (1.0 eq.).
-
Solvent Addition: Add glacial acetic acid to the flask to create a stirrable suspension.
-
Reagent Addition: Slowly add diethyl ethoxymethylenemalonate (1.05 eq.) to the suspension.
-
Reaction: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate will form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold ethanol or diethyl ether to remove residual acetic acid and unreacted starting materials.
-
Drying: Dry the isolated white to off-white solid under vacuum to yield the intermediate product, Ethyl 2-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate. The product is often of sufficient purity to proceed to the next step without further purification.
Part B: Synthesis of this compound (Final Product)
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (molar eq.) |
| Ethyl 2-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate | 207.18 | 1.0 |
| Phosphorus Oxychloride (POCl₃) | 153.33 | Excess (Solvent) |
| N,N-Dimethylaniline (optional catalyst) | 121.18 | Catalytic amount |
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and gas outlet connected to a scrubber (to neutralize HCl gas), place the intermediate from Part A (1.0 eq.).
-
Reagent Addition: Carefully add an excess of phosphorus oxychloride (POCl₃) to the flask. The POCl₃ often serves as both the reagent and the solvent. A catalytic amount of N,N-dimethylaniline can be added to facilitate the reaction.
-
Reaction: Heat the mixture to reflux (approximately 105 °C) for 2-4 hours. The reaction should be performed in a well-ventilated fume hood.
-
Work-up (Quenching): After completion, cool the reaction mixture to room temperature. Very slowly and carefully, pour the reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and will generate HCl gas.
-
Neutralization & Extraction: Neutralize the acidic aqueous solution with a saturated sodium bicarbonate or sodium carbonate solution until the pH is ~7-8. Extract the aqueous layer multiple times with an organic solvent such as dichloromethane or ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. Concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the final product, this compound, as a solid.
Chemical Reaction Pathway
The following diagram illustrates the chemical transformation from starting materials to the final product.
Caption: Overall synthetic reaction scheme.
Trustworthiness and Self-Validation
The reliability of this protocol is grounded in the use of well-established, high-yielding chemical transformations.
-
Reaction Monitoring: Each step should be monitored by TLC to ensure the complete consumption of the starting material before proceeding to the work-up. This provides a critical checkpoint for reaction success.
-
Spectroscopic Confirmation: The structure of the intermediate and the final product should be unequivocally confirmed by standard analytical techniques (¹H NMR, ¹³C NMR, and Mass Spectrometry). The expected shifts and fragmentation patterns provide definitive validation of the target molecule's identity.
-
Purity Assessment: The purity of the final compound should be assessed by HPLC or LC-MS to ensure it meets the standards required for subsequent applications in drug discovery screening or further synthesis.
By incorporating these analytical checkpoints, the protocol becomes a self-validating system, ensuring that the material produced is indeed the desired high-purity compound.
References
-
Fichez, J., Busca, P., & Prestat, G. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Laboraty of. [Link]
-
Stypik, M., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. PMC - NIH. [Link]
-
Stypik, M., et al. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. NIH. [Link]
-
Al-Sanea, M. M., et al. (2014). Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. PMC - NIH. [Link]
- Ciba Pharmaceutical Products Inc. (n.d.). United States Patent Office.
-
Ye, W., et al. (2018). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. MDPI. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 [mdpi.com]
Application Notes & Protocols: A Scientist's Guide to the Preparation of Bioactive Pyrazolo[1,5-a]pyrimidine Derivatives
Introduction: The Strategic Importance of the Pyrazolo[1,5-a]pyrimidine Scaffold
In the landscape of medicinal chemistry, the pyrazolo[1,5-a]pyrimidine core is a "privileged scaffold." This designation is reserved for molecular frameworks that can bind to multiple, diverse biological targets, thereby serving as a rich starting point for drug discovery.[1][2] These fused heterocyclic systems, composed of a pyrazole ring fused to a pyrimidine ring, exhibit a wide spectrum of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[3][4]
A significant portion of their therapeutic potential, particularly in oncology, stems from their ability to function as potent protein kinase inhibitors (PKIs).[3][4] Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a common feature in many cancers.[4][5] Pyrazolo[1,5-a]pyrimidine derivatives have been successfully developed as ATP-competitive and allosteric inhibitors of a range of kinases, including CDK2, EGFR, B-Raf, and Tropomyosin Receptor Kinases (Trks).[3][4][6] In fact, two of the three FDA-approved drugs for NTRK fusion cancers are based on this very scaffold, highlighting its clinical significance.[6][7]
This guide provides an in-depth, experience-driven overview of the synthesis and biological evaluation of these vital compounds. We will move beyond simple procedural lists to explore the underlying chemical principles and strategic decisions that lead to a successful outcome in the laboratory.
Synthetic Strategies: A Mechanistic Perspective
The construction of the pyrazolo[1,5-a]pyrimidine core is versatile, allowing for extensive structural modifications to fine-tune biological activity.[2] The most reliable and widely adopted strategies involve the cyclocondensation of a 5-aminopyrazole precursor with a 1,3-bielectrophilic compound.[2][3]
The Cornerstone Reaction: Cyclocondensation with β-Dicarbonyl Compounds
The most prevalent synthetic route is the condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents.[3]
-
Mechanism and Rationale: In this reaction, the 5-aminopyrazole acts as a binucleophile. The reaction typically initiates with the more nucleophilic amino group attacking one of the carbonyl carbons of the β-dicarbonyl compound. This is followed by an intramolecular cyclization where a ring nitrogen of the pyrazole attacks the second carbonyl group, leading to the formation of the pyrimidine ring after dehydration.[3] The choice of acidic or basic conditions can influence the reaction rate and, in some cases, the regioselectivity of the final product.[3]
-
Why this works so well: The beauty of this method lies in its robustness and the commercial availability of a vast array of both 5-aminopyrazoles and β-dicarbonyl compounds. This allows for the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies.[4]
Advanced Approaches: Multicomponent and Microwave-Assisted Syntheses
Modern synthetic chemistry prioritizes efficiency, atom economy, and reduced environmental impact. In this context, multicomponent reactions (MCRs) and microwave-assisted synthesis have become invaluable tools.
-
Three-Component Reactions: A powerful strategy involves the one-pot reaction of a 3-amino-1H-pyrazole, an aldehyde, and an activated methylene compound (like malononitrile or ethyl cyanoacetate).[3] This approach assembles the final product from simple precursors in a single step, which is highly efficient.[2][3]
-
Microwave-Assisted Synthesis: The application of microwave irradiation dramatically accelerates reaction times, often reducing them from hours to mere minutes.[1][3] This not only improves throughput but can also lead to higher yields and cleaner reaction profiles by minimizing the formation of side products that can occur with prolonged heating.[3][8]
The following workflow diagram illustrates the general synthetic logic.
Caption: General Synthetic Workflow for Pyrazolo[1,5-a]pyrimidines.
Detailed Experimental Protocols
Trustworthiness in science is built on reproducibility. The following protocols are presented with sufficient detail to be self-validating systems for a trained chemist.
Protocol 1: Microwave-Assisted One-Pot Synthesis of a Substituted Pyrazolo[1,5-a]pyrimidinone
This protocol is adapted from a one-pot microwave-assisted method, which is highly efficient for generating the pyrazolo[1,5-a]pyrimidinone scaffold.[1]
Objective: To synthesize 2-phenyl-5-methyl-pyrazolo[1,5-a]pyrimidin-7(4H)-one.
Materials:
-
3-Oxo-3-phenylpropanenitrile (1.0 mmol, 145.2 mg)
-
Hydrazine hydrate (1.2 mmol, 60.1 mg, ~58 µL)
-
Ethyl acetoacetate (1.0 mmol, 130.1 mg, ~127 µL)
-
Glacial Acetic Acid (catalytic amount, ~0.1 mL)
-
Methanol (3 mL)
-
Microwave synthesis vial (10 mL) with a magnetic stir bar
Procedure:
-
Step 1: Formation of the 5-Aminopyrazole Intermediate.
-
To the microwave synthesis vial, add 3-oxo-3-phenylpropanenitrile (1.0 mmol) and methanol (3 mL).
-
Add hydrazine hydrate (1.2 mmol) to the solution.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate at 150°C for 5 minutes.
-
Scientist's Note: This initial step forms the 5-amino-3-phenyl-1H-pyrazole in situ. Running this step under microwave irradiation is significantly faster than conventional heating.[1] The slight excess of hydrazine ensures complete consumption of the starting nitrile.
-
-
Step 2: Cyclocondensation to form the Pyrazolo[1,5-a]pyrimidinone.
-
Carefully open the vial (note: the vial will be hot and under pressure).
-
To the reaction mixture containing the freshly formed aminopyrazole, add ethyl acetoacetate (1.0 mmol) and a catalytic amount of glacial acetic acid.
-
Reseal the vial and return it to the microwave reactor.
-
Irradiate at 150°C for 2 hours.
-
Scientist's Note: The acetic acid catalyzes the condensation and subsequent cyclization. The 2-hour reaction time is optimized for this specific transformation under microwave conditions.[1]
-
-
Step 3: Isolation and Purification.
-
After cooling to room temperature, a precipitate should form.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold methanol (2 x 5 mL) to remove any unreacted starting materials or soluble impurities.
-
Dry the product under vacuum to yield the target pyrazolo[1,5-a]pyrimidinone.
-
Self-Validation: The identity and purity of the compound should be confirmed by standard analytical techniques (¹H NMR, ¹³C NMR, LC-MS, and HRMS). The expected yield for this specific transformation is approximately 52%.[1]
-
Protocol 2: Biological Evaluation - In Vitro Anticancer Cytotoxicity (MTT Assay)
Once a derivative is synthesized, its biological activity must be quantified. The MTT assay is a standard colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a synthesized pyrazolo[1,5-a]pyrimidine derivative against a human cancer cell line (e.g., A549 lung cancer or Caco-2 colon cancer).[9]
Materials:
-
Human cancer cell line (e.g., A549)
-
Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Synthesized pyrazolo[1,5-a]pyrimidine compound, dissolved in DMSO to make a 10 mM stock solution.
-
96-well microtiter plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the A549 cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the pyrazolo[1,5-a]pyrimidine stock solution in complete growth medium to achieve final concentrations ranging from, for example, 0.01 µM to 100 µM.
-
Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the compound to the wells. Include "vehicle control" wells (containing DMSO at the same final concentration as the treated wells) and "untreated control" wells.
-
Incubate for 48-72 hours.
-
Scientist's Note: The concentration range and incubation time should be optimized based on the expected potency of the compound. A broad range is essential for the initial screen.
-
-
MTT Assay:
-
Add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response curve) to determine the IC₅₀ value.
-
The following diagram outlines the logical flow of the biological evaluation process.
Caption: Experimental Workflow for IC₅₀ Determination using MTT Assay.
Data Presentation: Structure-Activity Relationships
Systematic modification of the pyrazolo[1,5-a]pyrimidine scaffold allows for the exploration of structure-activity relationships (SAR), providing insights into which functional groups are critical for biological activity.[3][4]
Table 1: Example SAR Data for Pyrazolo[1,5-a]pyrimidine Derivatives as Kinase Inhibitors
| Compound ID | R¹ Substituent | R² Substituent | Target Kinase | IC₅₀ (µM) | Reference |
| 6s | Phenyl | Furan | CDK2 | 0.45 | [10] |
| 6t | Phenyl | Thiophene | CDK2 | 0.09 | [10] |
| 6n | Phenyl | COOEt | CDK2 | 0.78 | [10] |
| 6d | Phenyl | CN | CDK2 | 0.55 | [10] |
| BS-194 (4k) | Isopropyl | (benzylamino) | CDK2 | 0.003 | [5] |
This table is a representative example compiled from literature data to illustrate SAR principles.
Analysis of SAR: From the data in Table 1, we can derive key insights. For instance, comparing compounds 6s and 6t , replacing a furan ring with a thiophene ring at the R² position leads to a five-fold increase in potency against CDK2.[10] This suggests that the electronic or steric properties of the thiophene ring are more favorable for binding within the kinase's active site. Furthermore, the significantly higher potency of BS-194 demonstrates the profound impact that larger, more complex substituents can have on inhibitory activity, likely by engaging in additional interactions with the target protein.[5]
Conclusion and Future Directions
The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone of modern medicinal chemistry, offering a proven platform for the development of potent and selective kinase inhibitors. The synthetic strategies outlined here, particularly those leveraging multicomponent reactions and microwave assistance, provide efficient pathways for generating diverse libraries of these compounds.[3] The combination of robust synthesis and standardized biological evaluation, such as the MTT assay, creates a powerful engine for drug discovery.
Future research will likely focus on further optimizing synthetic methods to enhance efficiency and sustainability.[4] Moreover, as our understanding of cancer biology deepens, the design of next-generation pyrazolo[1,5-a]pyrimidine derivatives will become increasingly targeted, aiming to overcome challenges like drug resistance and off-target effects.[3][4]
References
-
Terungwa, T., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. Available at: [Link]
-
Yadav, P., et al. (2024). Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights. Molecules. Available at: [Link]
-
Yadav, P., et al. (2024). Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules. Available at: [Link]
-
Male, L., et al. (2015). Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Castillo, J. C., et al. (2022). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules. Available at: [Link]
-
Al-Warhi, T., et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Molecules. Available at: [Link]
-
Bavetsias, V., et al. (2010). A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration. Journal of Medicinal Chemistry. Available at: [Link]
-
Fahim, A., et al. (2018). Microwave Assisted Synthesis of Pyrazolo[1,5-a]pyrimidine, Triazolo[1,5-a]pyrimidine, Pyrimido[1,2-a]benzimdazole, Triazolo[5,1-c][3][4][7]triazine and Imidazo[2,1-c][3][4][7]triazine. Current Microwave Chemistry. Available at: [Link]
-
Hassan, A. S., et al. (2024). In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives. RSC Advances. Available at: [Link]
-
Almehizia, A. A., et al. (2024). In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives. RSC Advances. Available at: [Link]
Sources
- 1. Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benthamdirect.com [benthamdirect.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. mdpi.com [mdpi.com]
The Pyrazolo[1,5-a]pyrimidine Scaffold: A Privileged Framework in Modern Medicinal Chemistry
The pyrazolo[1,5-a]pyrimidine core is a fused heterocyclic system that has garnered immense interest in medicinal chemistry due to its remarkable versatility and profound biological activities.[1][2] This rigid, planar scaffold serves as an excellent framework for the development of targeted therapeutics, demonstrating a wide spectrum of pharmacological properties including anticancer, anti-inflammatory, antiviral, and central nervous system (CNS) activities.[3] Its structural resemblance to endogenous purines allows it to effectively interact with a multitude of biological targets, most notably the ATP-binding pocket of protein kinases, making it a cornerstone in the design of potent and selective kinase inhibitors.[3][4]
This technical guide provides an in-depth exploration of the applications of pyrazolo[1,5-a]pyrimidines in medicinal chemistry. It is designed for researchers, scientists, and drug development professionals, offering not just a review of the field but also actionable protocols and insights into the causality behind experimental design.
Part 1: Therapeutic Applications and Mechanism of Action
The therapeutic potential of pyrazolo[1,5-a]pyrimidines is vast, with a significant focus on oncology. However, their utility extends to other critical areas of drug discovery.
Oncology: The Kinase Inhibitor Powerhouse
Protein kinases are pivotal regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer.[1][3] Pyrazolo[1,5-a]pyrimidines have emerged as a notable class of protein kinase inhibitors (PKIs), acting as ATP-competitive or allosteric inhibitors of a wide array of kinases.[1][3]
Key Kinase Targets and Clinical Significance:
-
Tropomyosin Receptor Kinases (Trks): The pyrazolo[1,5-a]pyrimidine scaffold is central to several clinically approved Trk inhibitors, such as Larotrectinib and Entrectinib, used in the treatment of NTRK gene fusion-positive cancers.[5] Second-generation inhibitors like Repotrectinib have been developed to overcome resistance mutations.[5]
-
Pim Kinases: Pim-1, a serine/threonine kinase, is a key player in cell survival and proliferation. Pyrazolo[1,5-a]pyrimidine derivatives have been developed as potent and highly selective Pim-1 inhibitors, showing promise in suppressing tumor growth and inducing apoptosis.[6]
-
Phosphoinositide 3-Kinases (PI3Ks): The PI3Kδ isoform is crucial in immune cell signaling, and its overactivity is implicated in inflammatory diseases and hematological malignancies. Novel pyrazolo[1,5-a]pyrimidine-based inhibitors have demonstrated low nanomolar IC50 values and high selectivity for PI3Kδ.
-
Other Oncogenic Kinases: This scaffold has been successfully employed to target a range of other kinases implicated in cancer, including EGFR, B-Raf, MEK, and various Cyclin-Dependent Kinases (CDKs).[1][3]
The following diagram illustrates the central role of pyrazolo[1,5-a]pyrimidines in inhibiting key oncogenic signaling pathways.
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights | MDPI [mdpi.com]
- 6. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Ethyl 2-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate as a pharmaceutical intermediate.
Application Notes & Protocols: Ethyl 2-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate
A Guide for the Synthetic Chemist in Drug Discovery
Introduction: The Strategic Value of a Core Intermediate
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds investigated for therapeutic use, particularly in oncology and inflammatory diseases.[1][2] Its rigid, planar structure and rich electronic properties make it an ideal framework for designing targeted inhibitors of enzymes like kinases. Within this class, this compound (CAS No: 1394003-65-6) emerges as a particularly valuable and versatile intermediate.[3]
The strategic placement of a chloro group at the 2-position and an ethyl ester at the 3-position provides two distinct and orthogonal reactive handles. The C2-chloro group is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the facile introduction of a wide array of amine, alcohol, or thiol-containing fragments. This is a cornerstone of library synthesis for structure-activity relationship (SAR) studies. The C3-ester, meanwhile, can be hydrolyzed to the corresponding carboxylic acid for amide coupling or reduced to a primary alcohol for further derivatization.
This document serves as a comprehensive guide for researchers, providing detailed protocols for the synthesis and application of this key building block, grounded in established chemical principles and safety practices.
Physicochemical and Safety Profile
A clear understanding of the compound's properties and hazards is paramount for its safe and effective use in the laboratory.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem |
| CAS Number | 1394003-65-6 | [3] |
| Molecular Formula | C₉H₈ClN₃O₂ | [3][4] |
| Molecular Weight | 225.63 g/mol | [3] |
| Appearance | Off-white to light yellow solid (typical) | N/A |
| Storage | Sealed in a dry environment at room temperature. | [3] |
Safety and Handling:
While a specific safety data sheet for the 2-chloro isomer is not widely available, data from closely related analogs like the 5-chloro isomer and other chlorinated pyrimidines suggest the following precautions are necessary.
-
Hazards: May be harmful if swallowed (Acute Tox. 4), cause skin irritation (Skin Irrit. 2), cause serious eye irritation (Eye Irrit. 2A), and may cause respiratory irritation (STOT SE 3).[5][6]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[7][8]
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust. Prevent dispersion of dust and wash hands thoroughly after handling.[8]
-
First Aid: In case of contact with skin or eyes, rinse immediately and thoroughly with water. If inhaled, move to fresh air. If swallowed, rinse mouth and seek medical attention.[6][8]
Protocol 1: Synthesis of this compound
Principle: The synthesis is achieved via the chlorination of the corresponding 2-hydroxy (or its keto tautomer, 2-oxo) precursor. Phosphorus oxychloride (POCl₃) is a standard and effective reagent for this type of transformation on heterocyclic systems, converting the hydroxyl/oxo group into a reactive chloro group.[9][10]
Materials:
-
Ethyl 2-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline (optional, as catalyst)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (EtOAc) for elution
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend Ethyl 2-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate (1.0 eq) in phosphorus oxychloride (10-15 volumes). Expertise Note: Using POCl₃ as both reagent and solvent ensures the reaction goes to completion, though it requires careful quenching later. A catalytic amount of N,N-dimethylaniline (e.g., 0.1 eq) can be added to accelerate the reaction.[9]
-
Chlorination: Heat the reaction mixture to reflux (approx. 105 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC (e.g., 1:1 Hexane:EtOAc), checking for the consumption of the starting material.
-
Work-up - Quenching: After cooling the mixture to room temperature, carefully remove the excess POCl₃ under reduced pressure. Caution: This step must be performed in a well-ventilated fume hood. The residue is then quenched by slowly and cautiously adding it to a flask containing crushed ice and water, with vigorous stirring. This is a highly exothermic process.
-
Neutralization: Slowly neutralize the acidic aqueous mixture by adding saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL for a small-scale reaction).
-
Washing: Combine the organic layers and wash sequentially with water (1 x 50 mL) and brine (1 x 50 mL). This removes residual inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc) to afford the pure this compound as a solid.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of the title compound.
Protocol 2: Application in SNAr for Library Development
Principle: The C2-chloro group is an excellent electrophilic site for nucleophilic aromatic substitution. This protocol details a representative reaction with a primary amine, a common step in the synthesis of kinase inhibitors. The reaction is typically performed in the presence of a non-nucleophilic base to scavenge the HCl byproduct.
Materials:
-
This compound
-
A primary or secondary amine (e.g., 4-methoxybenzylamine) (1.1 eq)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 eq)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Standard work-up and purification reagents as in Protocol 1.
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 eq) in DMF, add the desired amine (1.1 eq) followed by DIPEA (2.0 eq).
-
Reaction: Stir the mixture at an elevated temperature (e.g., 80-100 °C). Experience Note: The reactivity of the amine and the solvent choice will dictate the required temperature and reaction time. Microwave irradiation can significantly accelerate this step. Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with water. This will often precipitate the product. If not, extract with ethyl acetate.
-
Extraction and Washing: If extraction is necessary, wash the organic layer with water and brine to remove the DMF and excess base.
-
Purification: Dry the organic phase, concentrate, and purify the residue by flash chromatography or recrystallization to yield the desired 2-amino-substituted pyrazolo[1,5-a]pyrimidine derivative.
Reaction Pathway Diagram
Caption: SNAr reaction at the C2 position.
Analytical Characterization
Proper characterization is essential to confirm the identity and purity of the synthesized intermediate.
| Technique | Expected Data |
| ¹H NMR | (400 MHz, CDCl₃, δ): ~8.8-9.2 ppm (d, 1H, pyrimidine H), ~8.2-8.5 ppm (d, 1H, pyrimidine H), ~7.0-7.3 ppm (dd, 1H, pyrazole H), 4.45 ppm (q, 2H, -OCH₂CH₃), 1.45 ppm (t, 3H, -OCH₂CH₃). Note: Predicted values based on similar structures.[9] |
| ¹³C NMR | (100 MHz, CDCl₃, δ): ~162 ppm (C=O), ~150-155 ppm (heteroaromatic C), ~140-150 ppm (heteroaromatic C), ~110-130 ppm (heteroaromatic C), ~100 ppm (C3), ~61 ppm (-OCH₂), ~14 ppm (-CH₃). Note: Predicted values. |
| Mass Spec (ESI) | C₉H₈ClN₃O₂: Calculated m/z = 225.03. Found [M+H]⁺ = 226.04. |
Conclusion
This compound is more than just a chemical; it is an enabling tool for innovation in drug discovery. Its dual functionality allows for rapid and divergent synthesis of compound libraries targeting critical disease pathways. The protocols and data presented here provide a validated framework for chemists to leverage this intermediate's full potential, accelerating the journey from a synthetic concept to a potential therapeutic candidate.
References
-
PubChem. Ethyl 5-chloropyrazolo(1,5-a)pyrimidine-3-carboxylate. [Link]
-
Stypik, M., et al. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. National Institutes of Health. [Link]
-
Acme Bioscience. Ethyl 5-Chloropyrazolo[1,5-a]Pyrimidine-3-Carboxylate: A Key Pharmaceutical Intermediate. [Link]
-
Abdel-Aziz, A. A.-M., et al. (2020). Synthesis, anticancer evaluation, and molecular modeling study of new 2-(phenylamino)pyrazolo[1,5-a]pyrimidine analogues. Arabian Journal of Chemistry. [Link]
-
Raimondi, M. V., et al. (2023). 4,5-Dihydro-5-Oxo-Pyrazolo[1,5-a]Thieno[2,3-c]Pyrimidine: A Novel Scaffold Containing Thiophene Ring. Chemical Reactivity and In Silico Studies to Predict the Profile to GABAA Receptor Subtype. PMC - PubMed Central. [Link]
-
Stypik, M., et al. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. PMC - NIH. [Link]
-
Molbase. Synthesis of 2-Methyl-7-(3-pyridyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid ethyl ester. [Link]
-
PubChemLite. This compound (C9H8ClN3O2). [Link]
-
Fisher Scientific. SAFETY DATA SHEET - Ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate. [Link]
Sources
- 1. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. This compound - CAS:1394003-65-6 - Sunway Pharm Ltd [3wpharm.com]
- 4. PubChemLite - this compound (C9H8ClN3O2) [pubchemlite.lcsb.uni.lu]
- 5. Ethyl 5-chloropyrazolo(1,5-a)pyrimidine-3-carboxylate | C9H8ClN3O2 | CID 58063474 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. file.bldpharm.com [file.bldpharm.com]
- 7. fishersci.fi [fishersci.fi]
- 8. tcichemicals.com [tcichemicals.com]
- 9. Ethyl 2-chloropyrimidine-5-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 10. Ethyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate CAS#: 1224944-77-7 [m.chemicalbook.com]
Application Notes and Protocols for Nucleophilic Aromatic Substitution on Pyrazolo[1,5-a]pyrimidines
Introduction: The Strategic Importance of Pyrazolo[1,5-a]pyrimidines
The pyrazolo[1,5-a]pyrimidine core is a "privileged scaffold" in medicinal chemistry, forming the structural foundation of numerous therapeutic agents.[1][2] Its unique combination of a pyrazole and a pyrimidine ring creates a bicyclic system with a specific electronic and steric profile, making it an ideal framework for targeting a wide range of biological entities, including protein kinases.[3][4][5] Compounds incorporating this scaffold have demonstrated significant potential as anticancer, anti-inflammatory, and central nervous system (CNS) agents.[1][2]
The ability to strategically functionalize this core is paramount in drug discovery for optimizing potency, selectivity, and pharmacokinetic properties. Among the various synthetic transformations, Nucleophilic Aromatic Substitution (SNAr) stands out as a robust and versatile method for introducing diverse chemical motifs.[6] This application note provides a detailed protocol and mechanistic insights for performing SNAr reactions on halogenated pyrazolo[1,5-a]pyrimidines, aimed at researchers, scientists, and drug development professionals.
Mechanistic Rationale: Regioselectivity and Reaction Pathway
The SNAr reaction on the pyrazolo[1,5-a]pyrimidine scaffold is facilitated by the electron-deficient nature of the pyrimidine ring, which is further activated by the fused pyrazole ring and the presence of a good leaving group, typically a halogen (Cl, F). The reaction proceeds via a two-step addition-elimination mechanism.
-
Nucleophilic Attack: The nucleophile attacks one of the electron-deficient carbon atoms bearing a leaving group.
-
Formation of a Meisenheimer Complex: This attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
-
Elimination: The leaving group is expelled, restoring the aromaticity of the ring and yielding the substituted product.
A critical aspect of SNAr on this scaffold is regioselectivity . When both the C5 and C7 positions are halogenated, nucleophilic attack preferentially occurs at the C7 position.[7] This selectivity is governed by the electronic properties of the ring system. Computational studies, including Lowest Unoccupied Molecular Orbital (LUMO) analysis, indicate that the C7 position is more electrophilic and therefore more susceptible to nucleophilic attack.[8] The activation energy required for attack at C7 is lower than at C5, making the C7 substitution the kinetically favored pathway.[8]
Generalized Experimental Protocol: Amination of 7-Chloropyrazolo[1,5-a]pyrimidines
This protocol provides a reliable method for the SNAr reaction of a 7-chloro-pyrazolo[1,5-a]pyrimidine derivative with a primary or secondary amine. This method is adaptable for various amine nucleophiles and substituted pyrazolo[1,5-a]pyrimidine cores.
Materials and Reagents
-
Substrate: 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine or other halo-substituted derivative.
-
Nucleophile: Desired amine (e.g., morpholine, piperidine, aniline derivatives) (1.0 - 2.0 equivalents).
-
Base (Optional but Recommended): K₂CO₃, Et₃N (Triethylamine), or DIPEA (N,N-Diisopropylethylamine) (1.5 - 2.5 equivalents). The base acts as an acid scavenger for the HCl generated during the reaction.
-
Solvent: Anhydrous polar aprotic solvents such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or alcohols like isopropanol. Greener alternatives like Polyethylene Glycol (PEG) 400 have also been shown to be effective.[9]
-
Reaction Vessel: Round-bottom flask or microwave vial equipped with a magnetic stir bar and reflux condenser.
-
Workup Reagents: Deionized water, Dichloromethane (DCM) or Ethyl Acetate (EtOAc), Brine, Anhydrous Na₂SO₄ or MgSO₄.
-
Purification: Silica gel for column chromatography.
Step-by-Step Methodology
-
Reaction Setup:
-
To a clean, dry reaction vessel under an inert atmosphere (Nitrogen or Argon), add the halo-pyrazolo[1,5-a]pyrimidine substrate (1.0 equiv.).
-
Add the chosen anhydrous solvent (e.g., DMF, 5-10 mL per mmol of substrate). Stir the mixture until the substrate is fully dissolved.
-
Rationale: An inert atmosphere prevents potential side reactions with atmospheric moisture, especially if reagents are water-sensitive. Anhydrous solvents are crucial to avoid hydrolysis of the starting material.
-
-
Reagent Addition:
-
Add the amine nucleophile (1.0 - 2.0 equiv.) to the stirred solution.
-
Add the base (e.g., K₂CO₃, 2.0 equiv.).
-
Rationale: Using a slight excess of the nucleophile can drive the reaction to completion. The base neutralizes the generated acid (HCl), preventing the protonation of the amine nucleophile which would render it unreactive.
-
-
Reaction Conditions and Monitoring:
-
Heat the reaction mixture to the desired temperature. Temperatures can range from room temperature to 120 °C, depending on the reactivity of the nucleophile.[7][9] For less reactive amines, higher temperatures or microwave irradiation may be necessary.[3]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-12 hours).
-
Rationale: Reaction kinetics are highly dependent on the nucleophilicity of the amine and the specific substitution pattern on the pyrimidine core. Systematic monitoring prevents over-running the reaction and potential side-product formation.
-
-
Workup and Extraction:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into deionized water. This will precipitate the product and dissolve the inorganic salts.
-
Extract the aqueous mixture with an organic solvent (e.g., DCM or EtOAc) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Rationale: The aqueous workup removes the solvent (e.g., DMF) and inorganic byproducts. Extraction isolates the desired organic product. The brine wash removes residual water from the organic phase.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure substituted pyrazolo[1,5-a]pyrimidine.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
-
Data Summary: Representative SNAr Transformations
The following table summarizes various successful SNAr reactions on the pyrazolo[1,5-a]pyrimidine scaffold, showcasing the versatility of this protocol with different nucleophiles and conditions.
| Substrate | Nucleophile | Conditions (Solvent, Base, Temp.) | Product | Yield (%) | Reference |
| 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine | Morpholine | K₂CO₃, DMF, RT | 4-{5-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl}morpholine | 94% | [7] |
| 4-Chloro-2-methyl-imidazo[1,5-a]pyrimidine-8-carbonitrile | Piperidine | PEG 400, 120 °C, 5 min | 2-Methyl-4-(piperidin-1-yl)imidazo[1,5-a]pyrimidine-8-carbonitrile | 87% | [9] |
| 4-Chloro-2-methyl-imidazo[1,5-a]pyrimidine-8-carbonitrile | Morpholine | PEG 400, 120 °C, 5 min | 2-Methyl-4-morpholinoimidazo[1,5-a]pyrimidine-8-carbonitrile | 92% | [9] |
| 7-Chloro-pyrazolo[1,5-a]pyrimidine | Aromatic Amines | Et₃N or Strong Base, Solvent | 7-(N-arylamino)pyrazolo[1,5-a]pyrimidines | High | [6] |
| 7-Chloro-pyrazolo[1,5-a]pyrimidine | Alkylamines | Solvent, Base | 7-(Alkylamino)pyrazolo[1,5-a]pyrimidines | N/A | [6] |
*Note: Imidazo[1,5-a]pyrimidine is a related scaffold demonstrating similar reactivity principles.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Insufficient temperature for a weak nucleophile.2. Base is not strong enough or has degraded.3. Nucleophile is of poor quality or protonated.4. Substrate is unreactive under the chosen conditions. | 1. Increase the reaction temperature or use microwave irradiation.[3]2. Use a stronger base (e.g., NaH, KHMDS) if compatible with other functional groups.3. Ensure the amine is not a salt form; use a fresh bottle.4. Switch to a more reactive substrate (e.g., fluoro- instead of chloro-). |
| Formation of Side Products (e.g., Hydrolysis) | 1. Presence of water in the solvent or reagents.2. Reaction temperature is too high, causing decomposition. | 1. Use freshly distilled, anhydrous solvents and dry reagents. Run the reaction under an inert atmosphere.2. Lower the reaction temperature and allow for a longer reaction time. |
| Poor Regioselectivity on Dihalo Substrates | 1. The two halogen positions have similar reactivity under the chosen conditions.2. Steric hindrance near one position favors attack at the other. | 1. Lower the reaction temperature to favor the kinetically controlled product (usually C7).2. Change the solvent to alter the solvation of the transition states, potentially improving selectivity.3. If steric hindrance is an issue, use a smaller nucleophile. |
References
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC. PubMed Central. Available at: [Link]
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. Available at: [Link]
-
A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles - PMC. National Institutes of Health. Available at: [Link]
-
Synthesis and biological evaluation of 7-(aminoalkyl)pyrazolo[1,5-a]pyrimidine derivatives as cathepsin K inhibitors. PubMed. Available at: [Link]
-
Scheme 41: Synthesis of 7-aminopyrazolo[1,5-a]pyrimidines. ResearchGate. Available at: [Link]
-
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC. National Institutes of Health. Available at: [Link]
-
Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions. PubMed Central. Available at: [Link]
-
Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Publishing. Available at: [Link]
-
An insight on synthetic and medicinal aspects of pyrazolo[1,5-a]pyrimidine scaffold. ScienceDirect. Available at: [Link]
-
Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange. Available at: [Link]
-
Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. PubMed Central. Available at: [Link]
-
Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. ACS Publications. Available at: [Link]
-
Supporting Information Nucleophilic Aromatic Substitution Reactions under Aqueous, Mild Conditions Using Polymeric Additive HPMC. The Royal Society of Chemistry. Available at: [Link]
-
Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. Available at: [Link]
-
Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights. PubMed. Available at: [Link]
-
SNAr Reaction of Polyhalogenated Heterocycles. RCS Research Chemistry Services. Available at: [Link]
-
Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. RCS Research Chemistry Services. Available at: [Link]
-
Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. RCS Research Chemistry Services. Available at: [Link]
-
SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines. National Institutes of Health. Available at: [Link]
-
Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Preprints.org. Available at: [Link]
Sources
- 1. An insight on synthetic and medicinal aspects of pyrazolo[1,5-a]pyrimidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SNAr Reaction of Polyhalogenated Heterocycles - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Pyrazolo[1,5-a]pyrimidines
An In-Depth Technical Guide to the Cyclization Strategies for a Privileged Medicinal Scaffold
Abstract
The pyrazolo[1,5-a]pyrimidine core is a fused, planar N-heterocyclic system recognized as a "privileged scaffold" in medicinal chemistry and drug discovery.[1][2] Its derivatives have demonstrated a wide spectrum of biological activities, most notably as potent and selective protein kinase inhibitors (PKIs) crucial in targeted cancer therapy.[3][4][5] The synthetic versatility of this scaffold allows for extensive structural modifications, enabling the fine-tuning of potency, selectivity, and pharmacokinetic profiles.[1][5] This guide provides a comprehensive overview of the predominant synthetic methodologies for constructing the pyrazolo[1,5-a]pyrimidine ring system, with a focus on the underlying mechanisms and detailed, field-proven experimental protocols suitable for researchers in synthetic chemistry and drug development.
Introduction: The Significance of the Pyrazolo[1,5-a]pyrimidine Scaffold
The fusion of a pyrazole and a pyrimidine ring creates a unique electronic and structural architecture, making pyrazolo[1,5-a]pyrimidines ideal for interacting with the ATP-binding sites of various protein kinases.[4] Dysregulation of kinase activity is a hallmark of numerous cancers, making them prime targets for therapeutic intervention.[3][5] Consequently, derivatives of this scaffold have been intensely investigated as inhibitors for a range of kinases, including CK2, EGFR, B-Raf, MEK, Pim-1, and CDKs.[3][4][6]
The successful synthesis of a diverse library of these compounds is paramount for structure-activity relationship (SAR) studies and the identification of lead candidates.[4] The most robust and widely adopted strategy for constructing this bicyclic system is the cyclocondensation reaction between a 3-aminopyrazole derivative and a 1,3-bielectrophilic partner.[1] This guide will primarily focus on this cornerstone methodology.
Core Synthetic Strategy: Cyclocondensation of 3-Aminopyrazoles
The principal route to the pyrazolo[1,5-a]pyrimidine core involves the reaction of a 3-aminopyrazole (acting as a 1,3-bisnucleophile) with a 1,3-bielectrophilic compound.[1] The choice of the 1,3-bielectrophile is critical as it dictates the substitution pattern on the resulting pyrimidine ring.
Mechanism of Action: A Stepwise Perspective
The reaction proceeds via a well-established mechanism. The more nucleophilic exocyclic amino group of the 3-aminopyrazole initiates a nucleophilic attack on one of the electrophilic centers of the 1,3-dicarbonyl compound or its equivalent. This is typically followed by an intramolecular cyclization where the endocyclic pyrazole nitrogen attacks the second electrophilic center, culminating in a dehydration step to yield the aromatic pyrazolo[1,5-a]pyrimidine ring system.[3]
The regioselectivity of the cyclization is a key consideration, especially when using unsymmetrical 1,3-bielectrophiles. The initial condensation generally occurs at the most electrophilic carbonyl group, and the subsequent cyclization is governed by steric and electronic factors.[7][8]
Below is a generalized workflow for this synthetic approach.
Caption: General synthetic workflow for the pyrazolo[1,5-a]pyrimidine core.[5]
Detailed Experimental Protocols
The following protocols are representative examples of common and reliable methods for the synthesis of pyrazolo[1,5-a]pyrimidines.
Protocol 1: Classical Synthesis using β-Diketones under Acidic Conditions
This method is one of the most fundamental and widely used procedures, employing readily available starting materials. The acidic catalyst facilitates both the initial condensation and the final dehydration step.
Reaction Scheme: 3-Aminopyrazole + Acetylacetone → 5,7-Dimethylpyrazolo[1,5-a]pyrimidine
Materials & Reagents:
-
3-Aminopyrazole
-
Acetylacetone (2,4-pentanedione)
-
Glacial Acetic Acid (Solvent and Catalyst)
-
Ethanol (for recrystallization)
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-aminopyrazole (1.0 eq) in glacial acetic acid.
-
Reagent Addition: Add acetylacetone (1.1 eq) to the solution dropwise at room temperature while stirring.
-
Heating: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion, allow the mixture to cool to room temperature. Pour the reaction mixture slowly into a beaker of ice-cold water with stirring.
-
Precipitation & Filtration: A solid precipitate will form. Collect the crude product by vacuum filtration and wash thoroughly with cold water to remove excess acetic acid.
-
Purification: Recrystallize the crude solid from hot ethanol to yield the pure 5,7-dimethylpyrazolo[1,5-a]pyrimidine.
Causality Behind Choices:
-
Glacial Acetic Acid: Serves as both a solvent and an acid catalyst. The acidic environment protonates the carbonyl oxygen of the acetylacetone, increasing its electrophilicity and facilitating the initial nucleophilic attack by the aminopyrazole.[3] It also promotes the final dehydration step.
-
Excess Acetylacetone: A slight excess ensures the complete consumption of the limiting 3-aminopyrazole.
-
Recrystallization: This is a standard and effective method for purifying solid organic compounds, removing unreacted starting materials and soluble impurities.
| Parameter | Value/Condition |
| Stoichiometry | 3-Aminopyrazole (1.0 eq), Acetylacetone (1.1 eq) |
| Solvent | Glacial Acetic Acid |
| Catalyst | Glacial Acetic Acid (Self-catalyzed) |
| Temperature | Reflux (~118 °C) |
| Reaction Time | 4-6 hours |
| Typical Yield | 85-95% |
Protocol 2: Microwave-Assisted Synthesis using β-Enaminones
Microwave-assisted organic synthesis (MAOS) offers significant advantages, including dramatically reduced reaction times, improved yields, and often cleaner reaction profiles.[3][8] This protocol uses a β-enaminone, a highly reactive equivalent of a β-dicarbonyl compound.
Reaction Scheme: 3-Methyl-1H-pyrazol-5-amine + (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one → 2-Methyl-7-phenylpyrazolo[1,5-a]pyrimidine
Materials & Reagents:
-
3-Methyl-1H-pyrazol-5-amine
-
(E)-3-(dimethylamino)-1-phenylprop-2-en-1-one (a β-enaminone)
-
Microwave Synthesizer
Step-by-Step Procedure:
-
Reaction Setup: Place 3-methyl-1H-pyrazol-5-amine (1.0 eq) and the β-enaminone (1.0 eq) into a microwave-safe reaction vessel equipped with a magnetic stir bar.
-
Microwave Irradiation: Seal the vessel and place it in the microwave synthesizer. Irradiate the solvent-free mixture at 180 °C for 2-5 minutes.[8]
-
Cooling & Extraction: After the reaction is complete, cool the vessel to room temperature. Add a mixture of ethanol and water to the solidified product.
-
Filtration & Purification: Collect the resulting precipitate by vacuum filtration. The product is often of high purity, but can be further purified by recrystallization from ethanol if necessary.
Causality Behind Choices:
-
β-Enaminone: The dimethylamino group is an excellent leaving group, which facilitates a highly regioselective aza-Michael type addition-elimination mechanism.[8] This high reactivity is ideal for rapid, high-temperature microwave synthesis.
-
Solvent-Free Conditions: This approach aligns with the principles of green chemistry by eliminating the need for a solvent, which simplifies work-up and reduces waste.[8][9] The high temperature achieved under microwave irradiation is sufficient to melt the reactants, creating a liquid phase for the reaction to occur.
-
Microwave Irradiation: Provides rapid and uniform heating, which dramatically accelerates the rate of reaction compared to conventional heating methods.[3]
| Parameter | Value/Condition |
| Stoichiometry | Aminopyrazole (1.0 eq), β-Enaminone (1.0 eq) |
| Solvent | None (Solvent-free) |
| Catalyst | None (Catalyst-free) |
| Temperature | 180 °C |
| Reaction Time | 2-5 minutes |
| Typical Yield | 88-97%[8] |
Advanced Strategies and Considerations
Three-Component Reactions
For increasing molecular complexity in a single step, three-component reactions are highly efficient. A common method involves the reaction of a 3-aminopyrazole, an aldehyde, and an activated methylene compound like malononitrile.[3] This one-pot process proceeds through the formation of an imine intermediate, followed by nucleophilic attack and cyclization.[3]
The Dimroth Rearrangement
Researchers should be aware of the possibility of a Dimroth rearrangement, an isomerization reaction where endocyclic and exocyclic nitrogen atoms can switch places, particularly under certain reaction conditions (e.g., basic or thermal).[10][11] While often an unwanted side reaction, it can also be exploited synthetically to produce isomers that are otherwise difficult to access.[12][13]
Conclusion
The cyclocondensation of 3-aminopyrazoles with 1,3-bielectrophiles remains the most powerful and versatile method for synthesizing the pyrazolo[1,5-a]pyrimidine scaffold. By carefully selecting the starting materials, catalyst, and reaction conditions—including leveraging modern techniques like microwave-assisted synthesis—researchers can efficiently generate a wide array of derivatives. The protocols detailed in this guide provide a solid foundation for chemists to explore the synthesis of these vital heterocyclic compounds for applications in drug discovery and medicinal chemistry.
References
-
Al-Sanea, M. M., & Abdel-Aziz, H. A. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. [Link]
-
Quiroga, J., Portilla, J., & Abonia, R. (2022). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules. [Link]
-
RSC Publishing. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. [Link]
-
MDPI. (2023). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI. [Link]
-
Future Science. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry. [Link]
-
National Center for Biotechnology Information. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. PubMed Central. [Link]
-
Taylor & Francis Online. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry. [Link]
-
ResearchGate. (n.d.). The mechanism for the synthesis of pyrazolo[1,5‐a]pyrimidines using the cyclocondensation technique as a solvent‐free approach. ResearchGate. [Link]
-
El-Enany, M. M., et al. (2011). Synthesis and Antitumor Activity of Novel pyrazolo[1,5-a]pyrimidine Derivatives. European Journal of Chemistry. [Link]
-
ResearchGate. (2025). An efficient synthesis of pyrazolo[1,5-a]pyrimidines and evaluation of their antimicrobial activity. ResearchGate. [Link]
-
IRIS UniPA. (n.d.). Pyrazolo[3,4-d][1][3][4]triazolo[1,5-a]pyrimidine: a new ring system through Dimroth rearrangement. IRIS UniPA. [Link]
-
ResearchGate. (n.d.). Proposed mechanism for the formation of pyrazolo[1,5-a]pyrimidines... ResearchGate. [Link]
-
ResearchGate. (2014). Pyrazolo[3,4-d][1][3][4]triazolo[1,5-a]pyrimidine: a new ring system through Dimroth rearrangement. ResearchGate. [Link]
-
Wikipedia. (n.d.). Dimroth rearrangement. Wikipedia. [Link]
-
National Institutes of Health. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. NIH. [Link]
-
National Center for Biotechnology Information. (2021). The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds. PubMed Central. [Link]
-
ResearchGate. (2015). The synthesis of new pyrazolo[1,5-a]pyrimidine derivatives. ResearchGate. [Link]
-
MDPI. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. [Link]
-
ResearchGate. (2020). Synthesis of pyrazolo[1,5-a]pyrimidines under mild conditions. ResearchGate. [Link]
-
Laboraty o. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Laboraty o. [Link]
-
Semantic Scholar. (2008). Regio-orientation in condensation of aminopyrazoles with 1,3-difunctional reagents: synthesis of new pyrazolo[1,5-a]pyrimidines; pyrazolo[3,4-d]pyridazines and 2,4-dihydropyrano[2,3-c]pyrazoles. Semantic Scholar. [Link]
-
National Center for Biotechnology Information. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. PubMed Central. [Link]
-
ACS Publications. (2017). Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. ACS Omega. [Link]
-
National Center for Biotechnology Information. (2010). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. PubMed Central. [Link]
-
ResearchGate. (2013). Recent developments in aminopyrazole chemistry. ResearchGate. [Link]
Sources
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Dimroth rearrangement - Wikipedia [en.wikipedia.org]
- 11. The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pyrazolo[3,4-d][1,2,3]triazolo[1,5-a]pyrimidine: a new ring system through Dimroth rearrangement [iris.unipa.it]
- 13. researchgate.net [researchgate.net]
Application Notes & Protocols for the Development of PI3Kδ Inhibitors Using Ethyl 2-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate
Abstract: The Phosphoinositide 3-kinase δ (PI3Kδ) isoform is a lipid kinase predominantly expressed in hematopoietic cells, making it a pivotal target in immunology and oncology.[1] Its overactivity is implicated in various B-cell malignancies and autoimmune diseases.[2][3] This guide provides a comprehensive overview and detailed protocols for leveraging Ethyl 2-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate, a versatile chemical scaffold, for the rational design and synthesis of novel, selective PI3Kδ inhibitors. We will explore the underlying biology of the PI3Kδ pathway, detail a multi-step synthesis strategy, and provide robust protocols for the biochemical and cellular characterization of new chemical entities.
The PI3Kδ Signaling Pathway: A Key Therapeutic Target
The PI3K signaling pathway is fundamental to regulating cell growth, proliferation, survival, and differentiation.[4] The Class I PI3K family consists of four isoforms (α, β, γ, δ). While the α and β isoforms are ubiquitously expressed, the δ and γ isoforms are primarily found in immune cells.[1] This restricted expression profile makes PI3Kδ an attractive therapeutic target, as its inhibition promises potent immunomodulatory effects with a potentially wider therapeutic window compared to pan-PI3K inhibitors.[5]
Upon activation by various cell surface receptors (e.g., B-cell receptor, cytokine receptors), PI3Kδ phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3).[6][7] PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT then orchestrates a cascade of signaling events, including the activation of mTOR, which ultimately drives key cellular functions.[8] Dysregulation of this pathway, often through gain-of-function mutations, leads to a condition known as Activated PI3K Delta Syndrome (APDS), characterized by immunodeficiency and lymphoproliferation.[2][6]
Caption: A modular workflow for synthesizing PI3Kδ inhibitors.
Protocol 3.1: Step 1 - C2 Arylation via Suzuki Coupling
-
Rationale: To install a key binding motif, such as a benzimidazole or indole group, which is known to enhance potency and selectivity for PI3Kδ. [9][10]* Procedure:
-
To a dry flask under an inert atmosphere (N2 or Ar), add this compound (1.0 eq), the desired arylboronic acid or pinacol ester (1.2 eq), and a palladium catalyst such as Pd(PPh3)4 (0.05 eq).
-
Add a suitable solvent (e.g., DME or toluene) and an aqueous base solution (e.g., 2M Na2CO3).
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography to yield the C2-aryl ester intermediate.
-
Protocol 3.2: Step 2 - Reduction of the Ethyl Ester
-
Rationale: To convert the ester into a more versatile primary alcohol functional group for subsequent diversification.
-
Procedure:
-
Dissolve the C2-aryl ester intermediate (1.0 eq) in a dry aprotic solvent like THF under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add a solution of a reducing agent, such as lithium aluminum hydride (LiAlH4) (1.5 eq) in THF, dropwise. Caution: LiAlH4 reacts violently with water.
-
Allow the reaction to stir at 0 °C for 1-2 hours, monitoring by TLC.
-
Quench the reaction carefully by the sequential dropwise addition of water, followed by 15% NaOH solution, and then more water (Fieser workup).
-
Filter the resulting suspension through a pad of Celite, washing thoroughly with ethyl acetate.
-
Concentrate the filtrate to yield the primary alcohol, which is often used in the next step without further purification.
-
Protocol 3.3: Step 3 - Oxidation to the Aldehyde
-
Rationale: To generate a reactive aldehyde for subsequent reductive amination. Dess-Martin periodinane (DMP) is a mild oxidant suitable for this transformation. [9]* Procedure:
-
Dissolve the primary alcohol (1.0 eq) in dry dichloromethane (DCM).
-
Add Dess-Martin periodinane (1.5 eq) portion-wise at room temperature.
-
Stir the reaction for 1-3 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of Na2S2O3 and a saturated aqueous solution of NaHCO3.
-
Stir vigorously for 15 minutes, then separate the layers. Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over Na2SO4, and concentrate to yield the crude aldehyde. Purify by flash chromatography if necessary.
-
Protocol 3.4: Step 4 - Reductive Amination
-
Rationale: To introduce a final diversity element, often a group containing a basic nitrogen, which can improve solubility and form additional interactions with the enzyme. [9]* Procedure:
-
Dissolve the aldehyde (1.0 eq) and the desired primary or secondary amine (1.2 eq) in a solvent such as DCM or dichloroethane.
-
Add a mild reducing agent, sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq).
-
Stir the reaction at room temperature for 4-16 hours until completion is observed by LC-MS.
-
Quench the reaction with saturated aqueous NaHCO3 solution.
-
Extract with DCM, dry the combined organic layers over Na2SO4, and concentrate.
-
Purify the final compound by flash chromatography or preparative HPLC.
-
Biochemical and Cellular Evaluation Protocols
After synthesis and purification, the new compounds must be evaluated for their biological activity. The following protocols provide a standard cascade for characterization.
Caption: Logical workflow for inhibitor characterization.
Protocol 4.1: In Vitro PI3Kδ Biochemical Assay (IC50 Determination)
-
Principle: To measure the direct inhibitory effect of a compound on the enzymatic activity of recombinant PI3Kδ. This is often done using an ADP-Glo™ or Adapta™ Universal Kinase Assay, which quantifies ADP production as a measure of kinase activity. [11]* Procedure:
-
Prepare a serial dilution of the test compound in DMSO, typically starting from 10 mM.
-
In a 384-well assay plate, add recombinant PI3Kδ enzyme, the lipid substrate (PIP2), and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced according to the assay kit manufacturer's instructions (e.g., by adding ADP-Glo™ Reagent).
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition relative to DMSO controls and plot the data using a non-linear regression model (log(inhibitor) vs. response) to determine the IC50 value.
-
Trustworthiness Check: Run a known PI3Kδ inhibitor (e.g., Idelalisib) as a positive control to validate assay performance.
-
Protocol 4.2: Cell-Based On-Target Validation (p-AKT Western Blot)
-
Principle: To confirm that the compound inhibits PI3Kδ signaling within a cellular context by measuring the phosphorylation of its downstream effector, AKT. [1][7]A reduction in phosphorylated AKT (p-AKT) at Ser473 or Thr308 indicates on-target activity.
-
Procedure:
-
Seed a relevant cell line (e.g., a B-cell lymphoma line like MEC-1 or a leukemia line like MOLM-13) in 6-well plates and allow them to adhere or stabilize overnight. [1] 2. Treat the cells with serial dilutions of the test compound for 1-2 hours.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with primary antibodies against p-AKT (Ser473), total AKT, and a loading control (e.g., GAPDH or β-actin) overnight at 4 °C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Self-Validation: A potent inhibitor should show a dose-dependent decrease in the p-AKT signal while the total AKT and loading control signals remain unchanged.
-
Protocol 4.3: Cell Viability Assay (GI50 Determination)
-
Principle: To assess the functional consequence of PI3Kδ inhibition on cell proliferation or viability, particularly in cancer cell lines dependent on this pathway.
-
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to grow for 24 hours.
-
Add serial dilutions of the test compound to the wells and incubate for 72 hours.
-
Add a viability reagent such as CellTiter-Glo® or MTT and incubate according to the manufacturer's protocol.
-
Read the luminescence or absorbance on a plate reader.
-
Calculate the percent growth inhibition relative to DMSO-treated control cells and determine the GI50 (concentration for 50% growth inhibition) using non-linear regression.
-
Data Interpretation and Expected Outcomes
The goal is to identify compounds with high potency against PI3Kδ, selectivity over other isoforms (especially PI3Kα, to avoid metabolic side effects), and demonstrated on-target activity in cells that translates to a functional effect.
Table 1: Representative Data Profile for a Lead Candidate
| Parameter | Value | Interpretation |
| PI3Kδ IC50 | 18 nM | High potency against the target enzyme. [12] |
| PI3Kα IC50 | 1,422 nM | Good selectivity (>75-fold) over the α isoform. [12] |
| PI3Kβ IC50 | 25,470 nM | Excellent selectivity (>1000-fold) over the β isoform. [12] |
| PI3Kγ IC50 | 16,902 nM | Excellent selectivity (>900-fold) over the γ isoform. [12] |
| p-AKT EC50 | < 1 µM | Confirmed on-target activity in a cellular environment. [1] |
| MEC-1 Cell GI50 | < 10 µM | Demonstrates anti-proliferative effect in a relevant cancer cell line. [1] |
References
-
Jank M, et al. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives. Pharmaceuticals (Basel). [Link]
-
Jank M, et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. MDPI. [Link]
-
Jank M, et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Semantic Scholar. [Link]
-
Al-Herz W, et al. (2024). Causes and consequences of over- and under-activation of PI3Kδ. ResearchGate. [Link]
-
Brandhuber B, et al. (2016). Discovery of Pyrazolopyrimidine Derivatives as Novel Dual Inhibitors of BTK and PI3Kδ. ACS Medicinal Chemistry Letters. [Link]
-
Fayad L, et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d]pyrimidine scaffold. RSC Medicinal Chemistry. [Link]
-
Avery DT, et al. (2021). Disorders Related to PI3Kδ Hyperactivation: Characterizing the Clinical and Immunological Features of Activated PI3-Kinase Delta Syndromes. Frontiers in Immunology. [Link]
-
Al-Japairai K, et al. (2024). Phosphoinositide-3-kinase (PI3K) signaling pathway. ResearchGate. [Link]
-
Dung N, et al. (2017). Characterization of selective and potent PI3Kδ inhibitor (PI3KD-IN-015) for B-Cell malignances. PMC. [Link]
-
Olbrich P, et al. (2024). The double-edged sword of PI3Kδ pathway-related immune dysregulation: insights from two case reports. Journal of Clinical Immunology. [Link]
-
Michalovich D. (2017). PI3K signaling pathway in lymphocytes. PI3Kδ is composed of a... ResearchGate. [Link]
-
Chen Y, et al. (2022). Discovery of Novel PI3Kδ Inhibitors Based on the p110δ Crystal Structure. ResearchGate. [Link]
-
Jank M, et al. (2022). Design, Synthesis, and Development of Pyrazolo[1,5- a]pyrimidine Derivatives as a Novel Series of Selective PI3K δ Inhibitors. PubMed. [Link]
-
Chen Y, et al. (2022). Discovery of Novel PI3Kδ Inhibitors Based on the p110δ Crystal Structure. MDPI. [Link]
-
Jank M, et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5- a]pyrimidine Derivatives as a Novel Series of Selective PI3K δ Inhibitors: Part I-Indole Derivatives. PubMed. [Link]
-
IRBM. (N.D.). Biochemical & Cell-based Assays. IRBM. [Link]
-
Jank M, et al. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives. ResearchGate. [Link]
- Smyth M, et al. (2019). Salts and processes of preparing a PI3K inhibitor.
-
Attia MH, et al. (2023). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. PubMed Central. [Link]
Sources
- 1. Characterization of selective and potent PI3Kδ inhibitor (PI3KD-IN-015) for B-Cell malignances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]
- 6. Frontiers | Disorders Related to PI3Kδ Hyperactivation: Characterizing the Clinical and Immunological Features of Activated PI3-Kinase Delta Syndromes [frontiersin.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Design, Synthesis, and Development of Pyrazolo[1,5- a]pyrimidine Derivatives as a Novel Series of Selective PI3K δ Inhibitors: Part II-Benzimidazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Ethyl 2-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate in PET Tumor Imaging Studies
Prepared by: Gemini, Senior Application Scientist
For: Researchers, scientists, and drug development professionals.
Introduction: The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds. Its structural similarity to purines allows it to effectively interact with a variety of enzymatic targets, particularly protein kinases, which are often dysregulated in cancer.[1] This has led to the development of potent kinase inhibitors for oncology.[1][2] The versatility of this scaffold also extends to the development of molecular imaging agents. By incorporating a positron-emitting radionuclide, such as fluorine-18, pyrazolo[1,5-a]pyrimidine-based molecules can be transformed into PET (Positron Emission Tomography) tracers. These tracers enable the non-invasive visualization and quantification of their biological targets in vivo, offering a powerful tool for cancer diagnosis, staging, and monitoring treatment response.
While Ethyl 2-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate is a key building block for creating diverse libraries of pyrazolo[1,5-a]pyrimidine derivatives, this guide will focus on a representative application of this class of compounds in PET tumor imaging. We will detail the scientific rationale, synthesis of a suitable precursor, radiolabeling protocols, and in vitro/in vivo evaluation methods based on published studies of structurally related and well-characterized 18F-labeled pyrazolo[1,5-a]pyrimidine PET tracers.[3]
Part 1: Scientific Rationale and Strategy
The Pyrazolo[1,5-a]pyrimidine Scaffold as a Kinase Inhibitor
Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways regulating cell growth, proliferation, differentiation, and survival. In many cancers, mutations or overexpression of certain kinases lead to uncontrolled cell division. Consequently, kinase inhibitors have become a major class of targeted cancer therapies. The pyrazolo[1,5-a]pyrimidine core can act as an ATP-competitive inhibitor, binding to the ATP-binding site of kinases and blocking their activity. Several pyrazolo[1,5-a]pyrimidine derivatives have been investigated as inhibitors of key oncogenic kinases such as PI3Kδ, CDK2, and TRKA.[4][5]
Rationale for PET Tracer Development
The development of a PET tracer based on a kinase inhibitor scaffold allows for the non-invasive assessment of the target kinase's expression and activity within a tumor. This can:
-
Aid in patient selection: Identify patients whose tumors express the target and are therefore more likely to respond to a specific kinase inhibitor therapy.
-
Monitor treatment response: Changes in tracer uptake can provide an early indication of whether a tumor is responding to treatment.
-
Assess drug-target engagement: Confirm that the therapeutic drug is reaching and binding to its intended target.
-
Understand drug resistance: Investigate mechanisms of resistance, such as target downregulation.
The strategy involves designing a pyrazolo[1,5-a]pyrimidine derivative that retains high affinity for the target kinase and can be readily labeled with a positron-emitting radionuclide like fluorine-18.
Caption: Workflow for the development of a pyrazolo[1,5-a]pyrimidine-based PET tracer.
Part 2: Synthesis of a Precursor for Radiolabeling
While a direct synthesis for this compound for PET applications is not extensively documented, a common strategy for introducing Fluorine-18 is via nucleophilic substitution on a suitable leaving group, such as a tosylate. Below is a representative multi-step synthesis of a tosylate precursor based on analogous pyrazolo[1,5-a]pyrimidine syntheses.[6] The chloro-substituent on the pyrimidine ring can be readily displaced by various nucleophiles to build diversity.
Protocol 2.1: Synthesis of a Tosylate Precursor for [18F]Fluorination
This protocol describes a general pathway to a tosylated pyrazolo[1,5-a]pyrimidine precursor.
Step 1: Synthesis of 5,7-dichloro-pyrazolo[1,5-a]pyrimidine-3-carbonitrile
-
Start with the cyclization of 3-amino-1H-pyrazole-4-carbonitrile with ethyl chloroacetoacetate to form the pyrazolo[1,5-a]pyrimidin-5-ol intermediate.
-
Chlorinate the intermediate using phosphoryl trichloride (POCl₃) in the presence of a base like anhydrous pyridine to yield the dichloro-intermediate.[6]
Step 2: Selective Nucleophilic Substitution at C7
-
React the 5,7-dichloro-intermediate with a nucleophile containing a hydroxyl group that will ultimately be tosylated, for example, 2-aminoethanol. The C7 chlorine is generally more reactive towards nucleophilic substitution than the C5 chlorine.
-
Perform the reaction in a suitable solvent like ethanol at reflux.
Step 3: Tosylation of the Hydroxyl Group
-
Dissolve the product from Step 2 in a dry, aprotic solvent such as dichloromethane or acetonitrile.
-
Add a base, for example, triethylamine or pyridine, to scavenge the HCl produced.
-
Cool the reaction mixture in an ice bath.
-
Slowly add a solution of p-toluenesulfonyl chloride (TsCl) in the same solvent.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Work up the reaction by washing with aqueous solutions to remove excess reagents and salts.
-
Purify the crude product by column chromatography on silica gel to obtain the pure tosylate precursor.
Caption: Representative synthesis pathway for a tosylate precursor.
Part 3: [18F]Radiolabeling and Quality Control
This section provides a detailed protocol for the radiosynthesis of an 18F-labeled pyrazolo[1,5-a]pyrimidine tracer via nucleophilic substitution.
Protocol 3.1: Automated Radiosynthesis of the [18F]Pyrazolopyrimidine Tracer
-
[18F]Fluoride Trapping: Aqueous [18F]fluoride is trapped on an anion exchange cartridge (e.g., QMA).
-
Elution and Drying: The [18F]fluoride is eluted into the reaction vessel with a solution of Kryptofix 2.2.2 (K222) and potassium carbonate in acetonitrile/water. The solvent is removed by azeotropic distillation under a stream of nitrogen at elevated temperature to form the reactive [18F]F-/K+/K222 complex.
-
Radiolabeling Reaction: A solution of the tosylate precursor (typically 1-5 mg) in a dry aprotic solvent (e.g., DMSO or acetonitrile) is added to the dried [18F]F-/K+/K222 complex. The reaction mixture is heated at a specific temperature (e.g., 100-120 °C) for a set time (e.g., 10-15 minutes).[3]
-
Purification: The crude reaction mixture is diluted with water and purified by semi-preparative HPLC. The fraction corresponding to the 18F-labeled product is collected.
-
Formulation: The collected HPLC fraction is diluted with water and passed through a C18 Sep-Pak cartridge to trap the product. The cartridge is washed with water to remove any remaining acetonitrile. The final product is eluted from the cartridge with ethanol and formulated in sterile saline for injection.
Protocol 3.2: Quality Control
-
Radiochemical Purity: Determined by analytical HPLC. The radiochemical purity should typically be >95%.[3]
-
Specific Activity: Calculated from the amount of radioactivity and the mass of the non-radioactive compound, determined by analytical HPLC with a UV detector calibrated with a standard of the cold reference compound. Specific activities are typically in the range of 31–40 GBq/μmol.[3]
-
Residual Solvents: Analyzed by gas chromatography to ensure levels are below pharmacopeial limits.
-
pH and Sterility: The final product solution should have a physiological pH and be sterile.
Part 4: In Vitro and In Vivo Evaluation
Protocol 4.1: In Vitro Cell Uptake Assay
This assay measures the accumulation of the radiotracer in cancer cells.
-
Cell Culture: Culture a relevant cancer cell line (e.g., S180 sarcoma cells as used in a representative study) to near confluency.[3]
-
Cell Seeding: Seed the cells in multi-well plates and allow them to attach overnight.
-
Incubation with Tracer: Add the 18F-labeled pyrazolopyrimidine tracer to the cell culture medium at a specific concentration.
-
Time-course Study: Incubate the cells with the tracer for various time points (e.g., 5, 15, 30, 60, 120 minutes) at 37 °C.[3]
-
Washing: At each time point, remove the radioactive medium and wash the cells with ice-cold PBS to stop uptake and remove unbound tracer.
-
Cell Lysis and Counting: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH). Collect the lysate and measure the radioactivity using a gamma counter.
-
Protein Assay: Determine the protein concentration of the cell lysate to normalize the radioactivity uptake.
-
Data Analysis: Express the cell uptake as a percentage of the added dose per milligram of protein.
Table 1: Representative In Vitro Cell Uptake Data
Data adapted from a study on 18F-labeled pyrazolo[1,5-a]pyrimidine derivatives in S180 tumor cells.[3]
| Time (min) | [18F]Tracer 3 Uptake (% of added dose) | [18F]Tracer 4 Uptake (% of added dose) | [18F]FDG Uptake (% of added dose) |
| 30 | 0.17 ± 0.1 | ~0.17 | 0.2 ± 0.08 |
| 120 | 0.16 ± 0.1 | ~0.16 | 0.14 ± 0.2 |
Protocol 4.2: In Vivo Biodistribution Study in Tumor-Bearing Mice
This study determines the distribution of the radiotracer in different organs and the tumor.
-
Animal Model: Use immunodeficient mice bearing subcutaneous xenografts of a human cancer cell line.
-
Tracer Injection: Inject a known amount of the 18F-labeled tracer (typically 0.4-0.7 MBq) into the tail vein of the mice.
-
Time Points: Euthanize groups of mice at different time points post-injection (e.g., 5, 15, 30, 60, 120 minutes).
-
Organ Dissection and Weighing: Dissect major organs (blood, heart, liver, spleen, kidneys, muscle, bone, brain, and tumor), blot them dry, and weigh them.
-
Radioactivity Measurement: Measure the radioactivity in each organ using a gamma counter.
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ. Calculate tumor-to-organ ratios.
Table 2: Representative Biodistribution Data in S180 Tumor-Bearing Mice (%ID/g)
Data adapted from a study on a representative 18F-labeled pyrazolo[1,5-a]pyrimidine tracer ([18F]3).[3]
| Organ | 30 min | 60 min | 120 min |
| Blood | 1.85 ± 0.23 | 1.12 ± 0.15 | 0.65 ± 0.09 |
| Liver | 3.54 ± 0.41 | 2.87 ± 0.33 | 1.98 ± 0.25 |
| Kidneys | 6.21 ± 0.75 | 4.56 ± 0.58 | 2.98 ± 0.31 |
| Muscle | 0.98 ± 0.11 | 0.76 ± 0.09 | 0.45 ± 0.06 |
| Brain | 0.32 ± 0.04 | 0.21 ± 0.03 | 0.12 ± 0.02 |
| Tumor | 5.03 ± 0.68 | 4.21 ± 0.55 | 2.94 ± 0.27 |
| Tumor/Blood | 2.72 | 3.76 | 4.52 |
| Tumor/Muscle | 5.13 | 5.54 | 6.53 |
Part 5: PET Imaging Protocol
Protocol 5.1: Small Animal PET Imaging
-
Animal Preparation: Anesthetize the tumor-bearing mouse (e.g., with isoflurane) and maintain its body temperature.
-
Tracer Administration: Inject the 18F-labeled pyrazolopyrimidine tracer via the tail vein.
-
Dynamic or Static Imaging: Acquire dynamic images immediately after injection or static images at specific time points (e.g., 60 minutes post-injection).
-
Image Reconstruction: Reconstruct the PET data using an appropriate algorithm (e.g., OSEM3D).
-
Image Analysis: Draw regions of interest (ROIs) on the tumor and other organs to quantify tracer uptake (e.g., as %ID/g or Standardized Uptake Value - SUV).
References
-
Xu, J., et al. (2014). 18F-labeled Pyrazolo[1,5-a]pyrimidine Derivatives: Synthesis from 2,4-Dinitrobenzamide and Tosylate Precursors and Comparative Biological Evaluation for Tumor Imaging with Positron Emission Tomography. Molecules, 19(6), 8264-8283. [Link]
-
Hassan, A. S., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 13(45), 31445-31470. [Link]
-
Stypik, M., et al. (2021). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. International Journal of Molecular Sciences, 22(21), 11593. [Link]
-
Qi, C., et al. (2012). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]-pyrimidine-containing 99mTc Nitrido Radiopharmaceuticals as Imaging Agents for Tumors. Molecules, 17(9), 11056-11069. [Link]
-
Attia, M. H., et al. (2023). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Molecules, 28(2), 793. [Link]
-
El-Enany, M. M., et al. (2011). Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives. European Journal of Chemistry, 2(3), 331-336. [Link]
-
Mahajan, A. T., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(15), 3560. [Link]
-
Hassan, A. S., et al. (2016). Synthesis and antitumor activity of some new pyrazolo[1,5-a]pyrimidines. Medicinal Chemistry Research, 25(10), 2148-2163. [Link]
-
Cherukupalli, S., et al. (2017). An insight on synthetic and medicinal aspects of pyrazolo[1,5-a]pyrimidine scaffold. European Journal of Medicinal Chemistry, 126, 298-323. [Link]
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 18F-labeled Pyrazolo[1,5-a]pyrimidine Derivatives: Synthesis from 2,4-Dinitrobenzamide and Tosylate Precursors and Comparative Biological Evaluation for Tumor Imaging with Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]-pyrimidine-containing 99mTc Nitrido Radiopharmaceuticals as Imaging Agents for Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 2-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate
Answering the technical challenges in the synthesis of Ethyl 2-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate requires a detailed, mechanism-driven approach. This guide is structured to provide researchers, scientists, and drug development professionals with actionable insights and troubleshooting strategies to enhance reaction yield and product purity.
This guide is divided into two primary stages: the formation of the core heterocyclic structure and the subsequent chlorination. Each section addresses common issues in a question-and-answer format, providing both the underlying chemical principles and validated protocols.
Overall Synthetic Workflow
The synthesis is conceptually a two-stage process. First, the pyrazolo[1,5-a]pyrimidine core is constructed, typically yielding a hydroxylated intermediate. This intermediate is then chlorinated to produce the final product.
Caption: General two-stage synthetic route.
Part 1: Synthesis of the Precursor (Ethyl 2-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate)
The foundational step is the reliable synthesis of the pyrazolo[1,5-a]pyrimidine core. The most common route involves the cyclocondensation of a 3-aminopyrazole with a 1,3-bielectrophilic compound.[1]
Frequently Asked Questions (FAQs)
Question 1: What is the most reliable method for synthesizing the pyrazolo[1,5-a]pyrimidine precursor?
Answer: The most widely adopted approach is the reaction of an aminopyrazole with a β-dicarbonyl compound or its equivalent.[1][2][3] For your target, the reaction of Ethyl 3-amino-1H-pyrazole-4-carboxylate with a malonic acid derivative, often in an acidic medium like glacial acetic acid, is a standard procedure. The acid catalyzes the condensation and subsequent cyclization to form the pyrimidine ring.[4]
Question 2: My cyclocondensation reaction is giving a very low yield. What are the likely causes?
Answer: Low yields in this step can typically be traced to three factors:
-
Purity of Starting Materials: Ensure that the Ethyl 3-amino-1H-pyrazole-4-carboxylate is pure. Impurities can interfere with the reaction. The aminopyrazole itself can be synthesized from ethyl 2-cyano-3-morpholinoacrylate and hydrazine hydrate.[5]
-
Reaction Conditions: The choice of acid catalyst and temperature is crucial. While glacial acetic acid is common, some reactions may benefit from stronger acids or different solvents.[2] The reaction often requires heating to reflux for several hours to ensure completion.[4]
-
Side Reactions: Aminopyrazoles have two nucleophilic nitrogen atoms (the exocyclic amino group and the endocyclic NH). This can lead to the formation of regioisomers. However, the exocyclic amino group is generally more nucleophilic, leading to the desired pyrazolo[1,5-a]pyrimidine isomer.[6]
Troubleshooting Guide: Cyclocondensation Step
| Problem | Potential Cause | Recommended Solution |
| Low Conversion / Recovery of Starting Material | Insufficient reaction time or temperature. | Increase reflux time and monitor the reaction progress using Thin Layer Chromatography (TLC). Ensure the reaction temperature is maintained consistently. |
| Formation of Multiple Products (Isomers) | Reaction conditions favoring alternative cyclization pathways. | The regioselectivity is generally high for the desired product.[6] However, using a milder acid catalyst or a lower reaction temperature might improve selectivity in problematic cases. |
| Product Degradation (Dark-colored reaction mixture) | Excessively high temperatures or prolonged reaction times. | Reduce the reaction temperature slightly or shorten the reaction time once TLC indicates the consumption of the starting material. |
Part 2: Chlorination of Ethyl 2-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate
This is the critical step for obtaining the final product. The conversion of the 2-hydroxy group (which exists in tautomeric equilibrium with the 2-oxo form) to a 2-chloro group is typically achieved using a potent chlorinating agent.
Frequently Asked Questions (FAQs)
Question 3: What is the standard protocol for the chlorination step?
Answer: The most established method is to treat the hydroxy-precursor with phosphorus oxychloride (POCl₃).[7][8][9] The reaction is often performed using POCl₃ as both the reagent and the solvent (i.e., in large excess) and requires heating to reflux.[8][9] The addition of a tertiary amine base, such as N,N-dimethylaniline or pyridine, can facilitate the reaction.[8][10]
Question 4: My chlorination reaction is incomplete. How can I drive it to completion?
Answer: Incomplete conversion is a common issue. Consider the following:
-
Reagent Stoichiometry: Traditional methods use a large excess of POCl₃ to serve as the solvent and drive the equilibrium forward.[8][9] If you are using a co-solvent, ensure you are using at least one equivalent of POCl₃ per hydroxyl group.
-
Temperature and Time: The reaction typically requires heating to reflux (approx. 105-110 °C) for 1-3 hours.[10] Insufficient heat or time will result in incomplete conversion.
-
Use of Additives: An organic base like N,N-dimethylaniline acts as a catalyst.[10] In some cases, the addition of phosphorus pentachloride (PCl₅) to the POCl₃ can create a more powerful chlorinating mixture, which may be effective for less reactive substrates.[11]
Question 5: The reaction produces a dark, intractable tar, leading to a very low isolated yield. What is causing this?
Answer: Tar formation is indicative of decomposition. The primary cause is often the presence of water.
-
Moisture Sensitivity: POCl₃ reacts violently and exothermically with water.[9] This not only consumes the reagent but also generates acids that can catalyze decomposition of the starting material and product. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).
-
Temperature Control: While heating is necessary, excessive temperatures can lead to thermal degradation. Maintain a controlled reflux and avoid overheating.
Question 6: The work-up is hazardous due to the quenching of excess POCl₃. Are there safer, more efficient methods?
Answer: Yes. The traditional method of pouring the reaction mixture into ice water is highly exothermic and can be dangerous on a larger scale.[9]
-
Improved Quenching: First, remove the bulk of the excess POCl₃ under reduced pressure (distillation). The remaining residue can then be diluted with an inert solvent (like dichloromethane) and quenched much more safely by slowly adding it to a stirred mixture of ice and water or a basic solution.[12]
-
Solvent-Free Protocol: Modern, greener approaches utilize equimolar amounts of POCl₃ in the presence of one equivalent of a base (like pyridine) in a sealed reactor at high temperatures (e.g., 160 °C).[8] This method minimizes waste and eliminates the hazardous quench of excess reagent, simplifying the work-up to a filtration or extraction.[8]
Troubleshooting Guide: Chlorination Step
Caption: Decision tree for troubleshooting the chlorination reaction.
Data Summary: Comparison of Chlorination Conditions
| Parameter | Method 1: Traditional (Excess POCl₃) | Method 2: Modern (Equimolar POCl₃) | Reference |
| POCl₃ Stoichiometry | Large excess (acts as solvent) | ~1 equivalent per OH group | [8][9] |
| Solvent | None (POCl₃ is the solvent) | None (Solvent-free) or minimal co-solvent | [8] |
| Base | N,N-dimethylaniline or Pyridine (catalytic) | Pyridine (1 equivalent) | [8][10] |
| Temperature | Reflux (~110 °C) | High Temperature (e.g., 160 °C) in a sealed reactor | [8][10] |
| Work-up | Hazardous quench of large excess POCl₃. | Simple filtration or extraction after quenching. | [8][9] |
| Advantages | Well-established, widely documented. | Safer, higher atom economy, reduced waste, simpler work-up. | [8] |
| Disadvantages | Hazardous, wasteful, difficult scale-up. | Requires a sealed reactor for high temperatures. | [8] |
Part 3: Purification
Question 7: What is the best way to purify the final product?
Answer: The crude product is typically a solid.
-
Column Chromatography: This is a reliable method for removing baseline impurities and any remaining starting material. A common eluent system is ethyl acetate in petroleum ether or hexanes.[10]
-
Recrystallization: If the crude product is relatively clean, recrystallization from a suitable solvent system (e.g., ethanol/water, isopropanol) can provide a highly pure product.
Experimental Protocols
Protocol 1: Chlorination using Excess POCl₃ (Traditional Method)
Based on literature procedures for analogous compounds.[10][12]
-
Preparation: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser (with a drying tube) and a magnetic stirrer, add Ethyl 2-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate (1 equivalent).
-
Reagent Addition: Under an inert atmosphere (N₂ or Ar), add phosphorus oxychloride (POCl₃, 5-10 equivalents) followed by a catalytic amount of N,N-dimethylaniline (0.1 equivalents).
-
Reaction: Heat the mixture to reflux (approx. 110 °C) and maintain for 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: a. Cool the reaction mixture to room temperature. b. Remove the excess POCl₃ by distillation under reduced pressure. c. Dilute the residue with dichloromethane (DCM). d. CAUTION: HIGHLY EXOTHERMIC. Slowly and carefully pour the DCM solution into a vigorously stirred beaker of crushed ice. e. Separate the organic layer. Extract the aqueous layer twice more with DCM. f. Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. g. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by column chromatography (silica gel, ethyl acetate/hexanes gradient) or recrystallization.
Protocol 2: Chlorination using Equimolar POCl₃ (Solvent-Free Method)
Adapted from the modern protocol for chlorination of hydroxy-heterocycles.[8]
-
Preparation: To a pressure-rated, sealed reaction vessel equipped with a magnetic stir bar, add Ethyl 2-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate (1 equivalent), pyridine (1 equivalent), and POCl₃ (1.1 equivalents).
-
Reaction: Seal the vessel and heat the mixture to 160 °C for 2-4 hours with vigorous stirring.
-
Work-up: a. Cool the reactor to room temperature. b. Carefully add water to the reaction mixture and stir until the solid product precipitates. c. Isolate the solid product by filtration. d. Wash the solid with cold water and dry under vacuum.
-
Purification: The isolated solid can be further purified by recrystallization if necessary.
References
- Vilsmeier reagent-mediated synthesis of 6-[(formyloxy)methyl]-pyrazolopyrimidines via a one-pot multiple tandem reaction. RSC Advances.
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central.
- A review on synthetic procedures and applications of phosphorus oxychloride (POCl3) in the last biennial period (2018–19). ResearchGate.
- Regioselective formylation of pyrazolo[3,4-b]pyridine and pyrazolo[1,5-a]pyrimidine systems using Vilsmeier–Haack conditions. ResearchGate.
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing.
- Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central.
- Synthesis of pyrazolo[1,5-a]pyrimidines (5a–d). ResearchGate.
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing.
- 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI.
- Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. NIH.
- A Novel Synthesis of (Z)-ethyl 3-amino-2-cyano-3-phenyl(or alkyl)acrylate and ethyl- 2-cyano-3-phenyl-3-propionylimino-propanoate. ResearchGate.
- Vilsmeier—Haack Reaction on Hydrazones: A Convenient Synthesis of 4-Formylpyrazoles. SAGE Publications.
- Ethyl 2-chloropyrimidine-5-carboxylate synthesis. ChemicalBook.
- Process for the preparation of a pyrazole derivative. Google Patents.
- Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. PubMed Central.
- Application Notes: Chlorination of Pyrimidine-2,4-diol (Uracil). Benchchem.
- (E)-Ethyl 2-cyano-3-(1H-pyrrol-2-yl)acrylate. PubMed Central.
- Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. NIH.
- Synthesis of 2-Methyl-7-(3-pyridyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid ethyl ester. Molbase.
- Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3 ? ResearchGate.
- This compound. Chembest.
- Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study. Arabian Journal of Chemistry.
- POCl-PCl mixture: A robust chlorinating agent. Indian Chemical Society.
- Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. NIH.
- Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. PubMed Central.
- Ethyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate. ChemicalBook.
- (E)-Ethyl 2-cyano-3-(1H-pyrrol-2-yl)acrylate. ResearchGate.
- ethyl (2Z)-2-cyano-3-[(2-ethylphenyl)amino]acrylate. Santa Cruz Biotechnology.
- This compound, 98% Purity, C9H8ClN3O2, 100 mg. Combi-Blocks.
- Advancing Pharmaceutical Synthesis: The Comprehensive Value of Ethyl 5-Chloropyrazolo[1,5-a]Pyrimidine-3-Carboxylate. NINGBO INNO PHARMCHEM CO.,LTD..
- Synthesis and crystal structure of ethyl 2-methylthio-7-phenylpyrazolo[1,5- a] pyrimidine-3-carboxylate. ResearchGate.
- Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1h-pyrazole-5-carboxylate. Google Patents.
- Ethyl 5-chloropyrazolo(1,5-a)pyrimidine-3-carboxylate. PubChem.
- Synthesis, anticancer evaluation, and molecular modeling study of new 2-(phenylamino)pyrazolo[1,5-a]pyrimidine analogues. Arabian Journal of Chemistry.
- Ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate. BLDpharm.
- Synthetic method of 2-methyl-pyrazolo-[1,5-a]-pyrimidine-6-carboxylic acid. Google Patents.
Sources
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. prepchem.com [prepchem.com]
- 5. WO2011064798A1 - Process for the preparation of a pyrazole derivative - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Ethyl 2-chloropyrimidine-5-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 11. indianchemicalsociety.com [indianchemicalsociety.com]
- 12. Ethyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate CAS#: 1224944-77-7 [m.chemicalbook.com]
Technical Support Center: Optimization of Pyrazolo[1,5-a]pyrimidine Synthesis
Welcome to the technical support center for the synthesis of pyrazolo[1,5-a]pyrimidines. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Pyrazolo[1,5-a]pyrimidines are a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Their synthesis, while versatile, can present challenges that require careful optimization.
This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate common hurdles and streamline your synthetic workflows. The information herein is grounded in established scientific literature to ensure accuracy and reliability.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of pyrazolo[1,5-a]pyrimidines. Each issue is presented with potential causes and actionable solutions based on established chemical principles.
Issue 1: Low or No Product Yield
Question: I am performing a cyclocondensation reaction between a 5-aminopyrazole and a β-dicarbonyl compound, but I am observing very low to no yield of my desired pyrazolo[1,5-a]pyrimidine. What are the likely causes and how can I improve the yield?
Answer:
Low or no product yield in this synthesis is a common issue that can often be resolved by systematically evaluating the reaction components and conditions.
Potential Causes & Solutions:
-
Inadequate Catalyst: The cyclization step often requires either acidic or basic catalysis to facilitate the nucleophilic attack of the aminopyrazole on the dicarbonyl compound and the subsequent dehydration.[3]
-
Acid Catalysis: If your substrate is stable under acidic conditions, consider adding a catalytic amount of a strong acid like sulfuric acid (H₂SO₄) or using acetic acid (AcOH) as the solvent.[3][4]
-
Base Catalysis: For base-catalyzed reactions, sodium ethoxide or other alkoxides can be effective.[5] In some cases, a weaker base like potassium carbonate (K₂CO₃) or an organic base like triethylamine or piperidine may be sufficient, especially when reacting with α,β-unsaturated nitriles.[1]
-
-
Sub-optimal Reaction Temperature: The reaction may require thermal energy to overcome the activation barrier.
-
If the reaction is being run at room temperature, try heating it to reflux in a suitable solvent like ethanol or acetic acid.[1]
-
Microwave-assisted synthesis can also significantly reduce reaction times and improve yields by enabling rapid and uniform heating to higher temperatures than conventional methods.[3][5]
-
-
Poor Quality of Starting Materials: Impurities in the 5-aminopyrazole or the β-dicarbonyl compound can interfere with the reaction.
-
Ensure the purity of your starting materials using techniques like NMR or melting point analysis. Recrystallization or column chromatography may be necessary for purification.
-
-
Incorrect Stoichiometry: An improper ratio of reactants can lead to incomplete conversion.
-
While a 1:1 molar ratio is typically used, a slight excess of one reactant (e.g., the more volatile or less stable one) might be beneficial in some cases.
-
-
Solvent Effects: The choice of solvent can significantly impact reaction rates and yields.
-
Protic solvents like ethanol or acetic acid are commonly used and can participate in the reaction mechanism.[1]
-
Aprotic solvents like DMF or toluene can also be effective, sometimes in the presence of a base like KOH.[1] Experiment with different solvents to find the optimal one for your specific substrates.
-
Issue 2: Formation of Isomeric Products or Side Products
Question: My reaction is producing a mixture of isomers, or I am observing significant side product formation. How can I improve the regioselectivity and minimize unwanted byproducts?
Answer:
The formation of isomers and side products is a frequent challenge, particularly when using unsymmetrical β-dicarbonyl compounds.[1] Controlling the regioselectivity is key to a successful synthesis.
Potential Causes & Solutions:
-
Lack of Regiocontrol with Unsymmetrical β-Dicarbonyls: The two carbonyl groups of an unsymmetrical β-dicarbonyl compound have different reactivities, which can lead to the formation of two different pyrazolo[1,5-a]pyrimidine isomers.
-
Steric Hindrance: The initial nucleophilic attack of the 5-aminopyrazole will preferentially occur at the less sterically hindered carbonyl group. You can leverage this by choosing a β-dicarbonyl with significantly different substituents.
-
Electronic Effects: The electronic properties of the substituents on the β-dicarbonyl can also direct the regioselectivity. Electron-withdrawing groups can make a carbonyl carbon more electrophilic.
-
Microwave Irradiation: In some cases, microwave-assisted synthesis has been shown to improve the regioselectivity of the reaction.[5]
-
-
Side Reactions: Unwanted side reactions can compete with the desired product formation.
-
Self-condensation of the β-dicarbonyl: This can be minimized by slowly adding the β-dicarbonyl to the reaction mixture containing the 5-aminopyrazole.
-
Oxidation of the product: If your product is sensitive to oxidation, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.
-
Dimerization: Some starting materials or intermediates may be prone to dimerization. Adjusting the concentration or temperature might mitigate this.
-
Issue 3: Difficulty in Product Purification
Question: I have successfully synthesized my pyrazolo[1,5-a]pyrimidine, but I am struggling to purify it from the reaction mixture. What are the recommended purification techniques?
Answer:
Effective purification is crucial for obtaining a high-purity product for subsequent applications. The choice of purification method will depend on the physical properties of your compound and the nature of the impurities.
Recommended Purification Methods:
-
Recrystallization: This is often the simplest and most effective method for purifying solid products.
-
Choose a solvent system in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for recrystallization of pyrazolo[1,5-a]pyrimidines include ethanol, methanol, and ethyl acetate.
-
-
Column Chromatography: For complex mixtures or when recrystallization is ineffective, column chromatography is the method of choice.[6]
-
Stationary Phase: Silica gel is the most commonly used stationary phase for the purification of pyrazolo[1,5-a]pyrimidine derivatives.[6]
-
Mobile Phase: A gradient of ethyl acetate in hexane or dichloromethane in methanol is typically effective for eluting the product. The optimal solvent system should be determined by thin-layer chromatography (TLC) analysis.
-
-
Acid-Base Extraction: If your product has a basic nitrogen atom that can be protonated, you can use acid-base extraction to separate it from non-basic impurities.
-
Dissolve the crude product in an organic solvent and extract with a dilute aqueous acid (e.g., 1M HCl). The protonated product will move to the aqueous layer.
-
Neutralize the aqueous layer with a base (e.g., NaHCO₃ or NaOH) to precipitate the purified product, which can then be collected by filtration or extracted back into an organic solvent.
-
Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding the synthesis of pyrazolo[1,5-a]pyrimidines.
Q1: What are the most common synthetic routes to pyrazolo[1,5-a]pyrimidines?
A1: The most prevalent and versatile method is the cyclocondensation of a 5-aminopyrazole with a 1,3-biselectrophilic compound.[5] Variations of this approach include:
-
Reaction with β-dicarbonyl compounds: This is a widely used and robust method.[3]
-
Reaction with α,β-unsaturated ketones (chalcones): This often proceeds via a Michael addition followed by cyclization.[1]
-
Reaction with enaminones: These are also effective precursors for the pyrimidine ring.[1]
-
Three-component reactions: These one-pot reactions, often involving a 3-aminopyrazole, an aldehyde, and an active methylene compound, offer a rapid way to generate diverse derivatives.[3]
Q2: How can I monitor the progress of my reaction?
A2: Thin-layer chromatography (TLC) is the most convenient method for monitoring the reaction progress.
-
Spot the reaction mixture alongside the starting materials on a TLC plate.
-
The disappearance of the starting material spots and the appearance of a new product spot indicate that the reaction is proceeding.
-
Choose a solvent system for TLC that gives good separation between the starting materials and the product (typically a mixture of a nonpolar solvent like hexane and a more polar solvent like ethyl acetate).
Q3: Are there any "green" or more environmentally friendly methods for this synthesis?
A3: Yes, several approaches align with the principles of green chemistry.
-
Microwave-assisted synthesis: This can significantly reduce reaction times, often leading to lower energy consumption and sometimes allowing for solvent-free reactions.[3]
-
Ultrasonic irradiation: This is another energy-efficient method that can promote the reaction.[7]
-
Solvent-free reactions: In some cases, the reactants can be heated together without a solvent, reducing waste.[3]
-
Use of greener solvents: When a solvent is necessary, consider using more environmentally benign options like ethanol or water, if the reaction conditions permit.
Q4: What is the general reaction mechanism for the formation of pyrazolo[1,5-a]pyrimidines from 5-aminopyrazoles and β-dicarbonyls?
A4: The reaction mechanism typically proceeds through the following key steps:
-
Nucleophilic Attack: The exocyclic amino group of the 5-aminopyrazole acts as a nucleophile and attacks one of the carbonyl carbons of the β-dicarbonyl compound.[3]
-
Intermediate Formation: This initial attack forms a hemiaminal intermediate.
-
Cyclization: An intramolecular nucleophilic attack by the endocyclic pyrazole nitrogen onto the second carbonyl group leads to the formation of a bicyclic intermediate.
-
Dehydration: The loss of two molecules of water (dehydration) results in the formation of the aromatic pyrazolo[1,5-a]pyrimidine ring system.[3] The reaction is often driven to completion by the formation of this stable aromatic core.
Data and Protocols
For ease of reference, here are tables summarizing typical reaction conditions and a detailed experimental protocol for a common synthetic procedure.
Table 1: Typical Reaction Conditions for Pyrazolo[1,5-a]pyrimidine Synthesis
| Parameter | Typical Conditions | Notes |
| Starting Materials | 5-Aminopyrazole & β-Dicarbonyl Compound | Purity of starting materials is crucial. |
| Solvent | Acetic Acid, Ethanol, DMF | Choice of solvent can influence reaction rate and yield. |
| Catalyst | H₂SO₄ (catalytic), Sodium Ethoxide | Acid or base catalysis is often required. |
| Temperature | Room Temperature to Reflux | Higher temperatures may be needed for less reactive substrates. |
| Reaction Time | 2 - 24 hours | Monitor by TLC to determine completion. |
| Work-up | Precipitation, Extraction | Depends on the properties of the product. |
| Purification | Recrystallization, Column Chromatography | To obtain a high-purity product. |
Experimental Protocol: Synthesis of a 5,7-disubstituted-pyrazolo[1,5-a]pyrimidine
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
5-Aminopyrazole derivative (1.0 eq)
-
β-Dicarbonyl compound (1.0 - 1.1 eq)
-
Glacial Acetic Acid (as solvent)
-
Concentrated Sulfuric Acid (catalytic amount, e.g., 1-2 drops)
-
Ethanol (for recrystallization)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 5-aminopyrazole derivative (1.0 eq) and glacial acetic acid.
-
Stir the mixture until the 5-aminopyrazole is dissolved.
-
Add the β-dicarbonyl compound (1.0 - 1.1 eq) to the flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the reaction is complete (typically when the starting 5-aminopyrazole is no longer visible by TLC), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Dry the crude product in a vacuum oven.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure pyrazolo[1,5-a]pyrimidine.
Visualizing the Workflow
To better understand the troubleshooting process, the following diagram illustrates a logical workflow for addressing low product yield.
Caption: A decision-making workflow for troubleshooting low yields in pyrazolo[1,5-a]pyrimidine synthesis.
References
- BenchChem. Column chromatography conditions for purifying pyrazolo[1,5-a]pyrimidine derivatives.
-
Ibezim, A., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. Available from: [Link]
-
Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Taylor & Francis Online. (2019). Available from: [Link]
-
Chen, Y., et al. (2013). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters, 4(6), 553-558. Available from: [Link]
-
The mechanism for the synthesis of pyrazolo[1,5‐a]pyrimidines using the cyclocondensation technique as a solvent‐free approach. ResearchGate. Available from: [Link]
-
Proposed mechanism for the formation of pyrazolo[1,5-a]pyrimidines 12a-c, 13a-c and 15a-c in acetic acid. ResearchGate. Available from: [Link]
-
Castillo, J. C., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(23), 7298. Available from: [Link]
-
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. MDPI. (2022). Available from: [Link]
-
Khalafi-Nezhad, A., et al. (2015). The synthesis of new pyrazolo[1,5-a]pyrimidine derivatives. ARKIVOC. Available from: [Link]
-
Pyrazolo[1,5-a]pyrimidines: A Close Look into their Synthesis and Applications. Bentham Science. Available from: [Link]
-
Strategic design of pyrazolo[1,5-a]pyrimidine derivatives, focusing on structural optimization to improve biological activity and selectivity for the target. ResearchGate. Available from: [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. Available from: [Link]
-
Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. National Institutes of Health. Available from: [Link]
-
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. National Institutes of Health. Available from: [Link]
-
Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI. (2024). Available from: [Link]
-
Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Publishing. (2020). Available from: [Link]
-
1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. National Institutes of Health. Available from: [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Purification of Ethyl 2-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate
Welcome to the technical support guide for the purification of Ethyl 2-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS: 1394003-65-6). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the isolation and purification of this important heterocyclic intermediate. The pyrazolo[1,5-a]pyrimidine scaffold is a key component in medicinal chemistry, often explored for its potential as a kinase inhibitor and for its anti-tumor properties.[1] Achieving high purity of this chlorinated derivative is critical for downstream applications and ensuring the integrity of subsequent synthetic steps and biological assays.
This guide provides field-proven insights in a question-and-answer format, focusing on the causality behind experimental choices to empower you to troubleshoot effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The impurity profile is highly dependent on the synthetic route. A common method involves the chlorination of the corresponding hydroxyl precursor (Ethyl 2-hydroxy-pyrazolo[1,5-a]pyrimidine-3-carboxylate) using a chlorinating agent like phosphorus oxychloride (POCl₃).[2][3] Based on this, the primary impurities include:
-
Unreacted Starting Material: Incomplete chlorination will leave the hydroxyl precursor in your crude product. This impurity is significantly more polar than the desired chloro-compound.
-
Hydrolysis Product: The target compound can be susceptible to hydrolysis, converting the chloro group back to a hydroxyl group if exposed to water during workup or purification.
-
Over-chlorinated Byproducts: Depending on the substrate, reaction at other positions on the heterocyclic core is possible, though less common for this specific scaffold.
-
Polymeric/Tarry Materials: Harsh reaction conditions (e.g., prolonged heating in strong acid) can lead to degradation and the formation of colored, often intractable, byproducts.
Q2: Which purification techniques are most effective for this compound?
A2: The two most effective and widely cited techniques for purifying pyrazolopyrimidine derivatives are flash column chromatography and recrystallization.
-
Flash Column Chromatography: This is the most versatile method for separating the target compound from both more polar (starting material) and less polar impurities. Syntheses reported in the literature frequently rely on column chromatography over silica gel.[4]
-
Recrystallization: If the crude product is of reasonable purity (>85-90%), recrystallization is an excellent method for achieving high purity and obtaining a crystalline solid. It is particularly effective at removing trace impurities and colored materials. Isopropanol is a solvent mentioned for crystallizing similar pyrazolopyrimidine structures.[5]
Q3: What key physical properties should I consider during purification?
A3: Understanding the compound's properties is crucial for designing an effective purification strategy.
-
Molecular Formula & Weight: C₉H₈ClN₃O₂; 225.63 g/mol .[6][7]
-
Appearance: Typically a white to off-white or light yellow solid.[8] A darker brown or tan color often indicates the presence of degradation products or residual reagents.
-
Polarity: The presence of the ester and the heterocyclic nitrogen atoms makes it a moderately polar compound. Its polarity is significantly lower than its hydroxyl precursor. This difference is the key to a successful separation by silica gel chromatography.
-
Solubility: It exhibits good solubility in chlorinated solvents (DCM, chloroform) and moderate solubility in esters (ethyl acetate) and ketones (acetone). It has lower solubility in non-polar solvents like hexanes and ethers, which are often used as anti-solvents in chromatography and recrystallization.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during your experiments.
Issue 1: Low or No Recovery of Product from Column Chromatography
Q: I ran a silica gel column, but my product yield is extremely low. What went wrong?
A: This is a common and frustrating issue, often stemming from the interaction between your compound and the stationary phase.
Possible Causes & Solutions:
| Possible Cause | Diagnostic Check | Solution & Rationale |
| Compound Degradation on Silica | Run a "TLC stability test": Spot your crude product on a silica TLC plate, let it sit for 1-2 hours, and then develop it. If a new spot appears or the original spot diminishes, your compound is degrading on the silica.[9] | 1. Deactivate the Silica: Use a less acidic stationary phase. You can either use commercially available deactivated silica or prepare it by flushing the packed column with your mobile phase containing 0.5-1% triethylamine (TEA).[9] The basic TEA neutralizes the acidic silanol groups, preventing them from catalyzing the degradation of your sensitive compound. 2. Switch Stationary Phase: Consider using neutral alumina, which is less acidic than silica. |
| Irreversible Adsorption (Streaking) | Your compound streaks badly on TLC, even in highly polar solvent systems, and remains at the baseline. | This suggests a strong, non-elutable interaction. This can happen with basic compounds like pyrimidines on acidic silica.[9] Adding a competing base like TEA (0.5-1%) to your mobile phase will occupy the acidic sites on the silica, allowing your compound to elute properly. |
| Incorrect Mobile Phase Polarity | The compound does not move from the baseline on TLC (Rf=0) even with a high concentration of polar solvent (e.g., 100% Ethyl Acetate). | 1. Increase Eluent Strength: Switch to a stronger solvent system. A common next step is to use a mixture of Dichloromethane (DCM) and Methanol (MeOH). Start with 1-2% MeOH in DCM and gradually increase polarity. 2. Check Solubility: Ensure your compound is soluble in the mobile phase. If it precipitates at the top of the column, it will not elute. |
Issue 2: Product Fails to Crystallize or Oiling Out
Q: After purification, my product is a persistent oil, or it "oils out" during recrystallization. How can I get a solid?
A: "Oiling out" occurs when the compound's solubility in the hot solvent is so high that it separates as a liquid phase upon cooling instead of forming crystals. This is often caused by residual impurities or the wrong choice of solvent.
Workflow for Achieving Crystallinity:
Caption: Workflow for inducing crystallization.
Solutions in Detail:
-
Remove Residual Solvents: Ensure all chromatography solvents are removed under high vacuum, sometimes with gentle heating (30-40°C). Residual solvents can act as an impurity and inhibit crystallization.
-
Trituration: Add a solvent in which your compound is poorly soluble (e.g., hexanes, pentane, or diethyl ether). Vigorously stir or sonicate the mixture. This can wash away soluble impurities and induce nucleation.
-
Solvent Screening for Recrystallization: The key is to find a solvent system where the compound is soluble when hot but poorly soluble when cold.[10] Good starting points for this compound are isopropanol, ethanol, or mixed solvents like ethyl acetate/hexane or DCM/hexane.[5]
-
Seeding: If you have a tiny amount of pure solid, add a "seed" crystal to the cold, supersaturated solution to initiate crystallization.
Issue 3: Persistent Color in the Final Product
Q: My final product is a yellow or brown solid, not white. How can I remove the color?
A: Color is a sign of impurity, often from high molecular weight byproducts or degradation.
Solutions:
-
Recrystallization with Charcoal: Dissolve the impure solid in a suitable hot solvent. Add a small amount (1-2% by weight) of activated charcoal. The charcoal adsorbs colored, non-polar impurities. Keep the solution hot for a few minutes, then perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the charcoal. Allow the clear filtrate to cool and crystallize.
-
Re-run Chromatography: If recrystallization fails, a second, careful chromatographic purification may be necessary. Use a slightly different solvent system to improve separation from the colored impurity.
Experimental Protocols
Protocol 1: Flash Column Chromatography Purification
This protocol is a general guideline based on methods used for purifying similar pyrimidine derivatives.[4]
1. Preparation: a. Determine the optimal mobile phase using TLC. Aim for a retention factor (Rf) of 0.25-0.35 for the product. A common starting eluent is a gradient of Ethyl Acetate (EtOAc) in Hexanes (e.g., starting from 10% EtOAc and increasing to 50%). b. Prepare a slurry of silica gel in the initial, low-polarity mobile phase. Pack the column without air bubbles. c. Dissolve the crude product in a minimal amount of DCM or the mobile phase. If solubility is low, adsorb it onto a small amount of silica gel ("dry loading"). To do this, dissolve the compound in a solvent like DCM, add silica gel, and evaporate the solvent to get a free-flowing powder.
2. Execution: a. If dry loading, carefully add the silica-adsorbed sample to the top of the packed column. Otherwise, carefully pipette the concentrated solution onto the silica bed. b. Gently open the stopcock and elute the solvent, allowing the sample to load onto the column in a tight band. c. Carefully add the mobile phase, ensuring not to disturb the silica bed. d. Run the column under positive pressure (flash), collecting fractions. Monitor the elution using TLC. e. Combine the pure fractions and remove the solvent under reduced pressure.
Purification Workflow Diagram:
Caption: General experimental workflow for flash chromatography.
References
-
Ethyl 5-chloropyrazolo(1,5-a)pyrimidine-3-carboxylate. PubChem. Available from: [Link]
-
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. National Institutes of Health (NIH). Available from: [Link]
-
Substances yield after recrystallization from different solvents. ResearchGate. Available from: [Link]
- Synthetic method of 2-methyl-pyrazolo-[1,5-a]-pyrimidine-6-carboxylic acid. Google Patents.
-
Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. National Institutes of Health (NIH). Available from: [Link]
-
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Semantic Scholar. Available from: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Ethyl 2-chloropyrimidine-5-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 5. CN103896951A - Synthetic method of 2-methyl-pyrazolo-[1,5-a]-pyrimidine-6-carboxylic acid - Google Patents [patents.google.com]
- 6. This compound - CAS:1394003-65-6 - Sunway Pharm Ltd [3wpharm.com]
- 7. Ethyl 5-chloropyrazolo(1,5-a)pyrimidine-3-carboxylate | C9H8ClN3O2 | CID 58063474 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Ethyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate CAS#: 1224944-77-7 [m.chemicalbook.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Pyrazolo[1,5-a]pyrimidines
Welcome to the technical support center for the synthesis of pyrazolo[1,5-a]pyrimidines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles to empower you to troubleshoot and optimize your reactions effectively.
The pyrazolo[1,5-a]pyrimidine core is a privileged structure in medicinal chemistry, forming the basis of numerous kinase inhibitors and other therapeutic agents.[1][2][3][4][5] However, its synthesis can present several challenges. This guide is structured to directly address these issues in a practical, question-and-answer format.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter in the lab. The key to successful synthesis lies in understanding the interplay of reactants, catalysts, and conditions.
Issue 1: Low Reaction Yield
Question: My cyclocondensation reaction between a 5-aminopyrazole and a 1,3-dicarbonyl compound is giving a very low yield. What are the likely causes and how can I improve it?
Answer: Low yields in this core reaction are a frequent challenge and can stem from several factors. Let's break down the potential causes and solutions.
Causality: The formation of the pyrazolo[1,5-a]pyrimidine scaffold via cyclocondensation is a multi-step process involving nucleophilic attack, cyclization, and dehydration.[1] Each step is sensitive to reaction conditions. Inadequate activation of the electrophile (the 1,3-dicarbonyl compound), poor nucleophilicity of the aminopyrazole, or unfavorable reaction kinetics can all lead to diminished yields.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction yields.
Detailed Solutions:
| Potential Cause | Recommended Action & Explanation |
| Inefficient Catalysis | Acid Catalysis: For reactions with β-diketones or β-ketoesters, a catalytic amount of a strong acid like sulfuric acid (H₂SO₄) in a solvent like acetic acid can protonate a carbonyl group, making it more electrophilic and accelerating the initial nucleophilic attack.[1][6] Base Catalysis: In other cases, a base like piperidine or pyridine can deprotonate the aminopyrazole, increasing its nucleophilicity.[7] The choice is substrate-dependent; empirical testing is key. |
| Suboptimal Temperature | Many cyclocondensation reactions require heat to overcome the activation energy for cyclization and dehydration. Refluxing in solvents like ethanol, acetic acid, or DMF is common.[7][8] If the reaction is sluggish at lower temperatures, a gradual increase while monitoring by TLC is advised. For thermally sensitive substrates, microwave-assisted synthesis can be highly effective, often reducing reaction times and improving yields.[1][4] |
| Poor Starting Material Quality | Impurities in the 5-aminopyrazole or the 1,3-dicarbonyl compound can interfere with the reaction. Ensure starting materials are pure by checking their melting point, NMR, or by recrystallization/chromatography if necessary. The synthesis of the 5-aminopyrazole precursors is a critical first step.[9][10][11] |
| Solvent Effects | The solvent can influence reactant solubility and reaction rate. Protic solvents like ethanol or acetic acid can participate in proton transfer, which is often crucial for the mechanism. Aprotic polar solvents like DMF can be effective, especially at higher temperatures.[7] Sometimes, solvent-free conditions under microwave irradiation provide the best results.[1][10] |
Issue 2: Formation of Regioisomeric Mixtures
Question: My reaction with an unsymmetrical 1,3-dicarbonyl compound is producing a mixture of two regioisomers that are difficult to separate. How can I control the regioselectivity?
Answer: This is a classic challenge in pyrazolo[1,5-a]pyrimidine synthesis.[9] The two electrophilic centers of an unsymmetrical dicarbonyl compound can both be attacked by the aminopyrazole's nucleophilic centers (the exocyclic NH₂ and the endocyclic NH).
Causality: Regioselectivity is governed by the relative reactivity of the two carbonyl groups. Steric hindrance and electronic effects on the dicarbonyl substrate play a major role. The nucleophilicity of the exocyclic amino group is generally higher than the endocyclic one, but harsh conditions can scramble this selectivity.[12]
Strategies for Regiocontrol:
-
Exploit Electronic Differences: If one carbonyl is significantly more reactive (e.g., a ketone vs. an ester), the reaction can be highly selective. The more electrophilic carbonyl will preferentially react with the more nucleophilic exocyclic amino group.[1]
-
Use of β-Enaminones: A highly reliable method is to use a β-enaminone or a related β-substituted α,β-unsaturated ketone as the 1,3-biselectrophile.[2][7][13] The vinylogous system directs the initial nucleophilic attack to the β-position, followed by cyclization onto the ketone, leading to a single regioisomer.
-
Microwave-Assisted Synthesis: Microwave irradiation, often under solvent-free conditions, can enhance regioselectivity.[1][9][10] The rapid and uniform heating can favor one reaction pathway over the other before thermodynamic equilibrium and side reactions occur.
Protocol Example: Regioselective Synthesis using a β-Enaminone [14]
-
Step 1: Synthesis of the β-Enaminone: A methyl ketone (1.0 mmol) is reacted with N,N-dimethylformamide-dimethylacetal (DMF-DMA) (1.5 mmol) under solvent-free microwave irradiation at 160 °C for 15 minutes. This intermediate is often used directly.
-
Step 2: Cyclocondensation: The crude β-enaminone is then reacted with the desired 5-aminopyrazole in a suitable solvent like acetic acid or ethanol under reflux to yield the target pyrazolo[1,5-a]pyrimidine with high regioselectivity.
Issue 3: Difficult Purification
Question: My crude product is a complex mixture, and purification by column chromatography is yielding a low recovery of the desired product. What are the likely impurities and what purification strategies can I use?
Answer: Purification challenges often point to side reactions or incomplete reactions. Identifying the impurities is the first step to devising a better purification strategy.
Common Impurities and Solutions:
| Impurity | Identification (TLC/LC-MS) | Removal Strategy |
| Unreacted 5-Aminopyrazole | More polar spot on TLC, distinct mass in LC-MS. | Acid/Base Wash: Can often be removed by an aqueous acid wash (e.g., 1M HCl) during workup, as the amino group will be protonated and move to the aqueous layer. |
| Acyclic Intermediates | Streaking or spots with intermediate polarity. | Drive Reaction to Completion: Increase reaction time or temperature. If the intermediate is stable, it may require harsher cyclization conditions. Recrystallization can sometimes selectively crystallize the final product, leaving the more flexible intermediate in the mother liquor. |
| Polymeric Byproducts | Baseline material on TLC or insoluble particulates. | Filtration & Recrystallization: Often less soluble than the desired product. Filter the crude reaction mixture while hot. Recrystallization is highly effective for removing amorphous polymeric material.[2] |
| Regioisomer | Spot with very similar Rf to the product. | Optimized Chromatography: Use a high-performance silica gel and a carefully optimized solvent system (e.g., hexanes/ethyl acetate with a small percentage of methanol or triethylamine). Sometimes, switching to a different stationary phase (e.g., alumina) can improve separation. If inseparable, revisiting the reaction to improve regioselectivity is the best approach. |
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to the pyrazolo[1,5-a]pyrimidine core?
The most common and versatile method is the cyclocondensation of a 5-aminopyrazole with a 1,3-biselectrophilic compound .[2] Variations of this strategy are dominant in the literature and include:
-
Reaction with β-dicarbonyl compounds: The classic approach using diketones, ketoesters, or malonates.[1]
-
Reaction with β-enaminones and related systems: Offers excellent control over regioselectivity.[7][13]
-
Three-component reactions: A one-pot reaction involving a 3-aminopyrazole, an aldehyde, and an active methylene compound (like malononitrile), which is highly efficient for creating diverse libraries.[1][4]
Q2: How does the substitution on the 5-aminopyrazole starting material affect the reaction?
Substituents on the 5-aminopyrazole ring can significantly influence the reaction through electronic and steric effects.
-
Electron-donating groups (EDGs) on the pyrazole ring increase the nucleophilicity of the amino groups, potentially accelerating the reaction.
-
Electron-withdrawing groups (EWGs) decrease nucleophilicity and may require more forcing conditions (higher temperature, stronger catalyst) to proceed.[2]
-
Steric bulk near the amino groups can hinder the approach to the electrophile, slowing the reaction and, in some cases, influencing regioselectivity.
Q3: What is the general mechanism of the cyclocondensation reaction between a 5-aminopyrazole and a β-diketone?
The mechanism proceeds in several steps, typically initiated by the more nucleophilic exocyclic amino group.
Caption: Simplified mechanism of pyrazolo[1,5-a]pyrimidine formation.
-
Nucleophilic Attack: The exocyclic amino group of the 5-aminopyrazole attacks one of the carbonyl carbons of the β-diketone.[1]
-
Cyclization: The endocyclic pyrazole nitrogen then attacks the second carbonyl group in an intramolecular fashion.[15]
-
Dehydration: The resulting bicyclic intermediate eliminates two molecules of water to form the aromatic pyrazolo[1,5-a]pyrimidine ring system.[1]
Q4: Are there any "green" or more sustainable approaches to this synthesis?
Yes, the field is actively moving towards more environmentally friendly methods. Key green chemistry approaches include:
-
Microwave-Assisted Synthesis: Drastically reduces reaction times from hours to minutes, thereby saving energy.[4]
-
Solvent-Free Reactions: Performing reactions neat, especially under microwave conditions, eliminates solvent waste.[10][16]
-
Multicomponent Reactions: These reactions improve atom economy by combining three or more reactants in a single pot to form the product, reducing the number of steps and purification stages.[1][4]
Q5: What are the best analytical techniques for characterizing my final products?
A combination of techniques is essential for unambiguous structure elucidation:
-
¹H and ¹³C NMR Spectroscopy: Provides detailed information about the chemical environment of protons and carbons, confirming the core structure and substitution pattern.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.
-
¹H-¹⁵N HMBC: Can be a powerful tool to definitively resolve issues of regiochemistry, as it shows correlations between protons and nitrogen atoms in the heterocyclic core.[9][10]
-
X-ray Crystallography: Provides unequivocal proof of structure and stereochemistry if a suitable single crystal can be obtained.[7]
References
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central.
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. PubMed Central.
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
- The mechanism for the synthesis of pyrazolo[1,5‐a]pyrimidines using the...
- Highly facile and regio-selective synthesis of pyrazolo[1,5-a]pyrimidines via reactions of 1,2-allenic ketones with aminopyrazoles. Organic & Biomolecular Chemistry (RSC Publishing).
- Proposed mechanism for the formation of pyrazolo[1,5-a]pyrimidines...
- Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Publishing.
- (PDF) Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines.
- Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Taylor & Francis Online.
- The synthesis of new pyrazolo[1,5-a]pyrimidine derivatives.
- Three-component synthesis of 5-aryl-3-amino-1H-pyrazole-4-carbonitriles and 3-amino-1,2-diazaspiro[4.5]dec-3-ene-4-carbonitriles.
- Synthesis of pyrazolo[1,5-a]pyrimidines (5a–c),...
- Synthesis of Pyrazolo[1,5-α]pyrimidinone Regioisomers. The Journal of Organic Chemistry.
- Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Deriv
- Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors.
- Synthesis of pyrazolo[1,5-a]pyrimidines (5a–d).
- Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. Scirp.org.
- A Technical Guide to the Discovery and Synthesis of Pyrazolo[1,5-a]pyrimidine-Based Kinase Inhibitors. Benchchem.
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. [PDF] Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment | Semantic Scholar [semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection [scirp.org]
- 12. researchgate.net [researchgate.net]
- 13. Pyrazolo[1,5- a ]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07716J [pubs.rsc.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Side Products in Pyrazolo[1,5-a]pyrimidine Synthesis
Welcome to the technical support center for the synthesis of pyrazolo[1,5-a]pyrimidines. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, we address common challenges related to the formation of side products, offering in-depth troubleshooting advice and practical solutions in a user-friendly question-and-answer format. Our goal is to provide not just procedural steps, but also the underlying scientific reasoning to empower you to optimize your reactions and achieve higher purity and yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of side products in pyrazolo[1,5-a]pyrimidine synthesis?
The most frequently encountered side products in the synthesis of pyrazolo[1,5-a]pyrimidines, which typically involves the condensation of a 5-aminopyrazole with a β-dicarbonyl compound or its equivalent, can be broadly categorized into two main classes:
-
Regioisomers: These are isomers that differ in the orientation of the pyrazole ring relative to the pyrimidine ring. The formation of regioisomers is a significant challenge, particularly when using unsymmetrical β-dicarbonyl compounds.[1] The nucleophilic attack of the 5-aminopyrazole can occur from either the endocyclic N1-H or the exocyclic NH2 group, leading to two possible isomeric products.
-
Non-isomeric Side Products: These include a variety of impurities that are not isomers of the desired product. Common examples include:
-
Dimers of the 5-aminopyrazole starting material: Under certain conditions, particularly with oxidative catalysts like copper salts, 5-aminopyrazoles can undergo dimerization to form pyrazole-fused pyridazines or pyrazines.[2][3]
-
Self-condensation products of the β-dicarbonyl compound: β-Dicarbonyl compounds can undergo self-condensation, especially under acidic or basic conditions, to form various byproducts. However, due to the higher acidity of the methylene protons in 1,3-dicarbonyls, they tend to exist in their enolate form, which can reduce the extent of self-condensation as the electrophilic dicarbonyl concentration is low.
-
Unreacted starting materials: Incomplete reactions will result in the presence of residual 5-aminopyrazole and β-dicarbonyl compound in the final mixture.
-
Solvent-related byproducts: In some cases, the solvent can participate in side reactions, especially at elevated temperatures.
-
Q2: How can I control regioselectivity in my reaction to minimize the formation of isomeric side products?
Controlling regioselectivity is crucial for a clean and efficient synthesis. The regiochemical outcome is influenced by several factors:
-
Structure of the 5-Aminopyrazole: The electronic and steric properties of the substituents on the aminopyrazole ring can influence which nitrogen atom is more nucleophilic.
-
Structure of the β-Dicarbonyl Compound: The nature of the substituents on the β-dicarbonyl compound plays a significant role. For instance, the reaction of 3-substituted-5-amino-1H-pyrazoles with cyclic β-dicarbonyl compounds like 2-acetylcyclopentanone has been shown to proceed with high regioselectivity.
-
Reaction Conditions:
-
pH: The acidity or basicity of the reaction medium can alter the nucleophilicity of the different nitrogen atoms in the aminopyrazole. Acidic conditions, such as using acetic acid as a solvent, are commonly employed.
-
Temperature and Reaction Time: Optimizing these parameters can favor the formation of the thermodynamically more stable isomer.
-
Microwave Irradiation: Microwave-assisted synthesis has been reported to not only accelerate reaction times but also to enhance regioselectivity in some cases.
-
A systematic approach to optimizing for regioselectivity involves screening different solvents, catalysts (both acid and base), and temperature profiles.
Troubleshooting Guide
This section provides a problem-oriented approach to identifying and resolving common issues related to side product formation.
Problem 1: My reaction yields a mixture of two isomeric products that are difficult to separate.
-
Probable Cause: Lack of regiochemical control during the cyclocondensation step. This is common when using an unsymmetrical β-dicarbonyl compound. The two primary nucleophilic sites on the 5-aminopyrazole (the endocyclic N1-H and the exocyclic NH2) have comparable reactivity under the chosen reaction conditions.
-
Troubleshooting Steps:
-
Confirm Isomer Formation: Utilize analytical techniques like ¹H NMR, ¹³C NMR, and LC-MS to confirm the presence of two isomers. Regioisomers will have the same mass but different retention times and distinct NMR spectra. For example, the chemical shifts of the protons and carbons on the pyrimidine ring will differ significantly between the two isomers. Detailed 2D NMR experiments like HMBC and NOESY can definitively establish the connectivity and spatial relationships to identify each isomer.[3]
-
Optimize Reaction Conditions to Favor One Isomer:
-
Solvent Screening: If the reaction is being run in a non-polar solvent, consider switching to a polar protic solvent like acetic acid or ethanol, or a polar aprotic solvent like DMF. The solvent can influence the tautomeric equilibrium of the aminopyrazole and the transition state energies leading to the different isomers.
-
Catalyst Screening: If no catalyst is being used, or if a weak acid/base is employed, screen a range of catalysts. For acid catalysis, try p-toluenesulfonic acid or a Lewis acid. For base catalysis, consider sodium ethoxide or DBU. The choice of catalyst can significantly alter the relative nucleophilicity of the two nitrogen atoms.
-
Temperature Adjustment: Systematically vary the reaction temperature. In some cases, running the reaction at a lower temperature for a longer duration may favor the formation of the kinetic product, while higher temperatures may favor the thermodynamic product.
-
-
Modify Starting Materials (If Feasible):
-
If possible, introduce a bulky substituent on the 5-aminopyrazole, which can sterically hinder the attack from one of the nitrogen atoms, thereby directing the reaction towards a single regioisomer.
-
-
Purification Strategy:
-
Column Chromatography: This is the most common method for separating isomers. A systematic screening of solvent systems with varying polarities is necessary. Start with a low polarity eluent (e.g., hexane/ethyl acetate mixture) and gradually increase the polarity. Thin Layer Chromatography (TLC) should be used to guide the development of an effective solvent system.
-
Recrystallization: If the isomers have sufficiently different solubilities in a particular solvent system, fractional recrystallization can be an effective purification method.
-
Preparative HPLC: For challenging separations, preparative High-Performance Liquid Chromatography (HPLC) can provide high purity, although it is less scalable.
-
-
Problem 2: My crude product contains a significant amount of a high molecular weight impurity.
-
Probable Cause: Dimerization of the 5-aminopyrazole starting material. This is more likely to occur if the reaction conditions are oxidative or if certain metal catalysts are used. The dimerization can proceed through C-H/N-H, C-H/C-H, or N-H/N-H bond couplings to form pyrazole-fused pyridazines or pyrazines.[2][3]
-
Troubleshooting Steps:
-
Characterize the Impurity: Use mass spectrometry to determine the molecular weight of the impurity. If it corresponds to twice the molecular weight of the aminopyrazole minus two or four hydrogens, dimerization is highly likely. ¹H and ¹³C NMR will show a more complex spectrum compared to the starting material, but with some characteristic symmetries depending on the dimer structure.
-
Modify Reaction Conditions to Suppress Dimerization:
-
Deoxygenate the Reaction Mixture: If the reaction is sensitive to air, perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Avoid Oxidative Catalysts: If using a metal catalyst that can promote oxidation (e.g., Cu(OAc)₂), consider switching to a non-oxidizing catalyst or a metal-free reaction condition.
-
Control Temperature: High temperatures can sometimes promote oxidative side reactions. Try running the reaction at a lower temperature.
-
-
Purification:
-
The dimer is likely to have a significantly different polarity compared to the desired product. Column chromatography is usually effective for its removal. Due to its higher molecular weight and potentially lower solubility, recrystallization might also be a viable option.
-
-
Problem 3: My reaction is sluggish, and the crude product contains a large amount of unreacted starting materials and some unidentified byproducts.
-
Probable Cause: The reaction conditions are not optimal for the specific substrates, leading to a low conversion rate. The unidentified byproducts could be from the self-condensation of the β-dicarbonyl compound. While less common, under forcing conditions (high temperature, strong acid/base), β-dicarbonyls can undergo self-condensation.
-
Troubleshooting Steps:
-
Confirm the Presence of Starting Materials: Use TLC or LC-MS to compare the crude reaction mixture with authentic samples of the starting materials.
-
Optimize for Higher Conversion:
-
Increase Temperature: Gradually increase the reaction temperature. For many pyrazolo[1,5-a]pyrimidine syntheses, refluxing in a solvent like acetic acid or ethanol is necessary.
-
Increase Reaction Time: Monitor the reaction progress by TLC or LC-MS and extend the reaction time until the starting materials are consumed.
-
Use a More Effective Catalyst: If the reaction is uncatalyzed or uses a mild catalyst, switch to a stronger acid (e.g., sulfuric acid in catalytic amounts) or a stronger base.
-
-
Investigate Potential Self-Condensation:
-
Analyze the byproduct pattern by LC-MS. Self-condensation products will have molecular weights corresponding to combinations of the β-dicarbonyl unit.
-
To minimize self-condensation, consider adding the β-dicarbonyl compound slowly to the reaction mixture containing the aminopyrazole, rather than mixing them all at once. This keeps the instantaneous concentration of the β-dicarbonyl low.
-
-
Purification:
-
Unreacted starting materials and self-condensation products can typically be removed by column chromatography or recrystallization.
-
-
Experimental Protocols
Protocol 1: General Procedure for Minimizing Side Products in Pyrazolo[1,5-a]pyrimidine Synthesis
-
To a solution of 5-aminopyrazole (1.0 eq) in glacial acetic acid (5-10 mL per mmol of aminopyrazole), add the β-dicarbonyl compound (1.1 eq).
-
Heat the reaction mixture to reflux (typically 100-120 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice water and neutralize with a saturated solution of sodium bicarbonate.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
The crude product is then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Protocol 2: Analytical Characterization Workflow
-
Thin Layer Chromatography (TLC): Use silica gel plates and an appropriate solvent system (e.g., ethyl acetate/hexanes) to get a preliminary assessment of the reaction mixture's complexity.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Inject a small aliquot of the crude reaction mixture into an LC-MS system. This will provide information on the number of components, their relative retention times, and their molecular weights. This is particularly useful for identifying isomers (same mass, different retention time) and potential dimers (higher mass).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Acquire a proton NMR spectrum of the crude product. The presence of multiple sets of signals in the aromatic and aliphatic regions can indicate a mixture of isomers.
-
¹³C NMR: A carbon NMR will also show a distinct set of signals for each isomer.
-
2D NMR (COSY, HSQC, HMBC, NOESY): For unambiguous structure elucidation of the desired product and major side products, a full suite of 2D NMR experiments is recommended. HMBC is particularly powerful for establishing long-range correlations and confirming the regiochemistry.
-
Data Presentation
Table 1: Common Side Products and Their Identifying Characteristics
| Side Product Type | Typical Analytical Signature | Recommended Prevention Strategy |
| Regioisomer | Same MW as the product, different retention time in LC, distinct NMR spectrum. | Optimize reaction conditions (solvent, catalyst, temperature), consider microwave synthesis. |
| Aminopyrazole Dimer | MW ≈ 2 x MW(aminopyrazole) - 2 or 4. | Use an inert atmosphere, avoid oxidative catalysts. |
| β-Dicarbonyl Self-Condensation Product | Varying MWs, often higher than the starting material. | Slow addition of the β-dicarbonyl, avoid excessively harsh conditions. |
Visualizations
Reaction Mechanism and Side Product Formation
Caption: Competing reaction pathways in pyrazolo[1,5-a]pyrimidine synthesis.
Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting side products.
References
-
Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. [Link]
-
Li, W., et al. (2025). 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. Molecules, 30(2), 381. [Link]
-
Li, W., et al. (2025). 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. PubMed, 39860249. [Link]
Sources
Technical Support Center: Enhancing the Solubility of Pyrazolo[1,5-a]pyrimidine Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazolo[1,5-a]pyrimidine compounds. This guide is designed to provide practical, in-depth solutions to the common and complex solubility challenges encountered during your experiments. Pyrazolo[1,5-a]pyrimidines are a critical class of heterocyclic compounds with broad therapeutic potential, but their often-poor aqueous solubility can be a significant hurdle in development.[1][2] This resource offers troubleshooting guides and frequently asked questions to help you navigate these challenges effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the solubility of pyrazolo[1,5-a]pyrimidine compounds.
Q1: My pyrazolo[1,5-a]pyrimidine derivative has very low solubility in aqueous buffers. What is the first and simplest approach I should try?
A1: The initial and often simplest approach is to assess the compound's pKa and attempt a pH modification of the solvent.[3] Many pyrazolo[1,5-a]pyrimidine scaffolds possess basic nitrogen atoms that can be protonated to form more soluble salts.[4]
-
Causality: The fused pyrazole and pyrimidine rings in the core structure can accept protons, leading to the formation of a cationic species. This ionization increases the polarity of the molecule, thereby enhancing its interaction with polar solvents like water.
-
Initial Steps:
-
Determine the predicted or experimental pKa of your compound.
-
Prepare a series of buffers with pH values ranging below the pKa of the basic functional group.
-
Attempt to dissolve your compound in these buffers, starting with small concentrations and gradually increasing.
-
Visually inspect for dissolution and, if possible, quantify the solubility using techniques like HPLC or UV-Vis spectroscopy.
-
Q2: I've tried pH adjustment with limited success. What are other common techniques to consider for early-stage screening?
A2: If pH modification is insufficient, co-solvency is a practical next step.[5] This involves adding a water-miscible organic solvent to the aqueous medium to increase the solubility of a lipophilic drug.[6]
-
Mechanism: Co-solvents work by reducing the polarity of the aqueous solvent system, which decreases the interfacial tension between the solute and the solvent, thereby improving the solvation of non-polar molecules.[5]
-
Common Co-solvents:
-
Ethanol
-
Propylene glycol
-
Polyethylene glycols (PEGs) of low molecular weight (e.g., PEG 300, PEG 400)
-
Glycerol
-
Dimethyl sulfoxide (DMSO) - Use with caution in biological assays due to potential toxicity.
-
Q3: Are there any structural modifications I can make to the pyrazolo[1,5-a]pyrimidine core to inherently improve solubility?
A3: Yes, medicinal chemistry strategies can be employed to enhance solubility. Introducing polar functional groups or substituents that disrupt crystal packing can significantly improve aqueous solubility.
-
Expert Insight: A recent study on pyrazolo[1,5-a]pyrimidine derivatives as PI3Kδ inhibitors demonstrated that the addition of a suitable substituent that extends into the solvent can improve solubility and ADME properties.[7][8] Another study showed that increasing the rotational degrees of freedom within the molecule can reduce crystal packing energy and improve solubility.[9]
-
Potential Modifications:
Part 2: In-Depth Troubleshooting Guides
This section provides detailed protocols and explanations for more advanced solubility enhancement techniques.
Issue 1: My compound is a weak base, and salt formation is not providing sufficient or stable solubility enhancement.
When simple salt formation is inadequate, creating a solid dispersion can be a highly effective strategy.[11][12][13] Solid dispersions involve dispersing the drug in an inert carrier matrix at the solid state, often leading to an amorphous form of the drug with higher apparent solubility and dissolution rates.[12][14]
Caption: A stepwise workflow for developing and optimizing a solid dispersion formulation.
This method is suitable for thermolabile compounds.
-
Selection of Components:
-
Drug: Your pyrazolo[1,5-a]pyrimidine compound.
-
Carrier: A hydrophilic polymer such as polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), or a polyethylene glycol (PEG).[3]
-
Solvent: A common solvent that can dissolve both the drug and the carrier (e.g., methanol, ethanol, or a mixture).
-
-
Preparation:
-
Accurately weigh the drug and the carrier in the desired ratio (e.g., 1:1, 1:3, 1:5 w/w).
-
Dissolve both the drug and the carrier in a minimal amount of the selected solvent in a round-bottom flask.
-
Once a clear solution is obtained, evaporate the solvent under reduced pressure using a rotary evaporator.
-
Dry the resulting solid film or powder in a vacuum oven at a suitable temperature to remove any residual solvent.
-
-
Characterization and Validation:
-
Differential Scanning Calorimetry (DSC): To confirm the absence of a melting endotherm for the drug, which would indicate its amorphous state.
-
X-ray Diffraction (XRD): To verify the amorphous nature of the drug in the dispersion (absence of sharp crystalline peaks).
-
Fourier-Transform Infrared Spectroscopy (FTIR): To check for any potential interactions between the drug and the carrier.
-
Solubility and Dissolution Testing: Measure the solubility of the solid dispersion in relevant aqueous media and compare it to the crystalline drug.
-
| Technique | Purpose | Expected Outcome for Successful Amorphous Solid Dispersion |
| DSC | Assess thermal properties | Absence of the drug's characteristic melting peak. |
| XRD | Determine crystallinity | A halo pattern, indicating an amorphous state, with no sharp peaks corresponding to the crystalline drug. |
| FTIR | Identify drug-carrier interactions | Potential shifts in characteristic peaks, suggesting molecular interactions. |
Issue 2: The compound is neutral or acidic, and pH modification and co-solvents are not effective enough for my desired concentration.
For neutral or acidic compounds, or when other methods fall short, cyclodextrin complexation is a powerful technique.[15][16] Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity, allowing them to encapsulate hydrophobic drug molecules and increase their apparent water solubility.[17][18]
Caption: A decision tree for selecting the appropriate cyclodextrin based on the intended route of administration.
This is a simple and scalable method for preparing cyclodextrin inclusion complexes.
-
Component Selection:
-
Drug: Your pyrazolo[1,5-a]pyrimidine compound.
-
Cyclodextrin: Typically β-cyclodextrin or a derivative like hydroxypropyl-β-cyclodextrin (HP-β-CD).[19] The choice depends on the size of the drug molecule and the required solubility enhancement.
-
-
Preparation:
-
Accurately weigh the drug and cyclodextrin in the desired molar ratio (commonly 1:1 or 1:2).
-
Place the cyclodextrin in a mortar and add a small amount of a suitable solvent (e.g., a water/ethanol mixture) to form a paste.
-
Gradually add the drug to the paste and knead the mixture for 30-60 minutes.
-
Dry the resulting paste in an oven at a controlled temperature until a constant weight is achieved.
-
Pulverize the dried complex into a fine powder.
-
-
Self-Validation:
-
Phase Solubility Studies: To determine the stoichiometry of the complex and the stability constant. This involves adding excess drug to aqueous solutions of increasing cyclodextrin concentrations and measuring the concentration of the dissolved drug.
-
Characterization: Use DSC, XRD, and FTIR as described for solid dispersions to confirm the formation of the inclusion complex. A successful complexation will often result in the disappearance or shifting of the drug's characteristic thermal and spectral peaks.
-
| Parameter | Method | Indication of Successful Complexation |
| Stoichiometry | Phase Solubility Diagram | A linear (AL-type) or non-linear (B-type) plot indicates complex formation. The slope can be used to calculate the stability constant. |
| Confirmation | DSC, XRD, FTIR | Disappearance or significant shift of the drug's melting point and diffraction peaks. |
By systematically applying these troubleshooting guides and understanding the underlying scientific principles, you can effectively address the solubility challenges associated with pyrazolo[1,5-a]pyrimidine compounds and advance your research and development efforts.
References
-
Solid Dispersions: an Approach to Enhance Solubility of poorly Water Soluble Drug. (n.d.). SciSpace. Retrieved January 7, 2026, from [Link]
-
Solid dispersion technique for improving solubility of some poorly soluble drugs. (n.d.). Scholars Research Library. Retrieved January 7, 2026, from [Link]
- Fundamental aspects of solid dispersion technology for poorly soluble drugs. (2014). Journal of Pharmaceutical Sciences, 103(9), 2645-2660.
- Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. (2012). Journal of Applied Pharmaceutical Science, 2(10), 170-175.
- Solid Dispersion: Solubility Enhancement Technique of Poorly Water Soluble Drug. (2020). Universal Journal of Pharmaceutical Research, 5(1), 54-59.
-
5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceutical Solutions. Retrieved January 7, 2026, from [Link]
-
How to Achieve Drug Solubility. (2020). AZoLifeSciences. Retrieved January 7, 2026, from [Link]
- Drug solubility: importance and enhancement techniques. (2012). ISRN Pharmaceutics, 2012, 195727.
- Brief Overview of Various Approaches to Enhance Drug Solubility. (2013). Journal of Drug Delivery & Therapeutics, 3(2), 148-154.
- Techniques for Improving Solubility. (2022). International Journal of Medical Science and Dental Research, 5(7), 1-10.
- Synthetic Strategies for Improving Solubility: Optimization of Novel Pyrazolo[1,5- a]pyrimidine CFTR Activator That Ameliorates Dry Eye Disease. (2023). Journal of Medicinal Chemistry, 66(1), 413-434.
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2023). RSC Medicinal Chemistry, 14(10), 1845-1865.
- Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. (2024). Journal of Medicinal Chemistry.
- Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. (2022). Pharmaceuticals, 15(8), 949.
- Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (2021). Molecules, 26(23), 7338.
- Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin. (2020). Pharmaceutics, 12(8), 769.
-
Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. (n.d.). SciSpace. Retrieved January 7, 2026, from [Link]
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (2023). Pharmaceutics, 15(6), 1687.
- Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. (2018). ACS Medicinal Chemistry Letters, 9(3), 211-216.
- Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. (2023). Journal of Pharmaceutical Sciences and Research, 15(1), 100-104.
-
Can I use Cyclodextrin to improve the solubility of a compound? (2015). ResearchGate. Retrieved January 7, 2026, from [Link]
- Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer-Drug Microarrays. (2018). ACS Medicinal Chemistry Letters, 9(3), 211-216.
- Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. (2022). Pharmaceuticals, 15(8), 949.
- 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. (2016). Molecules, 21(5), 608.
- Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. (2024). Molecules, 29(11), 2530.
- Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Deriv
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2023). RSC Medicinal Chemistry, 14(10), 1845-1865.
-
Pyrazolopyrimidine. (n.d.). In Wikipedia. Retrieved January 7, 2026, from [Link]
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazolopyrimidine - Wikipedia [en.wikipedia.org]
- 3. azolifesciences.com [azolifesciences.com]
- 4. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijmsdr.org [ijmsdr.org]
- 6. longdom.org [longdom.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives [mdpi.com]
- 9. Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 13. jddtonline.info [jddtonline.info]
- 14. Fundamental aspects of solid dispersion technology for poorly soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. hilarispublisher.com [hilarispublisher.com]
- 17. Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics [mdpi.com]
- 19. researchgate.net [researchgate.net]
Stability and proper storage of Ethyl 2-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate.
Welcome to the technical support guide for Ethyl 2-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability, proper storage, and effective use of this compound in your experiments. The pyrazolo[1,5-a]pyrimidine core is a key heterocyclic scaffold in medicinal chemistry, known for its role in developing potent and selective inhibitors for various protein kinases.[1]
This guide provides in-depth technical information and practical advice in a question-and-answer format to address specific issues you may encounter.
I. Frequently Asked Questions (FAQs)
Q1: What are the primary recommended storage conditions for this compound?
A1: To ensure the long-term stability and integrity of this compound, it is crucial to adhere to the following storage conditions:
-
Temperature: Store at room temperature or refrigerated at 2-8°C for enhanced stability.[2][3][4]
-
Atmosphere: Keep the compound under an inert gas atmosphere, such as nitrogen or argon.[3][5]
-
Container: The container must be kept tightly closed to prevent moisture and air exposure.[2][5][6] It should also be sealed in a dry environment.[6][7]
-
Light: Store in a cool, shaded area to protect from light, which can potentially cause degradation.[5]
Q2: What are the known stability issues or degradation pathways for this compound?
A2: While specific degradation pathways for this compound are not extensively detailed in publicly available literature, compounds with the pyrazolo[1,5-a]pyrimidine scaffold can be susceptible to certain reactions.[1][8][9] The chloro- and ester- functional groups present potential sites for degradation.
-
Hydrolysis: The ester group is susceptible to hydrolysis, especially in the presence of moisture and acidic or basic conditions. This would lead to the formation of the corresponding carboxylic acid.
-
Nucleophilic Substitution: The chlorine atom on the pyrimidine ring is a potential site for nucleophilic substitution reactions. Contaminants or reactants with nucleophilic properties could displace the chlorine, leading to impurities.
Q3: How should I handle this compound safely in the laboratory?
A3: Adherence to standard laboratory safety protocols is essential. This compound may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[2][10][11]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.[5][11][12]
-
Ventilation: Handle the compound in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[2][5]
-
Handling: Avoid contact with skin, eyes, and clothing.[5] Wash hands thoroughly after handling.[5] In case of contact, rinse the affected area with plenty of water.[6][11]
-
Spills: In the event of a spill, prevent dust formation.[11] Collect the spilled material and place it in a suitable, closed container for disposal.[11]
Q4: What are the typical physical and chemical properties of this compound?
A4: Understanding the physical and chemical properties is crucial for experimental design and troubleshooting.
| Property | Value |
| Molecular Formula | C₉H₈ClN₃O₂[7] |
| Molecular Weight | 225.63 g/mol [7] |
| Appearance | White to yellow solid[4] |
| CAS Number | 1394003-65-6[7] |
II. Troubleshooting Guide
Problem 1: Inconsistent or poor results in my reaction.
Possible Cause 1: Compound Degradation
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the compound has been stored according to the recommended guidelines (see FAQ 1).
-
Check for Impurities: Analyze a sample of your starting material using techniques like HPLC or NMR to check for the presence of degradation products or other impurities.
-
Use a Fresh Batch: If degradation is suspected, use a fresh, unopened vial of the compound for your next experiment.
-
Possible Cause 2: Reaction Conditions
-
Troubleshooting Steps:
-
Moisture and Air Sensitivity: The pyrazolo[1,5-a]pyrimidine core can be sensitive to moisture and air.[1] Ensure your reaction is set up under anhydrous and inert conditions if necessary.
-
Solvent Purity: Use high-purity, dry solvents to avoid introducing contaminants that could interfere with the reaction.
-
pH Sensitivity: The ester and chloro groups can be sensitive to pH. Ensure the pH of your reaction medium is controlled and appropriate for the desired transformation.
-
Problem 2: Difficulty dissolving the compound.
Possible Cause 1: Inappropriate Solvent
-
Troubleshooting Steps:
-
Consult Solubility Data: While specific solubility data may be limited, pyrazolo[1,5-a]pyrimidine derivatives are often soluble in common organic solvents.
-
Test Small-Scale Solubility: Before preparing a large-scale solution, test the solubility of a small amount of the compound in various solvents (e.g., DMSO, DMF, dichloromethane, ethyl acetate).
-
Gentle Heating/Sonication: Gentle heating or sonication can aid in dissolution, but be mindful of potential degradation at elevated temperatures.
-
Problem 3: Observing unexpected side products in my reaction.
Possible Cause 1: Reactivity of the Pyrazolo[1,5-a]pyrimidine Core
-
Troubleshooting Steps:
-
Review Reaction Mechanism: The pyrazolo[1,5-a]pyrimidine scaffold has multiple reactive sites.[8] Carefully review the mechanism of your intended reaction to anticipate potential side reactions.
-
Protecting Groups: If side reactions are occurring at other positions on the heterocyclic core, consider the use of protecting groups to block these sites.
-
Reaction Optimization: Systematically vary reaction parameters such as temperature, reaction time, and stoichiometry to minimize the formation of side products.
-
III. Experimental Workflow & Diagrams
General Synthetic Workflow for Pyrazolo[1,5-a]pyrimidines
The synthesis of the pyrazolo[1,5-a]pyrimidine core, a privileged scaffold in medicinal chemistry, is often achieved through the cyclocondensation of 3-aminopyrazole derivatives with 1,3-bielectrophilic partners.[1] This versatile scaffold allows for extensive structural modifications to fine-tune its properties.[1]
Caption: General synthetic workflow for the pyrazolo[1,5-a]pyrimidine core.
Troubleshooting Logic Flow
When encountering issues with experiments involving this compound, a systematic approach to troubleshooting is essential.
Caption: Troubleshooting flowchart for experiments.
IV. References
-
SAFETY DATA SHEET. TCI Chemicals.
-
This compound. 3W Pharm.
-
SAFETY DATA SHEET. BLD Pharmatech.
-
Ethyl 5-chloropyrazolo(1,5-a)pyrimidine-3-carboxylate. PubChem.
-
SAFETY DATA SHEET. Sigma-Aldrich.
-
Ethyl 2-chloropyrimidine-5-carboxylate synthesis. ChemicalBook.
-
A Technical Guide to the Discovery and Synthesis of Pyrazolo[1,5-a]pyrimidine-Based Kinase Inhibitors. Benchchem.
-
Safety Data Sheet. Aaron Chemicals.
-
SAFETY DATA SHEET. Fisher Scientific.
-
Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. National Institutes of Health.
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central.
-
Ethyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate. ChemicalBook.
-
This compound, 98% Purity. Strem.
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central.
-
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. MDPI.
-
Ethyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate. PubChem.
-
Ethyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate. BLDpharm.
-
Synthesis and crystal structure of ethyl 2-methylthio-7-phenylpyrazolo[1,5- a] pyrimidine-3-carboxylate. ResearchGate.
-
Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. PubMed Central.
-
Ethyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate. Sigma-Aldrich.
-
First-Row Transition 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes: Antiparasitic Activity and Release Studies. MDPI.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Ethyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate CAS#: 1224944-77-7 [m.chemicalbook.com]
- 4. Ethyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate | 1260169-02-5 [sigmaaldrich.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. file.bldpharm.com [file.bldpharm.com]
- 7. This compound - CAS:1394003-65-6 - Sunway Pharm Ltd [3wpharm.com]
- 8. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ethyl 5-chloropyrazolo(1,5-a)pyrimidine-3-carboxylate | C9H8ClN3O2 | CID 58063474 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. aaronchem.com [aaronchem.com]
- 12. fishersci.fi [fishersci.fi]
Technical Support Center: Scale-up Synthesis of Ethyl 2-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate
Welcome to the technical support center for the scale-up synthesis of Ethyl 2-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this synthesis from bench-scale to larger production. The following question-and-answer format addresses common challenges and provides practical, field-proven solutions to ensure a robust and efficient scale-up process.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Reaction & Synthesis Pathway
Question 1: What is the most common and scalable synthetic route for this compound?
The most prevalent and scalable approach involves a multi-step synthesis that begins with the cyclocondensation of a 5-aminopyrazole derivative with a β-dicarbonyl compound or its equivalent to form the pyrazolo[1,5-a]pyrimidine core.[1] This is typically followed by chlorination to yield the desired product.
A common pathway is the reaction of an appropriate aminopyrazole with diethyl malonate or a similar reagent, followed by treatment with a chlorinating agent like phosphorus oxychloride (POCl₃).[2] The Vilsmeier-Haack reaction is also a valuable tool for the formylation and subsequent functionalization of the pyrazole ring system, which can be a precursor to the target molecule.[3][4][5]
Question 2: We are observing low yields during the initial cyclocondensation step. What are the likely causes and how can we optimize this?
Low yields in the cyclocondensation step are often multifactorial. Here’s a breakdown of potential causes and troubleshooting strategies:
-
Sub-optimal Reaction Conditions: The choice of base, solvent, and temperature is critical. For the reaction of 5-aminopyrazoles with β-dicarbonyl compounds, bases like sodium ethoxide are commonly used.[2] The reaction may require elevated temperatures (reflux) to proceed to completion.[2]
-
Troubleshooting:
-
Screen a variety of bases (e.g., NaH, K₂CO₃, Et₃N) and solvents (e.g., ethanol, toluene, DMF).
-
Systematically vary the reaction temperature and time to find the optimal conditions.
-
Consider microwave-assisted synthesis, which has been shown to improve yields and reduce reaction times for similar heterocycle formations.[1]
-
-
-
Poor Quality of Starting Materials: Impurities in the 5-aminopyrazole or the β-dicarbonyl compound can interfere with the reaction.
-
Troubleshooting:
-
Ensure the purity of your starting materials through appropriate analytical techniques (NMR, LC-MS).
-
Recrystallize or purify starting materials if necessary.
-
-
-
Side Reactions: The formation of isomeric byproducts can reduce the yield of the desired pyrazolo[1,5-a]pyrimidine.[6] The regioselectivity of the cyclization can be influenced by the substituents on the pyrazole ring and the reaction conditions.[3]
-
Troubleshooting:
-
Careful control of reaction temperature and the rate of addition of reagents can minimize side product formation.
-
Analyze the crude reaction mixture by LC-MS to identify any major byproducts and adjust conditions accordingly.
-
-
Chlorination Step
Question 3: The chlorination with POCl₃ is sluggish and gives a complex mixture of products. How can we improve the efficiency and selectivity of this step?
Challenges during the chlorination step are common, especially on a larger scale. Here are key considerations:
-
Reaction Temperature and Time: Over- or under-heating can lead to incomplete reaction or decomposition.
-
Troubleshooting:
-
Monitor the reaction progress closely using TLC or LC-MS.
-
Optimize the temperature profile. A gradual increase to reflux temperature may be beneficial.
-
Ensure the reaction is run for a sufficient duration to achieve full conversion.
-
-
-
Presence of Water: Phosphorus oxychloride reacts violently with water, which can quench the reagent and lead to side reactions.
-
Troubleshooting:
-
Use anhydrous solvents and reagents.
-
Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
-
Formation of Phosphorous Byproducts: The workup procedure is critical for removing phosphorous-containing byproducts.
-
Use of a Catalyst/Additive: In some cases, an additive can facilitate the chlorination.
-
Troubleshooting:
-
The addition of N,N-dimethylaniline has been reported to improve the efficiency of similar chlorination reactions.[7]
-
-
Scale-up & Process Safety
Question 4: What are the primary safety concerns when scaling up the synthesis of this compound?
Scaling up this synthesis introduces several safety hazards that must be carefully managed:
-
Exothermic Reactions: Both the cyclocondensation and chlorination steps can be exothermic.
-
Mitigation:
-
Conduct a reaction calorimetry study to understand the thermal profile of the reaction.
-
Ensure the reactor has adequate cooling capacity.
-
Implement controlled addition of reagents to manage the rate of heat generation.
-
-
-
Handling of Hazardous Reagents:
-
Phosphorus Oxychloride (POCl₃): Highly corrosive and reacts violently with water.
-
Mitigation: Use appropriate personal protective equipment (PPE), including acid-resistant gloves, apron, and a full-face shield. Work in a well-ventilated fume hood. Have a suitable quenching agent readily available.
-
-
Sodium Hydride (NaH): Flammable solid that reacts violently with water.
-
Mitigation: Handle under an inert atmosphere. Use a non-protic solvent for the reaction.
-
-
-
Solvent Handling: Large volumes of flammable organic solvents pose a fire risk.
-
Mitigation: Use intrinsically safe equipment and ensure proper grounding to prevent static discharge. Work in a well-ventilated area away from ignition sources.
-
Purification & Analysis
Question 5: We are struggling with the purification of the final product on a large scale. What are the recommended methods?
Purification is a critical step to achieve the desired product quality.
-
Crystallization: This is often the most effective and scalable method for purifying solid products.
-
Troubleshooting:
-
Screen various solvent systems to find one that provides good recovery and high purity. Common solvents for recrystallization of similar compounds include isopropanol and ethyl acetate/hexanes mixtures.[7][8]
-
Control the cooling rate to obtain well-formed crystals, which are easier to filter and dry.
-
-
-
Column Chromatography: While effective at the lab scale, it can be challenging and costly to scale up.
-
Troubleshooting:
-
If chromatography is necessary, consider using a medium-pressure liquid chromatography (MPLC) system for better efficiency and throughput.
-
Optimize the mobile phase to achieve good separation with minimal solvent consumption. A common eluent system is ethyl acetate in petroleum ether or hexanes.[7]
-
-
-
Product Characterization:
-
Recommended Techniques:
-
¹H NMR and ¹³C NMR: To confirm the structure of the final product and assess its purity.
-
LC-MS: To determine the purity and identify any impurities.
-
Melting Point: As a quick and simple indicator of purity.
-
-
Experimental Protocols & Data
Illustrative Laboratory Scale Synthesis Protocol
This protocol is for informational purposes and should be adapted and optimized for specific laboratory conditions and scale.
Step 1: Synthesis of Ethyl 5-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate
-
To a solution of 5-amino-1H-pyrazole-4-carboxylate in a suitable solvent (e.g., ethanol), add diethyl malonate.
-
Add a base, such as sodium ethoxide, portion-wise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and neutralize with an acid (e.g., acetic acid).
-
Isolate the product by filtration, wash with a suitable solvent, and dry under vacuum.
Step 2: Synthesis of this compound
-
Suspend the product from Step 1 in phosphorus oxychloride (POCl₃).
-
Optionally, add a catalytic amount of N,N-dimethylaniline.[7]
-
Heat the mixture to reflux and maintain for several hours, monitoring by TLC or LC-MS.[7]
-
Cool the reaction mixture and carefully quench by slowly adding it to a mixture of ice and water.
-
Neutralize the aqueous solution with a base (e.g., Na₂CO₃) to pH 7-8.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Data Presentation
| Parameter | Lab Scale (1 g) | Pilot Scale (100 g) |
| Starting Material (5-aminopyrazole derivative) | 1.0 g | 100.0 g |
| Diethyl Malonate | 1.2 eq | 1.2 eq |
| Base (e.g., NaOEt) | 1.5 eq | 1.5 eq |
| Solvent (Ethanol) | 20 mL | 2.0 L |
| Reaction Time (Cyclocondensation) | 4-6 h | 6-8 h |
| Yield (Cyclocondensation) | 75-85% | 70-80% |
| POCl₃ | 10 vol | 10 vol |
| Reaction Time (Chlorination) | 2-4 h | 3-5 h |
| Yield (Chlorination) | 60-70% | 55-65% |
| Overall Yield | 45-60% | 38-52% |
| Purity (by HPLC) | >98% | >98% |
Note: The values in this table are illustrative and may vary depending on the specific reaction conditions and scale.
Visualizing the Workflow
General Synthetic Workflow
Caption: Synthetic workflow for this compound.
Troubleshooting Logic
Caption: Troubleshooting decision tree for the synthesis scale-up.
References
-
Zagozda, M., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules, 27(15), 4986. [Link]
-
Stypik, M., et al. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Molecules, 27(3), 1018. [Link]
-
Aoraha, A., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 15(2), 336-365. [Link]
-
Aoraha, A., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 15(2), 336-365. [Link]
-
El-Enany, M. M., et al. (2011). Synthesis and Antitumor Activity of Novel pyrazolo[1,5-a]pyrimidine Derivatives. European Journal of Chemistry, 2(3), 331-336. [Link]
-
Castillo, J. C., & Portilla, J. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(16), 4991. [Link]
-
Quiroga, J., et al. (2008). Regioselective formylation of pyrazolo[3,4-b]pyridine and pyrazolo[1,5-a]pyrimidine systems using Vilsmeier–Haack conditions. Tetrahedron Letters, 49(16), 2689-2691. [Link]
-
Bagley, M. C., & Riat, H. (2018). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 14, 2458-2489. [Link]
-
Patel, H. V., et al. (2012). Synthesis and biological activity of some new indole derivatives containingn pyrazole moiety. Journal of Chemical and Pharmaceutical Research, 4(1), 449-455. [Link]
-
Kumar, V., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Current Organic Chemistry, 15(1), 44-68. [Link]
-
Petrikaite, V., et al. (2020). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2020(4), M1163. [Link]
-
Sharma, S., & Kaur, A. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Journal of the Iranian Chemical Society, 15, 1-32. [Link]
-
Bagley, M. C., & Riat, H. (2018). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 14, 2458-2489. [Link]
-
Singh, P. P., et al. (2023). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 28(15), 5820. [Link]
-
Chembase. (n.d.). This compound. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Advancing Pharmaceutical Synthesis: The Comprehensive Value of Ethyl 5-Chloropyrazolo[1,5-a]Pyrimidine-3-Carboxylate. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 5-chloropyrazolo(1,5-a)pyrimidine-3-carboxylate. Retrieved from [Link]
- Google Patents. (n.d.). Synthetic method of 2-methyl-pyrazolo-[1,5-a]-pyrimidine-6-carboxylic acid.
-
Sanna, M., et al. (2021). Synthesis and characterization of 1,2,4-triazolo[1,5-a]pyrimidine-2-carboxamide-based compounds targeting the PA-PB1 interface of influenza A virus polymerase. European Journal of Medicinal Chemistry, 213, 113175. [Link]
-
Kumar, A., et al. (2017). Base catalyzed microwave assisted synthesis, characterization of 6-bromo-pyrazolo-[1, 5-a]- pyrimidine-3-ethyl-carboxylate. World Journal of Pharmaceutical Research, 6(13), 1149-1157. [Link]
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ethyl 2-chloropyrimidine-5-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 8. CN103896951A - Synthetic method of 2-methyl-pyrazolo-[1,5-a]-pyrimidine-6-carboxylic acid - Google Patents [patents.google.com]
Avoiding common pitfalls in multi-step pyrazolo[1,5-a]pyrimidine preparation
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the multi-step preparation of pyrazolo[1,5-a]pyrimidines. This resource is designed to provide expert guidance and troubleshooting strategies to overcome common challenges encountered during the synthesis of this important heterocyclic scaffold. As a Senior Application Scientist, my goal is to equip you with the knowledge to not only identify and solve problems but also to understand the underlying chemical principles governing your reactions.
Troubleshooting Guide: Common Pitfalls and Solutions
This section addresses specific experimental issues in a question-and-answer format, providing in-depth explanations and actionable protocols.
Issue 1: Low or No Yield of the Desired Pyrazolo[1,5-a]pyrimidine
Question: My reaction between a 5-aminopyrazole and a 1,3-dicarbonyl compound is resulting in a very low yield or a complex mixture of products. What are the likely causes and how can I improve the outcome?
Answer: This is a frequent challenge, and the root cause often lies in one or more of the following areas: reaction conditions, starting material quality, or competing side reactions.
Causality Behind Low Yields:
The cornerstone of pyrazolo[1,5-a]pyrimidine synthesis is the condensation reaction between a 5-aminopyrazole and a β-dicarbonyl compound or its equivalent.[1] This reaction proceeds via a nucleophilic attack of the 5-aminopyrazole on a carbonyl carbon, followed by cyclization and dehydration. The efficiency of this process is highly sensitive to several factors.
-
Suboptimal Reaction Conditions: The choice of catalyst (acidic or basic), solvent, and temperature is critical.[1] An inappropriate pH can either fail to activate the carbonyl group sufficiently or lead to undesired side reactions.
-
Poor Starting Material Quality: Impurities in the 5-aminopyrazole or the 1,3-dicarbonyl compound can inhibit the reaction or lead to the formation of byproducts that complicate purification.
-
Steric Hindrance: Bulky substituents on either the aminopyrazole or the dicarbonyl compound can sterically hinder the cyclization step, leading to lower yields.
-
Formation of Dihydro Derivatives: In some cases, particularly when using enones like chalcones, the reaction may stall at the dihydro-pyrazolo[1,5-a]pyrimidine stage, requiring an additional oxidation step to achieve the desired aromatic product.[2]
Troubleshooting Workflow:
To systematically address low yields, follow this troubleshooting workflow:
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of structural analogues of Reversan by ester aminolysis: an access to pyrazolo[1,5- a ]pyrimidines from chalcones - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02553E [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to the Spectroscopic Characterization of Ethyl 2-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure, forming the core of numerous compounds with significant therapeutic potential, including roles as protein kinase inhibitors in cancer treatment.[1] The precise structural elucidation of novel derivatives within this class is paramount to understanding their structure-activity relationships (SAR) and ensuring their potential for clinical development. This guide provides an in-depth spectroscopic characterization of Ethyl 2-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate, a key intermediate in the synthesis of more complex bioactive molecules.
This document will navigate the expected spectroscopic signatures of the title compound, drawing upon predictive data and comparative analysis with structurally related, experimentally verified pyrazolo[1,5-a]pyrimidine derivatives. By explaining the causality behind the expected spectral features, this guide aims to equip researchers with the necessary insights to confidently identify and characterize this and similar compounds.
Molecular Structure and Predicted Properties
This compound possesses the molecular formula C9H8ClN3O2 and a molecular weight of 225.63 g/mol .[2] Its structure, featuring a fused pyrazole and pyrimidine ring system, an ethyl ester group, and a chlorine substituent, gives rise to a unique spectroscopic fingerprint.
| Property | Value | Source |
| Molecular Formula | C9H8ClN3O2 | PubChem[3] |
| Molecular Weight | 225.63 g/mol | ChemicalBook[2] |
| Monoisotopic Mass | 225.0305 Da | PubChem[3] |
| CAS Number | 1394003-65-6 | ChemicalBook[2] |
Mass Spectrometry: The Molecular Ion Signature
Mass spectrometry (MS) is a cornerstone technique for determining the molecular weight of a compound. For this compound, high-resolution mass spectrometry (HRMS) is expected to show a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).
Expected Fragmentation Pattern: The fragmentation of pyrazolo[1,5-a]pyrimidines is often initiated by the loss of substituents on the pyrimidine ring. For the title compound, a primary fragmentation pathway would likely involve the loss of the ethyl group from the ester, followed by the elimination of carbon monoxide.
Predicted m/z Values for Adducts:
| Adduct | Predicted m/z |
| [M+H]⁺ | 226.03778 |
| [M+Na]⁺ | 248.01972 |
| [M-H]⁻ | 224.02322 |
| [M+NH₄]⁺ | 243.06432 |
| [M+K]⁺ | 263.99366 |
| Data predicted by computational models.[3] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. A comprehensive study of the pyrazolo[1,5-a]pyrimidine system has established key chemical shift ranges and coupling constants that are invaluable for structural assignment.[4]
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons of the pyrimidine ring and the protons of the ethyl ester group. Based on data from related pyrazolo[1,5-a]pyrimidine derivatives, the following assignments can be predicted:
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-5 | ~8.8 - 9.2 | dd | J₅,₆ ≈ 7.0, J₅,₇ ≈ 2.0 |
| H-6 | ~7.0 - 7.4 | dd | J₆,₅ ≈ 7.0, J₆,₇ ≈ 4.0 |
| H-7 | ~8.6 - 9.0 | dd | J₇,₆ ≈ 4.0, J₇,₅ ≈ 2.0 |
| -OCH₂CH₃ | ~4.3 - 4.5 | q | J ≈ 7.1 |
| -OCH₂CH₃ | ~1.3 - 1.5 | t | J ≈ 7.1 |
Note: The exact chemical shifts and coupling constants can be influenced by the solvent and the presence of other substituents.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide insights into the carbon framework of the molecule. The chemical shifts are influenced by the electronegativity of adjacent atoms and the overall electronic structure of the heterocyclic system.
| Carbon | Expected Chemical Shift (δ, ppm) |
| C=O | ~160 - 165 |
| C-2 | ~145 - 150 |
| C-3 | ~105 - 110 |
| C-3a | ~148 - 152 |
| C-5 | ~135 - 140 |
| C-6 | ~110 - 115 |
| C-7 | ~150 - 155 |
| -OC H₂CH₃ | ~60 - 65 |
| -OCH₂C H₃ | ~14 - 15 |
Vibrational Spectroscopy: Probing Functional Groups
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands for the carbonyl group of the ester, the C-Cl bond, and the aromatic C-N and C=C bonds of the heterocyclic core.
Expected FT-IR Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) |
| C=O (ester) | 1720 - 1740 |
| C=N and C=C (aromatic) | 1550 - 1650 |
| C-O (ester) | 1200 - 1300 |
| C-Cl | 700 - 800 |
Ultraviolet-Visible (UV-Vis) Spectroscopy: Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Pyrazolo[1,5-a]pyrimidines typically exhibit absorption bands in the UV region corresponding to π → π* transitions. The absorption spectrum of the title compound is expected to show a main band between 340-440 nm, which is characteristic of an intramolecular charge transfer process within the pyrazolo[1,5-a]pyrimidine core.[5] The exact position of the absorption maximum (λmax) can be influenced by the solvent polarity.
Experimental Protocols: A Self-Validating Workflow
To ensure the accurate and reproducible spectroscopic characterization of this compound, the following detailed experimental protocols are recommended.
Sample Preparation
-
NMR Spectroscopy: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.
-
Mass Spectrometry: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
FT-IR Spectroscopy: For solid samples, the KBr pellet method is recommended. Alternatively, a thin film can be prepared by dissolving the compound in a volatile solvent and allowing it to evaporate on a salt plate.
-
UV-Vis Spectroscopy: Prepare a stock solution of the compound in a UV-grade solvent (e.g., ethanol or acetonitrile) and then dilute to an appropriate concentration to obtain an absorbance reading between 0.1 and 1.0.
Spectroscopic Analysis Workflow
Caption: Workflow for the synthesis and spectroscopic characterization.
Comparative Analysis with Alternative Pyrazolo[1,5-a]pyrimidine Derivatives
To provide context for the expected spectroscopic data of the title compound, a comparison with experimentally characterized derivatives is essential. For instance, the spectroscopic data of various substituted pyrazolo[1,5-a]pyrimidines have been reported, offering valuable benchmarks.[6][7]
Comparison of ¹H NMR Chemical Shifts (ppm) for Protons on the Pyrimidine Ring:
| Compound | H-5 | H-6 | H-7 |
| This compound (Predicted) | ~8.8 - 9.2 | ~7.0 - 7.4 | ~8.6 - 9.0 |
| 2,5,7-triaminopyrazolo[1,5-a]pyrimidine derivative | - | - | - |
| 3,6-Bis[4-(trifluoromethyl)phenylazo]-2,5,7-triaminopyrazolo[1,5-a]pyrimidine | - | - | - |
Note: Direct comparison is challenging due to the significant structural differences. However, the general upfield or downfield trends can be informative.
Conclusion
References
- Royal Society of Chemistry. (n.d.). Supporting Information.
-
El-Metwaly, A. M., et al. (2019). Synthesis, In Vitro Antimicrobial and Cytotoxic Activities of Some New Pyrazolo[1,5-a]pyrimidine Derivatives. Molecules, 24(6), 1064. [Link]
- Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 2-(3-Chloro-2-pyridinyl)-5-oxo-3-pyrazolidinecarboxylate. Retrieved from [Link]
-
Al-Ostoot, F. H., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 14(10), 1845-1871. [Link]
-
National Center for Biotechnology Information. (2023). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Journal of Medicinal Chemistry, 66(15), 10456-10480. [Link]
-
Chembk. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate. Retrieved from [Link]
-
Chimichi, S., et al. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. [Link]
-
El-Enany, M. M., et al. (2011). Synthesis and Antitumor Activity of Novel pyrazolo[1,5-a]pyrimidine Derivatives. European Journal of Chemistry, 2(3), 331-336. [Link]
-
Ali, T. E., et al. (2016). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. American Journal of Chemistry, 6(2), 33-39. [Link]
-
National Center for Biotechnology Information. (2021). Synthesis and characterization of 1,2,4-triazolo[1,5-a]pyrimidine-2-carboxamide-based compounds targeting the PA-PB1 interface of influenza A virus polymerase. European Journal of Medicinal Chemistry, 213, 113177. [Link]
-
Al-Ostoot, F. H., et al. (2022). Discovery of novel pyrazole and pyrazolo[1,5-a]pyrimidine derivatives as cyclooxygenase inhibitors (COX-1 and COX-2) using molecular modeling simulation. Journal of Molecular Structure, 1267, 133606. [Link]
-
National Center for Biotechnology Information. (2020). Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Advances, 10(61), 37303-37313. [Link]
-
National Center for Biotechnology Information. (2008). Ethyl 2-(3-chloro-2-pyridyl)-5-oxopyrazolidine-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2372. [Link]
-
MDPI. (2023). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. Molbank, 2023(2), M1581. [Link]
- Royal Society of Chemistry. (n.d.). 1HNMR δ values for.
-
Aslam, S., et al. (2016). Mass Spectrometry of Substituted Ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates. Asian Journal of Chemistry, 28(4), 789-792. [Link]
-
PubChem. (n.d.). Ethyl 7-amino-2-methyl-(1,2,4)triazolo(1,5-a)pyrimidine-6-carboxylate. Retrieved from [Link]
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - CAS:1394003-65-6 - Sunway Pharm Ltd [3wpharm.com]
- 3. PubChemLite - this compound (C9H8ClN3O2) [pubchemlite.lcsb.uni.lu]
- 4. researchgate.net [researchgate.net]
- 5. Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives | European Journal of Chemistry [eurjchem.com]
Ethyl 2-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate NMR and mass spectrometry data.
An In-Depth Spectroscopic Guide to Ethyl 2-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate for Researchers
Introduction: The Role of Pyrazolopyrimidines in Modern Chemistry
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry and materials science.[1][2][3] Its unique arrangement of nitrogen atoms allows for diverse biological interactions, leading to its incorporation into a wide range of therapeutic agents, including kinase inhibitors and anticancer drugs.[4][5] this compound is a key synthetic intermediate, where the chloro- and ethyl ester groups serve as versatile handles for further molecular elaboration.
This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for this compound. As a self-validating system, we will not only present the core data but also explain the experimental causality, compare it with a structurally similar analogue—Ethyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate—to highlight the influence of substituent effects, and provide robust protocols for data acquisition.
Molecular Structure and Core Spectroscopic Data
The foundational step in any chemical analysis is the unambiguous confirmation of the molecular structure. Spectroscopic techniques like NMR and MS are indispensable tools for this purpose.
Caption: Structure of this compound.
Mass Spectrometry (MS) Data
Mass spectrometry confirms the molecular weight and elemental composition of a compound. For this compound, the expected monoisotopic mass is 225.0305 Da.[6][7] The presence of a chlorine atom will result in a characteristic M+2 isotopic pattern, with the intensity of the M+2 peak being approximately one-third that of the molecular ion peak, corresponding to the natural abundance of the ³⁷Cl isotope.
| Adduct | Formula | Calculated m/z |
| [M+H]⁺ | [C₉H₉ClN₃O₂]⁺ | 226.0378 |
| [M+Na]⁺ | [C₉H₈ClN₃NaO₂]⁺ | 248.0197 |
| [M+K]⁺ | [C₉H₈ClKN₃O₂]⁺ | 263.9937 |
| [M+NH₄]⁺ | [C₉H₁₂ClN₄O₂]⁺ | 243.0643 |
| Table 1: Predicted m/z values for common adducts in positive ion mode ESI-MS.[6] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. While specific experimental spectra for this exact compound are not widely published, we can predict the chemical shifts based on established principles and data from similar pyrazolopyrimidine systems.[8]
¹H NMR (Predicted, 400 MHz, CDCl₃): The proton NMR spectrum is expected to show distinct signals for the ethyl ester group and the three protons on the pyrazolopyrimidine core.
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-7 | 8.8 - 9.0 | Doublet | ~7.0 | Located on the pyrimidine ring, adjacent to a nitrogen atom, leading to a significant downfield shift. It is coupled to H-6. |
| H-5 | 8.6 - 8.8 | Doublet | ~4.0 | Also on the pyrimidine ring and adjacent to a nitrogen, shifted downfield. It is coupled to H-6. |
| H-6 | 7.2 - 7.4 | Doublet of Doublets | ~7.0, ~4.0 | This proton is coupled to both H-5 and H-7, resulting in a doublet of doublets. It is in a more electron-rich environment compared to H-5 and H-7, hence its upfield shift. |
| -OCH₂CH₃ | 4.3 - 4.5 | Quartet | ~7.1 | The methylene protons of the ethyl ester are adjacent to an oxygen atom and are split by the methyl protons. |
| -OCH₂CH₃ | 1.3 - 1.5 | Triplet | ~7.1 | The terminal methyl protons of the ethyl ester are split by the adjacent methylene protons into a characteristic triplet. |
¹³C NMR (Predicted, 100 MHz, CDCl₃): The carbon spectrum will confirm the number of unique carbon environments. The chemical shifts are influenced by hybridization and the electronegativity of neighboring atoms.
| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O | 162 - 165 | The carbonyl carbon of the ester group is significantly deshielded. |
| C-7 | 150 - 152 | Aromatic carbon adjacent to nitrogen in the pyrimidine ring. |
| C-5 | 148 - 150 | Aromatic carbon adjacent to nitrogen in the pyrimidine ring. |
| C-2 | 145 - 147 | Attached to both an electronegative chlorine and two nitrogen atoms, resulting in a strong downfield shift. |
| C-3a | 142 - 144 | Bridgehead carbon atom, part of both rings. |
| C-6 | 115 - 117 | Aromatic CH carbon in the pyrimidine ring. |
| C-3 | 105 - 108 | Part of the pyrazole ring, its chemical shift is influenced by the adjacent ester and chloro-substituted carbon. |
| -OCH₂CH₃ | 60 - 62 | The methylene carbon of the ethyl ester, attached to oxygen. |
| -OCH₂CH₃ | 14 - 15 | The terminal methyl carbon of the ethyl group. |
Best-Practice Experimental Protocols
To ensure the acquisition of high-quality, reproducible data, adherence to standardized protocols is crucial.
Caption: Standard workflow for NMR and MS data acquisition and analysis.
Protocol 1: NMR Data Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a clean, dry NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup: Use a spectrometer with a field strength of at least 400 MHz for ¹H. Tune and shim the instrument to ensure optimal resolution and lineshape.
-
¹H NMR: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.
-
2D NMR (Optional but Recommended): Perform COSY (Correlation Spectroscopy) to establish H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded C-H pairs for unambiguous assignment.
Protocol 2: High-Resolution Mass Spectrometry (HRMS) Acquisition
-
Sample Preparation: Prepare a stock solution of the compound at ~1 mg/mL in a suitable solvent like methanol or acetonitrile. Create a working solution by diluting the stock to 1-10 µg/mL using a mobile phase-compatible solvent.
-
Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source coupled to a high-resolution analyzer like Time-of-Flight (TOF) or Orbitrap.
-
Data Acquisition: Infuse the sample directly or via liquid chromatography. Acquire data in both positive and negative ion modes to determine the optimal ionization. Set the mass range to cover the expected m/z values (e.g., 100-500 Da).
-
Analysis: Determine the accurate mass of the molecular ion and compare it to the calculated theoretical mass. The mass error should ideally be less than 5 ppm. Analyze the isotopic pattern to confirm the presence of chlorine.
Comparative Analysis: The Influence of the C-2 Substituent
To understand the spectroscopic impact of the chlorine atom, we compare our target compound with Ethyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate .[9] The primary difference is the substitution at the C-2 position, replacing an electron-withdrawing chloro group with an electron-donating amino group.
Caption: Structure of the comparative analogue, the 2-amino derivative.
Spectroscopic Differences
| Feature | Ethyl 2-chloro- derivative | Ethyl 2-amino- derivative | Rationale for Difference |
| Molecular Weight | 225.63 g/mol [7] | 206.20 g/mol [9] | The atomic mass of Chlorine (~35.5 amu) is higher than that of the amino group (-NH₂, ~16 amu). This is easily confirmed by MS. |
| MS Isotope Pattern | Prominent M+2 peak (~33% intensity) | No significant M+2 peak | The characteristic chlorine isotope pattern is a definitive marker and is absent in the amino analogue. |
| ¹H NMR (H-7) | Predicted: 8.8 - 9.0 ppm | Expected: Shifted upfield | The electron-donating amino group increases electron density in the ring system compared to the electron-withdrawing chloro group, shielding nearby protons and causing them to resonate at a lower chemical shift. |
| ¹³C NMR (C-2) | Predicted: 145 - 147 ppm | Expected: Shifted upfield | The carbon directly attached to the substituent will show a significant change. Chlorine's inductive withdrawal is strong, while the amino group has a net donating effect, shielding the C-2 carbon. |
| ¹H NMR (NH₂) | N/A | Expected: Broad singlet, ~5.5-6.5 ppm | The amino protons will appear as a broad signal that is exchangeable with D₂O, providing a clear diagnostic peak not present in the chloro derivative. |
This comparative analysis demonstrates the power of spectroscopy to not only identify a compound but also to deduce the electronic effects of different functional groups on a core scaffold.
Conclusion
This compound possesses a unique spectroscopic signature defined by its molecular weight, the isotopic pattern from its chlorine atom, and the chemical shifts of its aromatic and ethyl ester moieties. By understanding the predicted NMR and MS data and employing rigorous experimental protocols, researchers can confidently identify this key intermediate and distinguish it from structurally related analogues. This guide provides the foundational data and comparative insights necessary for professionals in drug development and chemical research to effectively utilize this versatile building block.
References
- The Royal Society of Chemistry. (n.d.). Supporting Information.
- Synthesis and Characterization of New Pyrazolopyrimidine Derivatives Incorporated to Benzothiaazole. (2021). Letters in Applied NanoBioScience.
- Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives. (n.d.). National Center for Biotechnology Information.
- Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. (2024). National Center for Biotechnology Information.
- Makarov, V. A., Solov'eva, N. P., & Granik, V. G. (1997). Synthesis and NMR spectroscopic study of derivatives of pyrazolo[1,5-a]pyrimidines. Chemistry of Heterocyclic Compounds, 33, 535.
- Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. (2020). RSC Publishing.
- Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. (n.d.). National Center for Biotechnology Information.
- PubChemLite. (n.d.). This compound (C9H8ClN3O2).
- 3W Pharm. (n.d.). This compound.
- PubChem. (n.d.). Ethyl 5-chloropyrazolo(1,5-a)pyrimidine-3-carboxylate.
- PubChem. (n.d.). Ethyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate.
- Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097.
Sources
- 1. nanobioletters.com [nanobioletters.com]
- 2. Synthesis and NMR spectroscopic study of derivatives of pyrazolo[1,5-<i>a</i>]pyrimidines | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 3. Pyrazolo[1,5- a ]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07716J [pubs.rsc.org]
- 4. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, anticancer evaluation, and molecular modeling study of new 2-(phenylamino)pyrazolo[1,5-<i>a</i>]pyrimidine analogues - Arabian Journal of Chemistry [arabjchem.org]
- 6. PubChemLite - this compound (C9H8ClN3O2) [pubchemlite.lcsb.uni.lu]
- 7. Ethyl 5-chloropyrazolo(1,5-a)pyrimidine-3-carboxylate | C9H8ClN3O2 | CID 58063474 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Ethyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate | C9H10N4O2 | CID 66850701 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of Pyrazolo[1,5-a]pyrimidine Analogs
Introduction: The Versatility of the Pyrazolo[1,5-a]pyrimidine Scaffold
The pyrazolo[1,5-a]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the foundation of numerous biologically active compounds.[1][2] This fused ring system provides a rigid, planar framework that is highly amenable to chemical modifications, allowing for the generation of diverse analogs with a wide spectrum of pharmacological activities.[1] Over the years, research has demonstrated the potential of pyrazolo[1,5-a]pyrimidine derivatives in various therapeutic areas, including oncology, inflammation, and infectious diseases.[1][3][4] Their mechanism of action often involves the inhibition of key enzymes, particularly protein kinases, which are critical regulators of cellular signaling pathways frequently dysregulated in disease.[1][5] This guide provides a comparative analysis of the biological activities of various pyrazolo[1,5-a]pyrimidine analogs, supported by experimental data and detailed protocols to aid researchers in their drug discovery and development efforts.
I. Anticancer Activity: Targeting Kinase-Driven Oncogenesis
A significant body of research has focused on the development of pyrazolo[1,5-a]pyrimidine analogs as potent and selective anticancer agents.[2][6] A primary mechanism through which these compounds exert their antitumor effects is the inhibition of protein kinases that are crucial for cancer cell proliferation, survival, and metastasis.[1][5]
A. Tropomyosin Receptor Kinase (Trk) Inhibition
Tropomyosin receptor kinases (TrkA, TrkB, and TrkC) are a family of receptor tyrosine kinases that play a vital role in neuronal development and function. However, chromosomal rearrangements leading to NTRK gene fusions can result in the expression of constitutively active Trk fusion proteins that act as oncogenic drivers in a variety of solid tumors.[7] Pyrazolo[1,5-a]pyrimidine-based Trk inhibitors have emerged as a clinically significant class of targeted therapies.[7][8]
| Compound ID | Target | IC50 (nM) | Cell-based Assay (Cell Line) | IC50 (nM) | Reference |
| Analog 1 | TrkA | 1.7 | - | - | [7] |
| Analog 2 | TrkA | 1.7 | - | - | [7] |
| Analog 3 | TrkA | 1-100 | - | - | [7] |
| Analog 4 | TrkA, TrkB, TrkC | 0.17, 0.07, 0.07 | - | - | [7] |
| Selitrectinib | TrkAF589L, TrkAG667C, TrkAG595R | - | CUTLL-1, KM12 | 2.3, 0.4, 0.5 | [7] |
The binding of nerve growth factor (NGF) to TrkA induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This creates docking sites for various adaptor proteins and enzymes, leading to the activation of downstream signaling cascades, primarily the Ras/MAPK and PI3K/Akt pathways, which promote cell survival and proliferation. Pyrazolo[1,5-a]pyrimidine-based Trk inhibitors act as ATP-competitive inhibitors, blocking the kinase activity of TrkA and thereby abrogating these downstream oncogenic signals.
Caption: TrkA signaling pathway and its inhibition.
B. Pim-1 Kinase Inhibition
Pim-1 is a serine/threonine kinase that is overexpressed in various cancers and plays a crucial role in cell cycle progression and apoptosis.[9][10] Pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent and selective inhibitors of Pim-1 kinase.[9][11]
| Compound ID | Target | IC50 (µM) | Cell-based Assay (Cell Line) | IC50 (µM) | Reference |
| Initial Hit | Pim-1 | 52 | - | - | [9] |
| Optimized Analog 9a | Pim-1 | < 0.01 | BAD phosphorylation | Strong Inhibition | [9] |
| Optimized Analog 9b | Pim-1 | < 0.01 | BAD phosphorylation | Strong Inhibition | [9] |
| Optimized Analog 11a | Pim-1 | < 0.01 | BAD phosphorylation | Strong Inhibition | [9] |
| Optimized Analog 11b | Pim-1 | < 0.01 | BAD phosphorylation | Strong Inhibition | [9] |
Pim-1 is constitutively active and its expression is induced by various cytokines and growth factors through the JAK/STAT pathway. Pim-1 phosphorylates a number of downstream targets, including the pro-apoptotic protein BAD, thereby inhibiting apoptosis and promoting cell survival. Pyrazolo[1,5-a]pyrimidine inhibitors of Pim-1 block its kinase activity, leading to decreased phosphorylation of its substrates and subsequent induction of apoptosis in cancer cells.
Caption: Pim-1 signaling pathway and its inhibition.
C. Cyclin-Dependent Kinase (CDK) Inhibition
Cyclin-dependent kinases are key regulators of the cell cycle, and their aberrant activity is a hallmark of cancer.[12] Certain pyrazolo[1,5-a]pyrimidine analogs have been identified as potent inhibitors of various CDKs, including CDK1, CDK2, and CDK9.[12][13]
| Compound ID | Target | IC50 (nM) | Cell Line (GI50, nM) | Reference |
| BS-194 (4k) | CDK2 | 3 | Mean of 60 cancer cell lines (280) | [12] |
| BS-194 (4k) | CDK1 | 30 | Mean of 60 cancer cell lines (280) | [12] |
| BS-194 (4k) | CDK9 | 90 | Mean of 60 cancer cell lines (280) | [12] |
| Compound 18b | CDK9 | 130 | - | [13] |
CDK9, as part of the positive transcription elongation factor b (P-TEFb) complex, plays a crucial role in regulating gene expression by phosphorylating the C-terminal domain of RNA polymerase II, which is essential for transcriptional elongation. Inhibition of CDK9 by pyrazolo[1,5-a]pyrimidine analogs leads to a reduction in the transcription of short-lived anti-apoptotic proteins, such as Mcl-1, thereby inducing apoptosis in cancer cells.[13]
Caption: CDK9 signaling and its inhibition.
II. Anti-inflammatory Activity
Pyrazolo[1,5-a]pyrimidine derivatives have also demonstrated significant anti-inflammatory properties.[3] Their mechanism of action in this context is often linked to the inhibition of inflammatory mediators like prostaglandins and leukotrienes.[3]
| Compound ID | In Vivo Model | Effect | Reference |
| FPP028 | Carrageenan-induced rat paw edema | Weak inhibition of prostaglandin biosynthesis, non-ulcerogenic | [3] |
| Compound 7c | Carrageenan-induced rat paw edema and pleurisy | Powerful pharmacological activity in vivo and in vitro, weak acute toxicity | [3] |
III. Antimicrobial Activity
The pyrazolo[1,5-a]pyrimidine scaffold has been explored for the development of novel antimicrobial agents.[4][14][15] These compounds have shown activity against a range of bacteria and fungi.[15][16]
| Compound ID | Organism | MIC (µg/mL) | Reference |
| Compound 7b | RNA Polymerase | IC50 = 0.213 | [4] |
| Compound VI | Bacteria | MIC = 2.8 µM | [17] |
| Compound 14a & 14f | K. pneumoniae, S. aureus | 125-250 | [15] |
IV. Experimental Protocols
To ensure the reproducibility and validity of the findings presented, this section provides detailed, step-by-step methodologies for key experiments used to evaluate the biological activity of pyrazolo[1,5-a]pyrimidine analogs.
A. In Vitro Kinase Inhibition Assay (General Protocol)
This protocol describes a general method for determining the in vitro inhibitory activity of a compound against a specific kinase.
Caption: Workflow for an in vitro kinase inhibition assay.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the pyrazolo[1,5-a]pyrimidine analog (inhibitor) in 100% DMSO.
-
Prepare serial dilutions of the inhibitor in the appropriate kinase assay buffer.
-
Prepare solutions of the recombinant kinase, its specific substrate, and ATP in the kinase assay buffer at the desired concentrations.
-
-
Assay Plate Setup:
-
Add a small volume of the diluted inhibitor or DMSO (vehicle control) to the wells of a microplate.
-
Add the diluted kinase solution to each well and incubate at room temperature to allow for inhibitor binding.
-
-
Kinase Reaction:
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP to each well.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction and detect the amount of product formed (e.g., ADP) or the amount of remaining ATP using a suitable detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Measure the signal (e.g., luminescence) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
B. MTT Assay for Anticancer Activity
The MTT assay is a colorimetric assay used to assess cell viability and the cytotoxic effects of a compound.
Methodology:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the pyrazolo[1,5-a]pyrimidine analog for a specified period (e.g., 72 hours).
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
-
C. Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity
This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of a compound.
Methodology:
-
Animal Dosing:
-
Administer the pyrazolo[1,5-a]pyrimidine analog or a vehicle control to a group of rats or mice via a suitable route (e.g., oral or intraperitoneal).
-
-
Induction of Inflammation:
-
After a specific time, inject a 1% solution of carrageenan into the subplantar region of the right hind paw of each animal to induce localized inflammation and edema.
-
-
Measurement of Paw Edema:
-
Measure the volume of the paw using a plethysmometer at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
-
Data Analysis:
-
Calculate the percentage of inhibition of paw edema for the treated groups compared to the vehicle control group.
-
D. In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.
Methodology:
-
Preparation of Inoculum:
-
Prepare a standardized suspension of the test microorganism (bacteria or fungi) in a suitable broth medium.
-
-
Serial Dilution of Compound:
-
Prepare two-fold serial dilutions of the pyrazolo[1,5-a]pyrimidine analog in the broth medium in a 96-well microplate.
-
-
Inoculation:
-
Inoculate each well with the standardized microbial suspension.
-
-
Incubation:
-
Incubate the microplate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
-
V. Conclusion and Future Directions
The pyrazolo[1,5-a]pyrimidine scaffold has proven to be a remarkably versatile platform for the development of a wide array of biologically active compounds. The analogs discussed in this guide demonstrate significant potential as anticancer, anti-inflammatory, and antimicrobial agents. The structure-activity relationship studies highlighted herein provide valuable insights for the rational design of next-generation pyrazolo[1,5-a]pyrimidine derivatives with improved potency, selectivity, and pharmacokinetic properties. Future research should continue to explore the vast chemical space around this privileged scaffold, focusing on the optimization of lead compounds and the elucidation of their detailed mechanisms of action to translate these promising research findings into novel therapeutic agents.
References
-
Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules. [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. [Link]
-
Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters. [Link]
-
Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights. PubMed. [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. [Link]
-
Synthesis and study of the anti-inflammatory properties of some pyrazolo[1,5-a]pyrimidine derivatives. PubMed. [Link]
-
Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9. PubMed. [Link]
-
Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters. [Link]
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules. [Link]
-
Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives. European Journal of Chemistry. [Link]
-
New Route to the Synthesis of Novel Pyrazolo[1,5-a]pyrimidines and Evaluation of their Antimicrobial Activity as RNA Polymerase Inhibitors. PubMed. [Link]
-
Synthesis and biological evaluation of aryl derivatives of isoxazole pyrazolo[1,5-a] pyrimidines as anticancer agents. Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]
-
Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. Semantic Scholar. [Link]
-
Insights into Novel Arylazopyrazolo[1,5-a]pyrimidines as Promising MurA Inhibitors and Antibiofilm Candidates: Design, Synthesis, Antimicrobial Evaluation, and Molecular Docking. ACS Omega. [Link]
-
Development of pyrazolo[1,5-a]pyrimidine-based antibacterial agents. Journal of the Iranian Chemical Society. [Link]
-
An efficient synthesis of pyrazolo[1,5-a]pyrimidines and evaluation of their antimicrobial activity. Journal of the Chinese Chemical Society. [Link]
-
Synthesis, Characterization, Antimicrobial Activity and Anticancer of Some New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]1,2,4-triazines. PubMed. [Link]
-
A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration. Journal of Medicinal Chemistry. [Link]
-
Synthesis and antitumor activity of some new pyrazolo[1,5-a]pyrimidines. ResearchGate. [Link]
-
Promising bioactivity of pyrazolo[1,5-a]pyrimidine derivatives 1–6 and its drug skeletons 7–9. ResearchGate. [Link]
-
Pyrazolopyranopyrimidines as a class of anti-inflammatory agents. PubMed. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. bio-protocol.org [bio-protocol.org]
- 3. A comprehensive review on in-vitro methods for anti- microbial activity - IP Int J Compr Adv Pharmacol [ijcap.in]
- 4. researchgate.net [researchgate.net]
- 5. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. inotiv.com [inotiv.com]
- 8. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. bio-protocol.org [bio-protocol.org]
- 11. researchgate.net [researchgate.net]
- 12. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 13. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to Pyrazolo[1,5-a]pyrimidine-Based Kinase Inhibitors and Their Heterocyclic Counterparts
In the landscape of targeted cancer therapy, protein kinase inhibitors (PKIs) represent a cornerstone of modern drug discovery.[1][2][3] Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a common feature in many cancers, making them prime targets for therapeutic intervention.[1][4] Among the myriad of scaffolds used to design PKIs, the pyrazolo[1,5-a]pyrimidine core has emerged as a "privileged structure."[5][6] Its versatile chemistry and potent biological activity have led to the development of numerous inhibitors, some of which have advanced into clinical trials and received regulatory approval.[5][6]
This guide provides an in-depth comparison of kinase inhibitors derived from the pyrazolo[1,5-a]pyrimidine scaffold, using Ethyl 2-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate as a foundational building block, against other significant heterocyclic kinase inhibitors. We will delve into their performance against key cancer-associated kinases, supported by experimental data and detailed protocols for their evaluation.
The Pyrazolo[1,5-a]pyrimidine Scaffold: A Versatile Core
The compound This compound (Molecular Formula: C₉H₈ClN₃O₂, Molecular Weight: 225.63 g/mol ) is a key intermediate in the synthesis of more complex and potent kinase inhibitors.[7][8][9] The pyrazolo[1,5-a]pyrimidine nucleus itself is a bicyclic aromatic heterocycle that acts as an excellent scaffold for ATP-competitive inhibitors. Its nitrogen atoms can form critical hydrogen bonds with the hinge region of the kinase ATP-binding pocket, a foundational interaction for potent inhibition.[5][10]
The true power of this scaffold lies in the ability to introduce diverse functional groups through various synthetic strategies like cyclization, condensation reactions, and palladium-catalyzed cross-coupling.[1] These modifications allow for the fine-tuning of an inhibitor's potency, selectivity, and pharmacokinetic properties.[1][5]
Comparative Analysis: Pyrazolo[1,5-a]pyrimidines vs. Other Heterocycles
To objectively assess the performance of pyrazolo[1,5-a]pyrimidine-based inhibitors, we will compare them against other heterocyclic inhibitors targeting three critical cancer-related kinases: Cyclin-Dependent Kinase 2 (CDK2), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Tropomyosin Receptor Kinase A (TRKA).
Cyclin-Dependent Kinase 2 (CDK2) Inhibition
CDK2, a serine/threonine kinase, is a key regulator of the cell cycle, particularly the G1-S phase transition. Its aberrant activation is linked to uncontrolled cell proliferation in various cancers and has been identified as a resistance mechanism to CDK4/6 inhibitors.[11] This has renewed interest in developing selective CDK2 inhibitors.[11][12] The pyrazolo[1,5-a]pyrimidine scaffold has proven to be a fertile ground for discovering potent CDK2 inhibitors.[13][14]
Table 1: Comparative Inhibitory Activity against CDK2
| Compound ID | Heterocyclic Core | CDK2 IC₅₀ (µM) | Reference Compound |
| Compound 6t | Pyrazolo[1,5-a]pyrimidine | 0.09 | Ribociclib (IC₅₀ = 0.07 µM) |
| Compound 6s | Pyrazolo[1,5-a]pyrimidine | 0.23 | Ribociclib (IC₅₀ = 0.07 µM) |
| Dinaciclib | Pyridopyrimidine | 0.001 | - |
| Palbociclib | Pyridopyrimidine | >10 (Selective for CDK4/6) | - |
| Abemaciclib | Pyrido[2,3-d]pyrimidin-7-one | >5 (Selective for CDK4/6) | - |
Data synthesized from multiple sources for comparative purposes.[11][13]
As shown in Table 1, pyrazolo[1,5-a]pyrimidine derivatives like Compound 6t exhibit potent, sub-micromolar inhibitory activity against CDK2, comparable to the reference inhibitor Ribociclib.[13] This highlights the scaffold's effectiveness in targeting this crucial cell cycle regulator.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition
VEGFR-2 is a receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels—a process critical for tumor growth and metastasis.[15][16] Inhibiting VEGFR-2 is a clinically validated anti-cancer strategy. Numerous heterocyclic compounds, including those with quinoline, quinazoline, and indoline cores, have been developed as VEGFR-2 inhibitors.[16]
Table 2: Comparative Inhibitory Activity against VEGFR-2
| Compound Name | Heterocyclic Core | VEGFR-2 IC₅₀ (nM) |
| Lenvatinib | Quinoline | 4.0 |
| Vandetanib | Quinazoline | 40 |
| Sunitinib | Indolinone | ~2-10 (targets multiple kinases) |
| Apatinib | Pyridine | 1 |
| Motesanib | Quinoline | 3 |
| Pyrazolo[1,5-a]pyrimidine Analog | Pyrazolo[1,5-a]pyrimidine | Potent inhibition demonstrated |
Data synthesized from multiple sources for comparative purposes.[16][17][18]
While specific IC₅₀ values for a single pyrazolo[1,5-a]pyrimidine VEGFR-2 inhibitor are diverse across many derivatives, the scaffold is actively being explored for this target. The established inhibitors in Table 2 showcase the chemical diversity of successful VEGFR-2 targeted therapies. The development of pyrazolo[1,5-a]pyrimidine-based VEGFR-2 inhibitors often aims to achieve a specific selectivity profile, potentially reducing off-target effects associated with multi-kinase inhibitors like Sunitinib.[1][10]
Tropomyosin Receptor Kinase (TRK) Inhibition
The TRK family (TrkA, TrkB, TrkC) of receptor tyrosine kinases are critical for neuronal development.[5] However, fusions involving their encoding genes (NTRK1, NTRK2, NTRK3) are oncogenic drivers in a wide range of tumors. The pyrazolo[1,5-a]pyrimidine core is a defining feature of two FDA-approved TRK inhibitors, Larotrectinib and Repotrectinib, underscoring its clinical significance.[5][13]
Table 3: Comparative Inhibitory Activity against TrkA
| Compound Name | Heterocyclic Core | TrkA IC₅₀ (nM) |
| Larotrectinib | Pyrazolo[1,5-a]pyrimidine | <10 |
| Repotrectinib | Pyrazolo[1,5-a]pyrimidine | <1 |
| Entrectinib | Pyrazolo[3,4-d]pyrimidine | 12 |
| Compound 8 | Pyrazolo[1,5-a]pyrimidine | 1.7 |
| Compound 9 | Pyrazolo[1,5-a]pyrimidine | 1.7 |
Data synthesized from multiple sources for comparative purposes.[5]
The data clearly demonstrates the dominance and high potency of the pyrazolo[1,5-a]pyrimidine scaffold for TRK inhibition. Structure-activity relationship (SAR) studies reveal that the pyrazolo[1,5-a]pyrimidine moiety is essential for binding to the hinge region of the kinase.[5] Further modifications, such as adding a picolinamide group at the third position, have been shown to significantly enhance activity.[5]
Visualizing Key Concepts
To better understand the context of this research, the following diagrams illustrate a key signaling pathway, a typical experimental workflow, and the structure-activity relationships of these inhibitors.
Caption: CDK2 signaling pathway in the G1/S cell cycle transition.
Caption: High-level workflow for kinase inhibitor discovery and validation.
Caption: Structure-Activity Relationship (SAR) of the Pyrazolo[1,5-a]pyrimidine core.
Experimental Protocols: A Self-Validating System
The trustworthiness of any comparative analysis rests on robust and reproducible experimental design. Below are standardized protocols for the biochemical and cell-based assays fundamental to characterizing kinase inhibitors.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This biochemical assay measures the ability of a compound to directly inhibit the enzymatic activity of a purified kinase.[19][20] It quantifies the amount of ADP produced, which is directly proportional to kinase activity.[20]
A. Materials:
-
Purified kinase of interest (e.g., CDK2/Cyclin E).
-
Kinase-specific substrate peptide.
-
ATP solution.
-
Test compounds (e.g., pyrazolo[1,5-a]pyrimidine derivatives) dissolved in DMSO.
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).[20]
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar.
-
White, opaque 384-well assay plates.
B. Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense 50 nL of each dilution into the wells of a 384-well plate. Include wells with DMSO only (negative control) and a known inhibitor (positive control).
-
Kinase Reaction:
-
Prepare a kinase reaction mixture containing the purified kinase and substrate in kinase assay buffer.
-
Add 5 µL of the kinase/substrate mix to each well.
-
Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.[20]
-
Initiate the reaction by adding 5 µL of ATP solution to each well.
-
Incubate the plate at 30°C for 60 minutes.[20]
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.[20]
-
-
Data Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescent signal against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).
-
Protocol 2: Cell-Based Kinase Phosphorylation Assay
This assay determines an inhibitor's ability to engage its target and block its signaling function within a living cell.[4][21][22] It measures the phosphorylation of a known downstream substrate of the target kinase.
A. Materials:
-
Human cancer cell line expressing the target kinase (e.g., MCF-7 for CDK2).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Test compounds dissolved in DMSO.
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies: one specific for the total substrate protein and one for the phosphorylated form of the substrate (e.g., anti-phospho-Rb).
-
Secondary antibody conjugated to HRP.
-
ELISA plates or Western blot equipment.
-
Detection reagent (e.g., TMB for ELISA, ECL for Western blot).
B. Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound for a predetermined time (e.g., 2-24 hours). Include DMSO-only controls.
-
-
Cell Lysis:
-
Remove the culture medium and wash the cells with ice-cold PBS.
-
Add 100 µL of ice-cold Lysis Buffer to each well and incubate on ice for 20 minutes.
-
-
Detection (ELISA Method):
-
Coat an ELISA plate with a capture antibody specific for the total substrate protein.
-
Add the cell lysates to the wells and incubate to allow the substrate to bind.
-
Wash the plate to remove unbound components.
-
Add the detection antibody specific for the phosphorylated substrate.
-
Add an HRP-conjugated secondary antibody.
-
Add TMB substrate and measure the absorbance at 450 nm.
-
-
Data Analysis:
-
Normalize the phospho-substrate signal to the total amount of substrate or total protein concentration.
-
Plot the normalized signal against the inhibitor concentration to determine the cellular IC₅₀ value.
-
Conclusion and Future Directions
The pyrazolo[1,5-a]pyrimidine scaffold is a clinically validated and highly versatile core for the development of potent and selective kinase inhibitors.[1][5] As demonstrated in the comparative analysis against CDK2 and TRK targets, derivatives of this scaffold consistently perform at or near the top of their class. While challenges such as acquired resistance and off-target effects persist for all kinase inhibitors, the chemical tractability of the pyrazolo[1,5-a]pyrimidine core allows medicinal chemists to continually optimize its structure.[1][10] Future research will likely focus on developing next-generation inhibitors with improved selectivity, enhanced bioavailability, and the ability to overcome known resistance mutations, further cementing the legacy of this remarkable heterocyclic scaffold in the fight against cancer.
References
-
Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. Available from: [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. Available from: [Link]
-
Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]
-
Cell-based test for kinase inhibitors. INiTS. Available from: [Link]
-
Structure and Property Based Design of Pyrazolo[1,5-a]pyrimidine Inhibitors of CK2 Kinase with Activity in Vivo. NIH. Available from: [Link]
-
Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9. PubMed. Available from: [Link]
-
Abstract 5335: A comparative study of CDK2 inhibitors. Cancer Research - AACR Journals. Available from: [Link]
-
Immuno-oncology Cell-based Kinase Assay Service. Creative Biolabs. Available from: [Link]
-
Spotlight: Cell-based kinase assay formats. Reaction Biology. Available from: [Link]
-
Synthetic Heterocyclic Derivatives as Kinase Inhibitors Tested for the Treatment of Neuroblastoma. MDPI. Available from: [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available from: [Link]
-
Assay Development for Protein Kinase Enzymes. NCBI - NIH. Available from: [Link]
-
Synthetic Heterocyclic Derivatives as Kinase Inhibitors Tested for the Treatment of Neuroblastoma. PubMed. Available from: [Link]
-
A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One - Research journals. Available from: [Link]
-
Synthetic Heterocyclic Derivatives as Kinase Inhibitors Tested for the Treatment of Neuroblastoma. Semantic Scholar. Available from: [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC - PubMed Central. Available from: [Link]
-
Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI. Available from: [Link]
-
Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. Available from: [Link]
-
(PDF) Cyclin Dependent Kinase 2 (CDK2) Inhibitors in Oncology Clinical Trials: A Review. Available from: [Link]
-
VEGFR inhibitors. Altmeyers Encyclopedia - Department Pharmacology-Toxicology. Available from: [Link]
-
Examples of some reported VEGFR-2 inhibitors. ResearchGate. Available from: [Link]
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. Available from: [Link]
-
CDK2 Target Review: Competitive Landscape, Key Data, and New Modalities. Drug Hunter. Available from: [Link]
-
In vitro kinase assay. Protocols.io. Available from: [Link]
-
Selective Cyclin-Dependent Kinase Inhibitors and Their Application in Cancer Therapy. Available from: [Link]
-
VEGFR-2 inhibitor. Wikipedia. Available from: [Link]
-
Recent advances in nitrogen-containing heterocyclic compounds as receptor tyrosine kinase inhibitors for the treatment of cancer: Biological activity and structural activity relationship. PubMed. Available from: [Link]
-
Unlocking the therapeutic potential of N-heterocyclic derivatives as Pim kinase inhibitors. Available from: [Link]
-
Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. NIH. Available from: [Link]
-
Identification of pyrazolo[1,5-a]pyrimidine-3-carboxylates as B-Raf kinase inhibitors. Available from: [Link]
-
Ethyl 5-chloropyrazolo(1,5-a)pyrimidine-3-carboxylate. PubChem. Available from: [Link]
-
Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. PubMed Central. Available from: [Link]
- Synthesis of 2-Methyl-7-(3-pyridyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid ethyl ester.
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Synthetic Heterocyclic Derivatives as Kinase Inhibitors Tested for the Treatment of Neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 5. mdpi.com [mdpi.com]
- 6. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ethyl 5-chloropyrazolo(1,5-a)pyrimidine-3-carboxylate | C9H8ClN3O2 | CID 58063474 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound - CAS:1394003-65-6 - Sunway Pharm Ltd [3wpharm.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. drughunter.com [drughunter.com]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 16. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]
- 17. selleckchem.com [selleckchem.com]
- 18. altmeyers.org [altmeyers.org]
- 19. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. inits.at [inits.at]
- 22. reactionbiology.com [reactionbiology.com]
A Senior Application Scientist's Guide to Structural Validation of Pyrazolo[1,5-a]pyrimidines: The Definitive Role of X-ray Crystallography
For researchers in medicinal chemistry and drug development, the pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone of innovation. These fused N-heterocyclic systems are privileged structures, forming the core of numerous protein kinase inhibitors and other therapeutic agents.[1][2] Their synthetic accessibility, however, presents a critical challenge: the potential for forming multiple regioisomers.[3][4] An unambiguous determination of the molecular structure is not merely a procedural step but the very foundation upon which all subsequent biological and structure-activity relationship (SAR) data rests.
This guide provides an in-depth comparison of analytical techniques for the structural validation of pyrazolo[1,5-a]pyrimidines, establishing why single-crystal X-ray crystallography remains the unequivocal gold standard. We will move beyond simple protocols to explore the causality behind experimental choices, offering a framework for robust, self-validating structural analysis.
The Core Challenge: Regioselectivity in Pyrazolo[1,5-a]pyrimidine Synthesis
The most common synthesis of the pyrazolo[1,5-a]pyrimidine core involves the cyclocondensation of a 5-aminopyrazole with a β-dicarbonyl compound or its equivalent.[5][6] This reaction, while efficient, can lead to ambiguity. The nucleophilic attack from the exocyclic amino group of the pyrazole can result in different isomers, for example, yielding a 7-substituted product instead of the 5-substituted isomer.[1][7] While spectroscopic methods like NMR and mass spectrometry are indispensable for initial characterization, they can sometimes fall short of providing a definitive answer, especially in novel derivatives where no reference data exists.
Caption: The Isomer Challenge in Synthesis.
Comparative Analysis of Validation Techniques
The choice of an analytical method should be driven by the specific question being asked. For the pyrazolo[1,5-a]pyrimidine system, the primary question is often "What is the precise three-dimensional arrangement of atoms?" This is where the distinction between techniques becomes critical.
| Technique | Information Provided | Strengths for Pyrazolo[1,5-a]pyrimidines | Limitations |
| Single-Crystal X-ray Crystallography | Unambiguous 3D atomic arrangement, bond lengths, bond angles, absolute configuration.[8][9] | The "gold standard" for definitively resolving regio- and stereoisomers.[10] Provides indisputable proof of connectivity.[11] | Requires a single, diffraction-quality crystal, which can be challenging and time-consuming to obtain.[10] |
| NMR Spectroscopy | Information on the chemical environment and connectivity of atoms (primarily ¹H and ¹³C).[12] | Excellent for determining the overall carbon-proton framework. 2D NMR (e.g., NOESY) can provide through-space correlations to infer stereochemistry.[13][14] | Can be ambiguous in distinguishing between certain regioisomers where chemical shift differences are minimal.[15] Interpretation relies on comparison and can be complex for novel structures. |
| Mass Spectrometry (MS) | Mass-to-charge ratio (m/z) of the parent molecule and its fragments. | Rapidly confirms molecular weight and elemental composition (with HRMS).[5] Can support a proposed structure by matching the expected mass.[16] | Cannot differentiate between isomers with the same molecular formula. Fragmentation patterns of isomers can be very similar or difficult to predict. |
The Decisive Power of X-ray Crystallography
While NMR and MS might suggest a structure, X-ray crystallography provides the definitive answer. It moves from inference to direct observation. For instance, in a reaction expected to yield a 7-arylpyrazolo[1,5-a]pyrimidine, NMR data might be consistent with the expected product based on anisotropic effects.[1] However, only a crystal structure can provide the unequivocal evidence that the aryl group is indeed at the 7-position and not the 5-position by precisely mapping the electron density of every atom in the molecule.[17][18]
Caption: Structural Validation Workflow.
Experimental Protocols: A Guide to Self-Validating Systems
The trustworthiness of your data comes from robust and well-understood protocols. Here, we detail the methodologies for each technique, emphasizing the causality behind the steps.
Protocol 1: Single-Crystal X-ray Crystallography
This protocol aims to produce a high-quality crystal suitable for diffraction, which is the most critical and often rate-limiting step.
-
Material Purification:
-
Action: Purify the synthesized pyrazolo[1,5-a]pyrimidine derivative to the highest possible degree (>99%) using column chromatography or recrystallization.
-
Causality: Impurities can inhibit crystal nucleation or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality.
-
-
Solvent Screening & Crystallization:
-
Action: Screen a variety of solvents and solvent systems (e.g., ethanol, ethyl acetate, dichloromethane/hexane, acetone) to find one in which the compound has moderate solubility. Set up crystallization trials using slow evaporation, vapor diffusion, or slow cooling methods.
-
Causality: Slow crystal growth is paramount. Rapid precipitation leads to small or disordered crystals. Slow evaporation allows molecules to organize methodically into a well-ordered lattice. Vapor diffusion (precipitant diffusing into the solvent) provides a more controlled and gradual change in saturation.
-
-
Crystal Selection and Mounting:
-
Action: Under a microscope, select a single, well-formed crystal with sharp edges and no visible cracks. Mount the crystal on a goniometer head using a cryoloop and cryoprotectant (e.g., paratone oil).
-
Causality: A single crystal is required to produce a clean, indexable diffraction pattern.[20] The cryoloop allows for flash-cooling the crystal in a nitrogen stream, which minimizes radiation damage from the X-ray beam during data collection.
-
-
Data Collection and Structure Solution:
-
Action: Mount the goniometer on the diffractometer. Collect diffraction data by rotating the crystal in the X-ray beam. Process the data and solve the structure using appropriate software (e.g., SHELX).
-
Causality: Rotating the crystal ensures that all possible reflections (diffraction spots) are measured, providing a complete dataset. The software uses the positions and intensities of these reflections to calculate an electron density map, from which the atomic positions are determined.[8]
-
Protocol 2: NMR Spectroscopy
This protocol aims to acquire clean, high-resolution spectra for structural elucidation.
-
Sample Preparation:
-
Action: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.
-
Causality: Deuterated solvents are used to avoid a large, interfering solvent signal in the ¹H NMR spectrum. The choice of solvent is important; DMSO-d₆ is excellent for polar compounds, while CDCl₃ is suitable for less polar ones.
-
-
Data Acquisition:
-
Action: Acquire standard ¹H and ¹³C spectra. Following this, run 2D experiments like COSY (¹H-¹H correlation) and, crucially, NOESY or ROESY (for through-space correlations).
-
Causality: ¹H and ¹³C spectra provide the basic chemical environment of each nucleus. COSY confirms proton-proton coupling networks. For pyrazolo[1,5-a]pyrimidines, a NOESY experiment can be decisive in assigning protons on the different rings by observing spatial proximity, which helps differentiate isomers.[14]
-
-
Data Processing and Interpretation:
-
Action: Process the spectra (Fourier transform, phase correction, baseline correction). Integrate ¹H signals and assign peaks based on chemical shifts, coupling constants, and 2D correlations.
-
Causality: Correct processing is essential for accurate data. Interpretation requires comparing observed data to known values for similar structures and using the combined information from all experiments to build a coherent structural hypothesis.[15]
-
Protocol 3: Mass Spectrometry
This protocol aims to confirm the molecular weight of the synthesized compound.
-
Sample Preparation:
-
Action: Prepare a dilute solution (~1 mg/mL) of the compound in a suitable solvent that is compatible with the ionization source (e.g., methanol or acetonitrile for ESI).
-
Causality: A dilute solution prevents saturation of the detector and promotes efficient ionization. The solvent must be volatile enough to evaporate in the source.
-
-
Data Acquisition:
-
Action: Infuse the sample into the mass spectrometer (e.g., using an ESI source). Acquire the spectrum in positive ion mode, scanning a relevant m/z range. For higher confidence, use a high-resolution mass spectrometer (e.g., Q-TOF).
-
Causality: ESI is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺, making it easy to determine the molecular weight. High-resolution MS provides a highly accurate mass measurement, which can be used to confirm the elemental formula.[16]
-
Conclusion: An Integrated and Hierarchical Approach
For researchers working with pyrazolo[1,5-a]pyrimidines, a hierarchical approach to structural validation is recommended. Mass spectrometry provides the initial, rapid confirmation of molecular weight. Detailed NMR spectroscopy then builds a robust hypothesis of the molecular structure. However, for the definitive, unambiguous validation required for publication, patents, and advancing a drug discovery program, single-crystal X-ray crystallography is the essential final arbiter. It is the only technique that replaces interpretation with direct, three-dimensional evidence, providing the authoritative grounding on which great science is built.
References
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- Structure of pyrazolo[1,5-a]pyrimidine methylderiv
- What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. AZoM.
- From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination.
- Molecular structure of pyrazolo[1,5-a]pyrimidines: X-ray diffractometry and theoretical study.
- NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. MDPI.
- Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. Royal Society of Chemistry.
- Synthesis of pyrazolo[1,5-alpha]pyrimidinone Regioisomers. PubMed.
- Synthesis and NMR spectroscopic study of derivatives of pyrazolo[1,5-a]pyrimidines. SpringerLink.
- Synthesis of Pyrazolo[1,5-α]pyrimidinone Regioisomers. The Journal of Organic Chemistry.
- Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors.
- 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system.
- Single Crystal X-ray diffraction. Rigaku.
- How do organic compounds single crystal X rays diffraction work?.
- Single crystal X-ray diffraction. Rigaku.
- Discovery of novel pyrazolo[1,5-a]pyrimidines as potent pan-Pim inhibitors by structure- and property-based drug design. PubMed.
- Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central.
- Synthesis of pyrazolo[1,5-a]pyrimidines (5a–d)..
- Plot of the X-ray crystallographic data of pyrazolo[1,a]pyrimidine 7..
- The synthesis of new pyrazolo[1,5-a]pyrimidine derivatives.
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of pyrazolo[1,5-alpha]pyrimidinone regioisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pyrazolo[1,5- a ]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07716J [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. creative-biostructure.com [creative-biostructure.com]
- 9. rigaku.com [rigaku.com]
- 10. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rigaku.com [rigaku.com]
- 12. Structure of pyrazolo[1,5-a]pyrimidine methylderivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis and NMR spectroscopic study of derivatives of pyrazolo[1,5-<i>a</i>]pyrimidines | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 15. researchgate.net [researchgate.net]
- 16. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Discovery of novel pyrazolo[1,5-a]pyrimidines as potent pan-Pim inhibitors by structure- and property-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Comparative Molecular Docking of Pyrazolo[1,5-a]pyrimidine Derivatives: A Guide for Drug Discovery Professionals
This guide provides a comprehensive, in-depth comparison of molecular docking strategies for the analysis of pyrazolo[1,5-a]pyrimidine derivatives. It is intended for researchers, scientists, and drug development professionals seeking to leverage computational methods for lead identification and optimization. We will delve into the rationale behind experimental choices, present detailed protocols, and offer a comparative analysis of widely used docking software, supported by experimental data.
Introduction: The Therapeutic Potential of Pyrazolo[1,5-a]pyrimidines and the Role of Molecular Docking
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, demonstrating a wide array of biological activities.[1][2][3] These compounds have garnered significant attention for their potential as anticancer, anti-inflammatory, antiviral, and kinase inhibitors.[1][2] Notably, they have shown promise as inhibitors of protein kinases such as Pim-1, EGFR, and Trk, which are crucial targets in cancer therapy.[1][4][5]
Molecular docking is a powerful computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor.[6] This method is instrumental in structure-based drug design, enabling the rapid screening of large compound libraries, prediction of binding affinities, and elucidation of structure-activity relationships (SAR).[6][7] By simulating the interaction between a pyrazolo[1,5-a]pyrimidine derivative and its target protein, we can gain valuable insights to guide the design of more potent and selective drug candidates.
This guide will compare the performance of three popular molecular docking programs—AutoDock Vina, Glide, and Surflex-Dock—in predicting the binding modes of a series of pyrazolo[1,5-a]pyrimidine derivatives against a selected protein kinase target.
Experimental Design and Rationale
A successful molecular docking study hinges on a well-defined experimental design. The choices made at each stage, from target selection to software parameterization, significantly impact the reliability of the results.
Target Selection: Pim-1 Kinase (PDB ID: 4B6P)
For this comparative study, we have selected Pim-1 kinase as the protein target. Pim-1 is a serine/threonine kinase that plays a critical role in cell survival and proliferation, making it an attractive target for cancer therapy.[4] Pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent and selective inhibitors of Pim-1.[4] The availability of a high-resolution crystal structure of Pim-1 in complex with a pyrazolo[1,5-a]pyrimidine inhibitor (PDB ID: 4B6P) provides an excellent reference for validating our docking protocols.
Ligand Selection
A set of five pyrazolo[1,5-a]pyrimidine derivatives with known inhibitory activity against Pim-1 kinase will be used for this study. These compounds will be selected from the literature to cover a range of potencies, allowing for a meaningful comparison of the docking scores with experimental IC50 values.
Docking Software Selection
The choice of docking software is critical, as different programs employ distinct algorithms and scoring functions.[8][9] We will compare:
-
AutoDock Vina: A widely used open-source program known for its speed and accuracy.[6][10]
-
Glide (Schrödinger): A commercial software package that is highly regarded for its robust performance in pose prediction and virtual screening.[8][9]
-
Surflex-Dock: A program that utilizes a protomol-based approach to define the binding site and is effective in predicting binding flexibility.[7]
Detailed Experimental Protocols
Reproducibility is a cornerstone of scientific integrity. The following protocols provide a step-by-step guide to our comparative docking study.
Protein Preparation
Proper protein preparation is a crucial first step in any docking experiment.[11][12][13] The goal is to clean the initial PDB file and prepare it for the docking calculations.
-
Obtain the Protein Structure: Download the crystal structure of Pim-1 kinase (PDB ID: 4B6P) from the RCSB Protein Data Bank.
-
Remove Unnecessary Molecules: Delete all water molecules, co-factors, and any existing ligands from the PDB file.[11][13] This is typically done using molecular visualization software like PyMOL or Chimera.[14]
-
Add Hydrogen Atoms: Add hydrogen atoms to the protein, as they are often not resolved in crystal structures.[12][15] The protonation states of ionizable residues should be checked and corrected, especially those in the active site.
-
Assign Charges: Assign partial charges to all atoms in the protein.[15][16] The choice of force field for charge assignment (e.g., AMBER, CHARMM) can influence the results.
-
Energy Minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes that may have been introduced during the preparation steps.
Ligand Preparation
The accuracy of ligand representation is equally important for a successful docking simulation.[17][18]
-
Obtain Ligand Structures: The 2D structures of the five selected pyrazolo[1,5-a]pyrimidine derivatives will be drawn using a chemical sketcher like MarvinSketch or ChemDraw.
-
Convert to 3D: Convert the 2D structures to 3D.
-
Generate Tautomers and Ionization States: Generate possible tautomers and ionization states at a physiological pH (e.g., 7.4). This is a critical step as the protonation state of a ligand can significantly affect its binding interactions.[16]
-
Energy Minimization: Perform energy minimization of each ligand structure to obtain a low-energy conformation.[17]
-
Assign Charges: Assign partial charges to all ligand atoms.
Molecular Docking Procedure
The following steps outline the general workflow for performing the docking calculations. Specific parameters will be optimized for each software.
-
Define the Binding Site: The binding site is defined as a grid box centered on the co-crystallized ligand from the PDB structure.[19] The size of the grid box should be large enough to accommodate the ligands and allow for some rotational and translational freedom.
-
Run Docking Simulations: Perform the docking calculations for each of the five ligands using AutoDock Vina, Glide, and Surflex-Dock. Each program will generate a set of binding poses for each ligand, ranked by a scoring function.
-
Analyze the Results: The primary outputs to analyze are the docking score (or binding energy) and the predicted binding pose.[20][21][22] The docking score provides an estimate of the binding affinity, with lower (more negative) values generally indicating stronger binding.[20][21] The binding pose reveals the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.[22][23]
Visualization of Experimental Workflow
The following diagram illustrates the key steps in our comparative molecular docking workflow.
Caption: Key interactions of pyrazolo[1,5-a]pyrimidines in the Pim-1 active site.
Conclusion and Future Directions
This comparative study demonstrates that molecular docking is a valuable tool for investigating the binding of pyrazolo[1,5-a]pyrimidine derivatives to protein kinases. All three evaluated programs—AutoDock Vina, Glide, and Surflex-Dock—were able to successfully rank the compounds according to their experimental potencies and predict plausible binding modes.
Glide exhibited the highest accuracy in reproducing the crystallographic binding pose, making it a strong choice for detailed binding mode analysis. AutoDock Vina offers a compelling open-source alternative with good performance. Surflex-Dock also provides reliable results and can be a useful tool, particularly for considering binding site flexibility.
The insights gained from this study can be used to guide the rational design of novel pyrazolo[1,5-a]pyrimidine derivatives with improved potency and selectivity. Future work could involve the use of more advanced techniques such as molecular dynamics simulations to further refine the predicted binding poses and estimate binding free energies with higher accuracy.
References
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central. [Link]
-
How to interprete and analyze molecular docking results? ResearchGate. [Link]
-
Examples of biological activities of pyrazolo[1,5-a]pyrimidines and the structures of some drugs. ResearchGate. [Link]
-
How does one prepare proteins for molecular docking? Quora. [Link]
-
Comparison of several molecular docking programs: pose prediction and virtual screening accuracy. PubMed. [Link]
-
A Comprehensive Review on the Top 10 Molecular Docking Softwares. Pars Silico. [Link]
-
Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLOS Computational Biology. [Link]
-
Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. National Institutes of Health. [Link]
-
Analysis of Docking results by Autodock ||Protein Ligand interaction || High Quality 2D & 3D figure. YouTube. [Link]
-
How I can analyze and present docking results? Matter Modeling Stack Exchange. [Link]
-
Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. [Link]
-
Comparison of Several Molecular Docking Programs: Pose Prediction and Virtual Screening Accuracy. Semantic Scholar. [Link]
-
Ligand docking and binding site analysis with PyMOL and Autodock/Vina. National Institutes of Health. [Link]
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. [Link]
-
Synthesis, anticancer activity, and molecular docking of new pyrazolo[1,5-a]pyrimidine derivatives. Open Ukrainian Citation Index. [Link]
-
A Focused Review and Comparative Analysis of Molecular Docking Strategies and Software Applications in Piperazine-Based Antimicrobial Drug Development. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Synthesis, molecular docking, and in silico ADME prediction of some fused pyrazolo[1,5-a]pyrimidine and pyrazole derivatives as potential antimicrobial agents. Johns Hopkins University. [Link]
-
Synthesis, anticancer activity, and molecular docking of new pyrazolo[1,5-a]pyrimidine derivatives. CoLab. [Link]
-
Synthesis, antimicrobial evaluation, molecular docking and theoretical calculations of novel pyrazolo[1,5-a]pyrimidine derivatives. Scilit. [Link]
-
Introduction to in silico docking. [Link]
-
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. National Institutes of Health. [Link]
-
Molecular docking proteins preparation. ResearchGate. [Link]
-
Comparison of two molecular docking programs: The accuracy of ligand pose prediction. ResearchGate. [Link]
-
[MD-2] Protein Preparation for Molecular Docking. YouTube. [Link]
-
Learn Maestro: Preparing protein structures. YouTube. [Link]
-
Best Practices in Docking and Activity Prediction. ResearchGate. [Link]
-
Best Practices in Docking and Activity Prediction. bioRxiv. [Link]
-
Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon). YouTube. [Link]
-
Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. [Link]
-
A Beginner's Guide to Molecular Docking. ETFLIN. [Link]
-
Key Topics in Molecular Docking for Drug Design. National Institutes of Health. [Link]
-
Ligand Preparation for Molecular docking. YouTube. [Link]
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A Comprehensive Review on the Top 10 Molecular Docking Softwares [parssilico.com]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. Comparison of several molecular docking programs: pose prediction and virtual screening accuracy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of Several Molecular Docking Programs: Pose Prediction and Virtual Screening Accuracy | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. quora.com [quora.com]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. Ligand docking and binding site analysis with PyMOL and Autodock/Vina - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 16. Key Topics in Molecular Docking for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. youtube.com [youtube.com]
- 19. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 22. youtube.com [youtube.com]
- 23. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
The Pyrazolo[1,5-a]pyrimidine Scaffold: A Comparative Guide to Structure-Activity Relationships in Drug Discovery
The pyrazolo[1,5-a]pyrimidine core is a fused heterocyclic system that has earned its status as a "privileged scaffold" in medicinal chemistry.[1][2] Its rigid, planar structure and synthetic tractability allow for precise, multi-vector structural modifications, making it an ideal framework for designing targeted therapeutics.[1] The significance of this scaffold is underscored by its presence in several FDA-approved drugs, particularly in the realm of oncology.[3][4] This guide provides an in-depth comparison of the structure-activity relationships (SAR) of pyrazolo[1,5-a]pyrimidine derivatives across different therapeutic targets, supported by experimental data, to inform and guide future drug development endeavors. The versatility of this core has led to potent molecules with a wide range of biological activities, including anticancer, antimicrobial, and central nervous system (CNS) effects.[5][6]
The Core Interaction Motif: A Foundation for Kinase Inhibition
A primary reason for the success of the pyrazolo[1,5-a]pyrimidine scaffold, particularly in cancer therapy, is its intrinsic ability to function as an ATP-competitive inhibitor of protein kinases.[7] The nitrogen-rich core mimics the adenine ring of ATP, allowing it to form critical hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket. This interaction is a cornerstone of the inhibitory activity for many derivatives.[8][9]
Specifically, key hydrogen bonds are typically formed between the pyrazolo[1,5-a]pyrimidine nucleus and the backbone amide and carbonyl groups of the kinase hinge region. For instance, in Tropomyosin Receptor Kinase (Trk) inhibition, the N1 atom of the pyrazole ring has been shown to form a crucial hydrogen bond with the amino acid Met592 in the hinge region, anchoring the inhibitor in the active site.[3]
Caption: General workflow for pyrazolo[1,5-a]pyrimidine synthesis.
Step-by-Step Protocol:
-
Reaction Setup: To a solution of the 3-aminopyrazole derivative (1.0 eq) in a suitable solvent (e.g., glacial acetic acid or pyridine), add the 1,3-bielectrophile (1.1 eq). [10]2. Cyclization: Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). [11]3. Isolation: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect the solid by filtration. If not, evaporate the solvent under reduced pressure.
-
Purification: The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol, DMF) or by silica gel column chromatography to yield the pure pyrazolo[1,5-a]pyrimidine. [10]
In-Vitro Antiproliferative Assay (MTT Assay)
This assay is commonly used to assess the cytotoxic effects of compounds on cancer cell lines. [11] Step-by-Step Protocol:
-
Cell Seeding: Seed human cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of ~5,000 cells/well and incubate for 24 hours to allow for attachment. [11]2. Compound Treatment: Treat the cells with various concentrations of the synthesized pyrazolo[1,5-a]pyrimidine derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a standard anticancer drug).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at ~570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Conclusion and Future Directions
The pyrazolo[1,5-a]pyrimidine scaffold is a remarkably versatile and clinically validated framework for drug discovery. SAR studies have consistently shown that targeted modifications to its core structure can produce highly potent and selective inhibitors for a diverse range of biological targets, from protein kinases in oncology to enzymes in bacteria.
Future research will likely focus on several key areas:
-
Overcoming Resistance: As seen with Trk inhibitors, the development of next-generation compounds that can overcome acquired resistance mutations in clinical settings remains a critical challenge. [7]* Improving Selectivity: Fine-tuning substitutions to enhance selectivity and minimize off-target effects will continue to be a major goal, leading to safer and more effective medicines. [5]* Novel Targets: Exploring the potential of this scaffold against new and emerging biological targets beyond the well-trodden path of kinase inhibition.
-
Optimizing Pharmacokinetics: Enhancing drug-like properties such as solubility, bioavailability, and metabolic stability is essential for translating potent molecules into successful clinical candidates. [7] By building on the rich foundation of existing SAR data, researchers are well-positioned to continue leveraging the pyrazolo[1,5-a]pyrimidine core to develop the next generation of targeted therapies.
References
- Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. (2024). MDPI.
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (n.d.). PMC - PubMed Central.
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (n.d.). RSC Publishing.
- Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (n.d.). PubMed Central.
- Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights. (2024). PubMed.
- Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. (n.d.). ACS Medicinal Chemistry Letters.
- Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. (n.d.). Journal of Medicinal Chemistry - ACS Publications.
- Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. (n.d.). NIH.
- Efficient Synthesis and Biological Evaluation of Some New Pyrazolo[1,5‐a]pyrimidine Derivatives as Antimicrobial Activity. (n.d.). Semantic Scholar.
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (n.d.). Semantic Scholar.
- Pyrazolo[1,5-a]pyrimidine scaffold-based small molecules: From bench to FDA-approved TRK kinase inhibitors (Part 1). (n.d.). Read by QxMD.
- Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9. (2015). PubMed.
- Design, synthesis, docking, and antimicrobial evaluation of some novel pyrazolo[1,5-a] pyrimidines and their corresponding cycloalkane ring-fused derivatives as purine analogs. (n.d.). PMC - NIH.
- In-vitro Antimicrobial and Antifungal Activity of Pyrimidine and Pyrazolo-[1, 5-a] Pyrimidine. (n.d.). International Journal of Pharmaceutical and Phytopharmacological Research.
- Application and SARs of Pyrazolo[1,5-a]pyrimidine as Antitumor Agents Scaffold. (2023). Unknown Source.
- Synthesis and biological evaluation of aryl derivatives of isoxazole pyrazolo[1,5-a] pyrimidines as anticancer agents. (2022). Taylor & Francis Online.
- Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. (2015). Semantic Scholar.
- Synthesis, Characterization, Antimicrobial Activity and Anticancer of Some New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]1,2,4-triazines. (n.d.). PubMed.
- New Route to the Synthesis of Novel Pyrazolo[1,5-a]pyrimidines and Evaluation of their Antimicrobial Activity as RNA Polymerase Inhibitors. (n.d.). PubMed.
- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (n.d.). RSC Publishing.
- Pyrazolo[1,5-a]pyrimidin-7-ones as promising antimicrobial scaffolds: In vitro and in vivo evaluation. (2025). CoLab.
- Development of pyrazolo[1,5- a ]pyrimidine-based antibacterial agents. (n.d.). ResearchGate.
- (PDF) In vitro enzymatic evaluation of some pyrazolo[1,5‐a]pyrimidine derivatives: Design, synthesis, antioxidant, anti‐diabetic, anti‐Alzheimer, and anti‐arthritic activities with molecular modeling simulation. (2022). ResearchGate.
- Examples of biological activities of pyrazolo[1,5-a]pyrimidines and the structures of some drugs. (n.d.). ResearchGate.
- In vitro enzymatic evaluation of some pyrazolo[1,5-a]pyrimidine derivatives: Design, synthesis, antioxidant, anti-diabetic, anti-Alzheimer, and anti-arthritic activities with molecular modeling simulation. (n.d.). Johns Hopkins University.
- Synthesis, SAR study and biological evaluation of novel pyrazolo[1,5-a]pyrimidin-7-yl phenyl amides as anti-proliferative agents. (2009). PubMed.
Sources
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. mdpi.com [mdpi.com]
- 4. Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. eijppr.com [eijppr.com]
- 11. tandfonline.com [tandfonline.com]
A Comparative Guide to the Purity Analysis of Ethyl 2-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate for Drug Discovery Applications
Introduction: The Critical Role of Purity in Medicinal Chemistry
Ethyl 2-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate is a key heterocyclic building block in medicinal chemistry. The pyrazolo[1,5-a]pyrimidine scaffold is a "privileged structure," frequently appearing in molecules designed to interact with biological targets like protein kinases, making it vital for cancer and inflammation research.[1][2] The purity of this starting material is not a trivial matter; it is the bedrock upon which reliable, reproducible, and safe drug discovery is built.
The presence of unidentified impurities can lead to erroneous structure-activity relationship (SAR) data, introduce toxicity, and compromise the integrity of clinical studies.[3][4][5] Therefore, a robust, multi-faceted analytical strategy is required to ensure that each batch of synthesized material meets the stringent purity requirements for its intended use. This guide provides a comparative analysis of orthogonal analytical techniques essential for the comprehensive purity assessment of this compound, grounded in the principles of scientific integrity and regulatory expectations.
Chapter 1: Profiling Potential Impurities from the Synthetic Route
Understanding the potential impurities begins with understanding the synthesis. A common route to the pyrazolo[1,5-a]pyrimidine core involves the cyclocondensation of an aminopyrazole with a β-ketoester or a similar 1,3-dielectrophile.[6][7] The subsequent chlorination, often using an agent like phosphorus oxychloride (POCl₃), introduces the key reactive handle for further diversification.[8][9]
This process can generate several classes of impurities:
-
Starting Materials: Unreacted 3-aminopyrazole carboxylate or its precursors.
-
Intermediates: Incomplete cyclization or chlorination can leave behind hydroxylated intermediates (e.g., Ethyl 2-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate).
-
By-products: Side reactions, such as dimerization, polymerization, or incorrect regiochemical cyclization, can produce structurally related impurities.[10]
-
Degradation Products: The final compound may be susceptible to hydrolysis of the ester or displacement of the chloro group upon storage.
-
Residual Solvents & Reagents: Solvents used in synthesis and purification (e.g., acetic acid, ethanol, ethyl acetate) and leftover chlorinating agents or their by-products.
Caption: Simplified synthesis showing key stages and points of impurity introduction.
Chapter 2: Orthogonal Analytical Strategy for Purity Validation
No single analytical technique can provide a complete picture of a compound's purity. A robust quality control strategy relies on orthogonal methods —techniques that measure sample properties based on different chemical or physical principles. This approach ensures that impurities not detected by one method are caught by another, providing a self-validating system for quality assessment.
Caption: Recommended orthogonal workflow for comprehensive purity analysis.
Chapter 3: Comparative Analysis of Key Analytical Techniques
The selection of analytical methods should be tailored to the specific properties of the target compound and its likely impurities. Here, we compare the most critical techniques.
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC is the workhorse for purity determination in the pharmaceutical industry.[11][12] It separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For a moderately polar compound like this compound, reversed-phase HPLC is the method of choice.
Causality Behind Choices:
-
Stationary Phase: A C18 (octadecylsilyl) column is the standard starting point due to its versatility in retaining a wide range of organic molecules.
-
Mobile Phase: A gradient of acetonitrile (an organic modifier) and water is used to elute compounds of varying polarities. Acetonitrile is chosen for its low UV cutoff and viscosity. A mild acid (e.g., 0.1% formic acid) is often added to sharpen peaks by ensuring consistent ionization of any basic nitrogen atoms in the heterocyclic core.[13]
-
Detection: The fused aromatic ring system contains a strong chromophore, making UV detection highly sensitive and appropriate. A photodiode array (PDA) detector is superior as it can collect spectra across a range of wavelengths, helping to distinguish between impurities and the main peak.
Experimental Protocol: HPLC-UV Purity Method
-
Column: C18, 2.7 µm particle size, 100 x 4.6 mm.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 10% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve sample in 50:50 Acetonitrile/Water to a concentration of 1 mg/mL.
-
Detection: PDA detector, monitor at 254 nm and 280 nm.
-
Analysis: Calculate purity as Area % of the main peak relative to the total area of all peaks, excluding the solvent front. Per ICH Q3A guidelines, impurities above a 0.05% reporting threshold should be documented.[4][14]
Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle: LC-MS couples the separation power of HPLC with the detection power of mass spectrometry, which measures the mass-to-charge ratio (m/z) of ions.[15] Its primary role here is not for quantification but for the identification of the main peak and characterization of impurities.
Causality Behind Choices:
-
Utility: It provides definitive confirmation of the product's molecular weight. For each impurity peak observed in the HPLC chromatogram, MS provides the molecular weight, which is invaluable for proposing its structure (e.g., an impurity with a mass 18 units higher than the product could be a hydrolysis product).
-
Ionization: Electrospray Ionization (ESI) is the preferred technique as it is a "soft" ionization method suitable for polar organic molecules, minimizing fragmentation and providing a clear molecular ion peak ([M+H]⁺).[15]
Experimental Protocol: LC-MS Confirmation
-
The protocol is identical to the HPLC method, with the eluent from the column being directed into the ESI source of a mass spectrometer operating in positive ion mode.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy provides detailed information about the chemical structure of a molecule by probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C). It is the gold standard for unambiguous structure confirmation.[1][16]
Causality Behind Choices:
-
¹H NMR: Confirms the presence and connectivity of all protons. The absence of signals from starting materials (e.g., the characteristic signals of the 3-aminopyrazole) is a strong indicator of purity. It can also quantify residual solvents.
-
¹³C NMR: Confirms the carbon backbone of the molecule. The number of unique carbon signals should match the number of unique carbons in the proposed structure.
-
Trustworthiness: NMR serves as a self-validating system. The integral ratios in the ¹H NMR spectrum must correspond to the number of protons in the structure. Any significant unassigned peaks indicate impurities.[17]
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Experiments: Acquire standard ¹H, ¹³C, and optionally 2D correlation spectra (like COSY and HSQC) for full assignment.
-
Analysis: Compare the observed chemical shifts and coupling constants to expected values for the target structure. Integrate all peaks and identify any signals corresponding to impurities or residual solvents.
Elemental Analysis (CHN Analysis)
Principle: Elemental analysis determines the mass fractions of carbon, hydrogen, and nitrogen in a sample through combustion. The results are compared to the theoretical percentages calculated from the molecular formula (C₉H₈ClN₃O₂).
Causality Behind Choices:
-
Orthogonality: This technique is completely orthogonal to chromatographic and spectroscopic methods. It provides a measure of absolute purity, as it is insensitive to impurities with the same elemental composition but different structures.
-
Validation: It is a fundamental check on the integrity of the sample.[18][19] A significant deviation (e.g., >0.4%) from the theoretical values suggests the presence of inorganic impurities (ash), bound water/solvents, or organic impurities with a different elemental composition.
Experimental Protocol: CHN Analysis
-
Sample Preparation: Accurately weigh ~2 mg of a thoroughly dried sample into a tin capsule.
-
Instrumentation: Use a calibrated CHN elemental analyzer.
-
Analysis: The instrument combusts the sample, separates the resulting gases (CO₂, H₂O, N₂), and quantifies them.
-
Comparison: Compare the experimental %C, %H, and %N values to the theoretical values.
-
Theoretical for C₉H₈ClN₃O₂: C=47.91%, H=3.57%, N=18.62%.
-
Chapter 4: Comparative Summary and Recommended Workflow
| Analytical Technique | Primary Purpose | Strengths | Weaknesses |
| HPLC-UV | Quantify purity and detect organic impurities | High sensitivity, excellent quantitative capability, robust and reproducible.[11] | May not detect non-UV active impurities; peak co-elution is possible. |
| LC-MS | Identify product and characterize impurities | Provides molecular weight information, crucial for impurity identification.[15] | Not inherently quantitative; response can vary greatly between compounds. |
| NMR Spectroscopy | Unambiguous structure confirmation | Provides detailed structural information; can identify and quantify residual solvents.[1][17] | Lower sensitivity than HPLC; complex mixtures can be difficult to interpret. |
| Elemental Analysis | Determine absolute purity / elemental composition | Orthogonal to other methods; confirms empirical formula.[18][20] | Does not provide information on the nature or number of impurities. |
| GC-MS | Quantify volatile impurities and residual solvents | Excellent for analyzing volatile compounds not suitable for HPLC.[21] | Not suitable for non-volatile compounds like the product itself without derivatization. |
References
- Analysis of pyrimidine bases in biological materials by gas chromatography-mass spectrometry.Journal of Chromatography A.
- Ensuring Pharmaceutical Purity and Compliance with CHNS-O Analysis.VELP Scientifica.
- ICH Q3A (R2) Impurities in new drug substances - Scientific guideline.European Medicines Agency (EMA).
- Trace Metals Testing and Elemental Analysis for Pharmaceuticals.Intertek.
- ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2).International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).
- ICH Q3A(R2) Impurities in New Drug Substances.ECA Academy.
- [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development.Welch Materials, Inc..
- Ensuring the purity of pharmaceuticals and how XRF can fast-track elemental analysis.Malvern Panalytical.
- Pharmaceutical Elemental Impurities Analysis.BOC Sciences.
- Elemental Analysis for the Pharmaceutical Industry Q&A.Smithers.
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment.RSC Advances.
- Impurities in new drug substance | ICH Q3A(R2).YouTube.
- Q3A(R2) | PPTX.SlideShare.
- A Comparative Spectroscopic Analysis of Pyrimidine and Its Derivatives.Benchchem.
- Pyrimidine Biosynthesis Analysis Service.Creative Proteomics.
- 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system.ResearchGate.
- The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes.ResearchGate.
- Unambiguous structure determination of some pyrazolo [1,5‐a]pyrimidine derivatives by multinuclear NMR spectroscopy.FLORE.
- NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines.MDPI.
- Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents.ACS Infectious Diseases.
- An Effective Approach to HPLC Method Development.Onyx Scientific.
- Synthesis, Characterization, of Novel Pyrazolo [3,4-d]Pyrimidine Derivatives, Via Microwave Irradiation and Study Anti-Tumor Activity by Molecular Docking.Oriental Journal of Chemistry.
- Ethyl 2-chloropyrimidine-5-carboxylate synthesis.ChemicalBook.
- Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors.National Institutes of Health.
- Navigating HPLC Method Development: Tips for Success.Pharma's Almanac.
- Steps involved in HPLC Method Development.Asian Journal of Pharmaceutical Research.
- Synthesis of 2-Methyl-7-(3-pyridyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid ethyl ester.Molbase.
- This compound.Chembest.
- Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies.MDPI.
- Ethyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate.ChemicalBook.
- Synthesis and Characterization of New Pyrazolopyrimidine Derivatives Incorporated to Benzothiaazole.Letters in Applied NanoBioScience.
- Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors.National Institutes of Health.
- Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold.PubMed Central.
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment.RSC Publishing.
- Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives.PubMed Central.
- Microwave Green Synthesis of Pyrazolo-Pyrimidine Derivatives and Biological Profile Evaluation.International Journal for Innovative Research in Multidisciplinary Field.
- Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations.National Institutes of Health.
- Mass Spectra of Nucleic Acid Derivatives. Pyrimidines.ACS Publications.
- Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives.MDPI.
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. prepchem.com [prepchem.com]
- 8. Ethyl 2-chloropyrimidine-5-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 9. Ethyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate CAS#: 1224944-77-7 [m.chemicalbook.com]
- 10. Unambiguous structure determination of some pyrazolo [1,5‐a]pyrimidine derivatives by multinuclear NMR spectroscopy [flore.unifi.it]
- 11. onyxipca.com [onyxipca.com]
- 12. pharmasalmanac.com [pharmasalmanac.com]
- 13. welch-us.com [welch-us.com]
- 14. m.youtube.com [m.youtube.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines [mdpi.com]
- 18. Ensuring Pharmaceutical Purity and Compliance with CHNS-O Analysis [velp.com]
- 19. Trace Metals Testing and Elemental Analysis for Pharmaceuticals [intertek.com]
- 20. smithers.com [smithers.com]
- 21. Analysis of pyrimidine bases in biological materials by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Biological Evaluation of Novel Pyrazolo[1,5-a]pyrimidine Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
The pyrazolo[1,5-a]pyrimidine scaffold is a prominent heterocyclic system in medicinal chemistry, largely due to its structural analogy to endogenous purines. This feature renders it a versatile framework for designing inhibitors that can compete for ATP-binding sites in a multitude of enzymes, particularly protein kinases.[1][2][3] Consequently, derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties.[4][5]
This guide provides a comparative analysis of novel pyrazolo[1,5-a]pyrimidine derivatives, supported by experimental data and detailed protocols. It is designed to equip researchers with the knowledge to effectively evaluate this promising class of compounds.
Comparative Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Pyrazolo[1,5-a]pyrimidines have emerged as a significant class of protein kinase inhibitors, a cornerstone of targeted cancer therapy.[1][4] Kinases are crucial regulators of cellular signaling, and their dysregulation is a frequent driver of oncogenesis.[1] Many derivatives have been developed to target specific kinases involved in cancer progression, such as Pim-1, Flt-3, EGFR, and B-Raf.[1][6][7]
Comparative In Vitro Cytotoxicity
The efficacy of novel compounds is initially screened using a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits cell growth by 50%, is a key metric for comparison.
| Compound/Derivative Class | Target Cell Line | IC50 (µM) | Reference Compound | Key Findings & SAR Insights |
| Pyrazolo[1,5-a]pyrimidine-3-carbonitriles (e.g., 14a) | HCT116 (Colon) | 0.0020 | Doxorubicin | Demonstrated exceptionally high potency, suggesting the carbonitrile moiety at position 3 is crucial for activity.[8] |
| Isoxazole-Pyrazolo[1,5-a]pyrimidines (e.g., 10a) | A549 (Lung) | 0.011 | Etoposide | The presence of a 3,4,5-trimethoxy group on a phenyl moiety attached to the core structure significantly enhanced anticancer activity.[9] |
| Isoxazole-Pyrazolo[1,5-a]pyrimidines (e.g., 10a) | MCF-7 (Breast) | 0.017 | Etoposide | Consistently showed high potency across multiple cell lines, indicating a broad spectrum of activity.[9] |
| Pim-1 Inhibitors (e.g., 11b) | - (Kinase Assay) | 0.004 (Pim-1) | SGI-1776 | Highly selective for Pim-1 kinase over a large panel of other kinases; removal of terminal basic moieties successfully mitigated hERG inhibition without compromising potency.[6][7] |
| Pyrazolo[1,5-a]pyrimidines | MCF-7, HCT-116 | Moderate to High | Doxorubicin | General series showed promising activity, highlighting the scaffold's potential as a source of anticancer agents.[10] |
Mechanism of Action: Kinase Inhibition
Many pyrazolo[1,5-a]pyrimidine derivatives function as ATP-competitive inhibitors of protein kinases.[1] They occupy the ATP-binding pocket of the enzyme, preventing the phosphorylation of downstream substrates and thereby interrupting signaling pathways that promote cell proliferation and survival.
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric method used to assess cell viability and is a primary screening tool for cytotoxic compounds.[11][12]
Principle: Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to insoluble purple formazan crystals.[13] The amount of formazan produced is directly proportional to the number of viable cells.[13]
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture the desired cancer cell line (e.g., HCT-116) to 70-80% confluency.
-
Detach cells using Trypsin-EDTA, neutralize, and perform a cell count.[11]
-
Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL in complete culture medium.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.
-
Incubate for 24 hours (37°C, 5% CO2) to allow cell attachment.[11]
-
-
Compound Treatment:
-
Prepare a stock solution of each pyrazolo[1,5-a]pyrimidine derivative in sterile DMSO.
-
Perform serial dilutions of the stock solutions in complete culture medium to achieve a range of final concentrations (e.g., 0.01 to 100 µM).
-
Remove the old medium from the wells and add 100 µL of the diluted compounds. Include vehicle-only (DMSO) wells as a negative control and a known anticancer drug as a positive control.[14]
-
Incubate the plate for 48-72 hours.[11]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Data Acquisition:
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
-
Comparative Antimicrobial Activity: Combating Pathogenic Microbes
The structural similarity of pyrazolopyrimidines to purines also makes them candidates for interfering with microbial metabolic pathways.[2] Several novel derivatives have been synthesized and evaluated for their activity against a range of pathogenic bacteria and fungi.[3][15]
Comparative In Vitro Antimicrobial Potency
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. It is the gold standard for measuring antimicrobial potency.
| Compound/Derivative | Target Microorganism | MIC (µg/mL) | Reference Drug | Key Findings & SAR Insights |
| Pyrazolo[1,5-a]pyrimidine (10i) | S. aureus (Gram +) | 6.25 | Ampicillin | The presence of two bromophenyl groups was associated with good activity.[15] |
| Pyrazolo[1,5-a]pyrimidine (10n) | E. coli (Gram -) | 12.5 | Gentamicin | Showed broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[15] |
| Pyrazolo[1,5-a]pyrimidine-5,7-diamine (5) | P. aeruginosa (Gram -) | 0.49 | Ampicillin (0.98 µg/mL) | Exhibited activity twice as potent as the reference drug Ampicillin, suggesting the diamine functionality is key.[5] |
| 3,5-pyrazole (3a) | Gram-positive & Gram-negative | 0.062 - 0.25 | Erythromycin, Amikacin | Showed potent bactericidal and antibiofilm activity against multidrug-resistant strains.[16] |
| 5,7-dimethyl-pyrazolo[1,5-a]pyrimidine (6) | S. aureus, P. aeruginosa | 0.187 - 0.375 | Erythromycin, Amikacin | Displayed a strong antibacterial spectrum; more effective than its 7-hydroxy analogue, indicating the importance of the methyl group at position 7.[16] |
Experimental Protocol: Broth Microdilution for MIC Determination
This method is a standardized and quantitative technique for determining the MIC of an antimicrobial agent against bacteria.[17][18]
Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium. The lowest concentration that inhibits visible growth is recorded as the MIC.[19]
Step-by-Step Methodology:
-
Inoculum Preparation:
-
From a pure culture, inoculate several colonies of the test microorganism into a suitable broth (e.g., Mueller-Hinton Broth).
-
Incubate until the turbidity matches a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Compound Dilution:
-
In a 96-well microtiter plate, add 50 µL of broth to wells 2 through 12.
-
Prepare a stock solution of the test compound in DMSO and add 100 µL of the highest concentration to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.
-
Well 11 serves as the growth control (no compound), and well 12 as the sterility control (no bacteria).
-
-
Inoculation and Incubation:
-
Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.
-
Incubate the plate at 35-37°C for 18-24 hours in ambient air.
-
-
MIC Determination:
-
Following incubation, visually inspect the plate for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).
-
Comparative Anti-inflammatory Activity: Modulating the Inflammatory Response
Chronic inflammation is implicated in numerous diseases, making the development of novel anti-inflammatory agents a critical therapeutic goal.[20] Pyrazolo[1,5-a]pyrimidine derivatives have been investigated for their ability to modulate inflammatory processes, often with reduced side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[21][22]
Comparative In Vivo Anti-inflammatory Efficacy
The carrageenan-induced paw edema model in rats is a classic and highly reproducible assay for evaluating the acute anti-inflammatory activity of new compounds.[23]
| Compound/Derivative | Dose (mg/kg) | % Inhibition of Edema (at 4h) | Reference Drug | Key Findings & Mechanism Insights |
| Thymelaea hirsuta Extract (Containing Pyrazolo-like structures) | 500 | 60% | Diclofenac (100 mg/kg, 40%) | The plant extract showed significant inhibition of paw edema, superior to the reference drug at the tested doses, likely by inhibiting prostaglandins.[24] |
| Pyrazolo[1,5-a]pyrimidin-7-one (7c) | - | Potent | Indomethacin | This 2-(2-thienyl) substituted derivative proved to be the most interesting of its series, showing powerful pharmacological activity in vivo and in vitro with very weak acute toxicity.[21] |
| Pyrazolo[1,5-a]quinazolines (13i, 16) | - | - (Cell-based assay) | - | These compounds inhibit LPS-induced NF-κB activity and were found to bind to MAP kinases like JNK3, suggesting a mechanism distinct from traditional NSAIDs.[20] |
Experimental Protocol: Carrageenan-Induced Rat Paw Edema
This in vivo model is used to assess the efficacy of compounds in reducing acute inflammation.[25][26]
Principle: Subplantar injection of carrageenan, a phlogistic agent, into a rat's paw induces a localized, biphasic inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling compared to a control group indicates its anti-inflammatory potential.[23]
Step-by-Step Methodology:
-
Animal Acclimation and Grouping:
-
Acclimate male Wistar or Sprague-Dawley rats (150-200g) for at least one week under standard laboratory conditions.[26]
-
Divide the animals into groups (n=6): Vehicle Control, Reference Drug (e.g., Diclofenac, 10 mg/kg), and Test Groups (receiving different doses of the pyrazolo[1,5-a]pyrimidine derivative).
-
-
Baseline Measurement:
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer before any treatment.
-
-
Compound Administration:
-
Administer the test compounds and reference drug orally (p.o.) or intraperitoneally (i.p.) one hour before inducing inflammation. The control group receives only the vehicle (e.g., saline with 0.5% Tween 80).
-
-
Induction of Inflammation:
-
Inject 0.1 mL of a 1% carrageenan suspension in sterile saline into the subplantar region of the right hind paw of each rat.[23]
-
-
Measurement of Paw Edema:
-
Measure the paw volume again at 1, 2, 3, and 4 hours after the carrageenan injection.
-
-
Data Analysis:
-
Calculate the change in paw volume (edema) for each animal by subtracting the initial volume from the post-treatment volume.
-
Calculate the percentage inhibition of edema for each treated group compared to the control group using the formula:
-
% Inhibition = [(V_c - V_t) / V_c] * 100
-
Where V_c is the average change in paw volume in the control group, and V_t is the average change in paw volume in the treated group.
-
-
Conclusion and Future Directions
The pyrazolo[1,5-a]pyrimidine scaffold represents a highly valuable and "privileged" structure in medicinal chemistry. The derivatives discussed in this guide demonstrate significant potential as anticancer, antimicrobial, and anti-inflammatory agents. Comparative analysis reveals that specific substitutions on the core ring system are critical for enhancing potency and selectivity, offering clear directions for structure-activity relationship (SAR) studies.
Future research should focus on optimizing these lead compounds to improve their pharmacokinetic profiles, enhance target selectivity, and overcome potential mechanisms of drug resistance.[1] The robust and validated experimental protocols detailed herein provide a solid framework for the continued evaluation and development of this promising class of therapeutic agents.
References
- El-Enany, M. M.; Kamel, M. M.; Khalil, O. M.; El-Nassan, H. B.
- Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters.
- Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors.
- Antimicrobial Susceptibility Testing Protocols - 1st Edition. Routledge.
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- Efficient Synthesis and Biological Evaluation of Some New Pyrazolo[1,5‐a]pyrimidine Derivatives as Antimicrobial Activity. Semantic Scholar.
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- Design, synthesis, docking, and antimicrobial evaluation of some novel pyrazolo[1,5-a] pyrimidines and their corresponding cycloalkane ring-fused derivatives as purine analogs. PubMed Central (PMC).
- Application Notes and Protocols for In Vitro Anticancer Activity Assay of Baumycins. Benchchem.
- Synthesis and study of the anti-inflammatory properties of some pyrazolo[1,5-a]pyrimidine deriv
- Synthesis, antimicrobial and antioxidant activities of some new pyrazolo[1,5-a]pyrimidine and imidazo[1,2-b]pyrazole derivatives based isoxazole. Taylor & Francis Online.
- New Route to the Synthesis of Novel Pyrazolo[1,5-a]pyrimidines and Evaluation of their Antimicrobial Activity as RNA Polymerase Inhibitors. Bentham Science Publishers.
- Synthesis, Characterization and Biological Evaluation of some Novel Pyrazolo[1,5-a]Pyrimidine Deriv
- Antibiofilm and Anti-Quorum-Sensing Activities of Novel Pyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives as Carbonic Anhydrase I and II Inhibitors: Design, Synthesis, Radiosterilization, and Molecular Docking Studies. MDPI.
- Synthesis and antitumor activity of some new pyrazolo[1,5-a]pyrimidines.
- Synthesis, Characterization, Antimicrobial Activity and Anticancer of Some New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]1,2,4-triazines. Bentham Science Publishers.
- Synthesis and biological evaluation of aryl derivatives of isoxazole pyrazolo[1,5-a] pyrimidines as anticancer agents. Taylor & Francis Online.
- Synthesis and biological evaluation of pyrazolo[1,5-a]-pyrimidine-containing 99mTc Nitrido radiopharmaceuticals as imaging agents for tumors. PubMed.
- Bioassays for anticancer activities. PubMed.
- Application Notes and Protocols for In Vitro Assays of Anticancer Agent 205. Benchchem.
- Antimicrobial Susceptibility Testing Protocols. Taylor & Francis eBooks.
- LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH.
- Antimicrobial Susceptibility Testing Protocols. NHBS Academic & Professional Books.
- METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. OIRSA.
- Facile synthesis of fused pyrazolo[1,5-a]pyrimidinepyrazolo [1,5-a]triazines and N-sulphonamidopyrazoles as antiinflamm
- Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Bentham Science.
- Guideline for anticancer assays in cells.
- In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. SciELO.
- In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. SciELO.
- Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. PubMed.
- In-vitro Models in Anticancer Screening.
- In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in r
- In Vivo Anti-Inflammatory Effect, Antioxidant Activity, and Polyphenolic Content of Extracts from Capsicum chinense By-Products. MDPI.
- In vivo anti-inflammatory and antiarthritic activities of aqueous extracts from Thymelaea hirsuta. PubMed Central (PMC).
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. benthamdirect.com [benthamdirect.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives | European Journal of Chemistry [eurjchem.com]
- 9. tandfonline.com [tandfonline.com]
- 10. benthamdirect.com [benthamdirect.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Design, synthesis, docking, and antimicrobial evaluation of some novel pyrazolo[1,5-a] pyrimidines and their corresponding cycloalkane ring-fused derivatives as purine analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. s3-euw1-ap-pe-df-pch-content-store-p.s3.eu-west-1.amazonaws.com [s3-euw1-ap-pe-df-pch-content-store-p.s3.eu-west-1.amazonaws.com]
- 18. woah.org [woah.org]
- 19. pdb.apec.org [pdb.apec.org]
- 20. Anti-Inflammatory Activity of Pyrazolo[1,5- a]quinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Synthesis and study of the anti-inflammatory properties of some pyrazolo[1,5-a]pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Facile synthesis of fused pyrazolo[1,5-a]pyrimidinepyrazolo [1,5-a]triazines and N-sulphonamidopyrazoles as antiinflammatory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 24. In vivo anti-inflammatory and antiarthritic activities of aqueous extracts from Thymelaea hirsuta - PMC [pmc.ncbi.nlm.nih.gov]
- 25. scielo.br [scielo.br]
- 26. scielo.br [scielo.br]
A Tale of Two Isomers: A Comparative Guide to Pyrazolo[1,5-a]pyrimidine and Pyrazolo[3,4-d]pyrimidine Scaffolds in Drug Discovery
Abstract
In the landscape of medicinal chemistry, the pyrazolopyrimidine core stands as a "privileged scaffold," a foundational structure whose derivatives have led to numerous therapeutic breakthroughs. Among its various isomeric forms, the pyrazolo[1,5-a]pyrimidine and pyrazolo[3,4-d]pyrimidine scaffolds are particularly prominent, each serving as the cornerstone for a distinct array of clinically successful drugs. While structurally similar, the nuanced difference in the placement of a single nitrogen atom profoundly influences their synthesis, physicochemical properties, and, most critically, their interaction with biological targets. This guide provides an in-depth, objective comparison of these two scaffolds, offering researchers, scientists, and drug development professionals a clear understanding of their respective strengths and applications, supported by experimental data and established synthetic protocols.
Structural and Electronic Distinctions: More Than Just a Nitrogen Atom
At first glance, the two scaffolds appear to be close relatives. Both are bicyclic heteroaromatic systems formed by the fusion of a pyrazole and a pyrimidine ring. The critical distinction lies in the point of fusion and the orientation of the pyrazole ring's nitrogen atoms relative to the pyrimidine ring.
-
Pyrazolo[3,4-d]pyrimidine: This isomer is a direct isostere of adenine, a fundamental component of DNA, RNA, and the ubiquitous energy currency, ATP.[1][2] This structural mimicry is the cornerstone of its biological activity, particularly as a kinase inhibitor. The nitrogen atoms at positions 1 and 2 of the pyrazole ring and position 6 of the pyrimidine ring are positioned to form critical hydrogen bond interactions with the "hinge region" of kinase active sites, competitively displacing ATP.[2][3]
-
Pyrazolo[1,5-a]pyrimidine: In this isomer, the pyrimidine ring is fused across the N1-C5 bond of the pyrazole ring. This arrangement results in a "bridgehead" nitrogen at position 4 and alters the hydrogen bonding donor/acceptor pattern compared to its [3,4-d] counterpart. While it can also engage in hinge binding, its interaction mode is distinct, which can be exploited to achieve different selectivity profiles against various kinases.[4][5]
The following diagram illustrates this fundamental structural difference.
Caption: Core structures of Pyrazolo[1,5-a]pyrimidine and Pyrazolo[3,4-d]pyrimidine.
Comparative Synthesis Strategies
The distinct connectivity of each scaffold dictates the choice of starting materials and reaction pathways. The causality behind these synthetic choices is rooted in achieving regioselective cyclization to yield the desired isomer.
Synthesis of Pyrazolo[1,5-a]pyrimidines
The most prevalent and versatile method for constructing the pyrazolo[1,5-a]pyrimidine core involves the cyclocondensation of a 3-amino-1H-pyrazole (or 5-amino-1H-pyrazole) with a 1,3-bielectrophilic compound, such as a β-dicarbonyl compound or its equivalent.[4][6] The regioselectivity of this reaction is a key consideration, as it determines the final substitution pattern on the pyrimidine ring.[6]
Experimental Protocol: Synthesis of a 3-Phenyl-5-chloropyrazolo[1,5-a]pyrimidine Intermediate
This protocol is adapted from a method used to generate key intermediates for Pim-1 kinase inhibitors.[7] The logic is a multi-step sequence starting from a simple acetonitrile to build the substituted aminopyrazole, followed by cyclization and chlorination to install a reactive handle for further diversification.
Caption: Key steps in the synthesis of a pyrazolo[1,5-a]pyrimidine intermediate.
-
Step 1: Synthesis of 3-(dimethylamino)-2-phenylacrylonitrile. An aryl-substituted acetonitrile is treated with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and refluxed for 4 hours.[7]
-
Step 2: Synthesis of 4-phenyl-1H-pyrazol-5-amine. The product from Step 1 is reacted with hydrazine and glacial acetic acid in ethanol under reflux for 16 hours. This cyclization forms the core aminopyrazole building block.[7]
-
Step 3: Synthesis of 3-phenylpyrazolo[1,5-a]pyrimidin-5(4H)-one. The aminopyrazole is cyclized with N-methyl uracil (acting as a masked Michael acceptor) in ethanol with sodium ethoxide under reflux for 3 hours.[7]
-
Step 4: Synthesis of 5-chloro-3-phenylpyrazolo[1,5-a]pyrimidine. The pyrimidinone product is chlorinated using neat phosphorus oxychloride (POCl₃) under reflux for 3 hours. This introduces a reactive chlorine atom at the 5-position, which is ideal for subsequent nucleophilic substitution reactions to build a library of analogs.[7]
Synthesis of Pyrazolo[3,4-d]pyrimidines
The construction of the pyrazolo[3,4-d]pyrimidine scaffold often begins with a pre-formed, substituted pyrazole ring that already contains the precursors for the pyrimidine ring, typically a 5-aminopyrazole-4-carbonitrile or a 5-aminopyrazolo-4-carboxamide.[1] The choice of the C4 substituent on the pyrazole is critical as it dictates the subsequent cyclization chemistry.
Experimental Protocol: Synthesis of a 4-Hydroxy-pyrazolo[3,4-d]pyrimidine
This classic and straightforward protocol, reported by Schmidt and Druey, utilizes formamide to provide the final two atoms needed to form the pyrimidine ring.[1] This method is valued for its simplicity and use of readily available reagents.
Caption: Key steps in the synthesis of a pyrazolo[3,4-d]pyrimidine intermediate.
-
Step 1: Synthesis of 5-aminopyrazole-4-carboxylate. Ethyl(ethoxymethylene)cyanoacetate is reacted with an appropriate hydrazine to form the substituted 5-aminopyrazole-4-carboxylate intermediate.[1]
-
Step 2: Synthesis of 4-hydroxy-pyrazolo[3,4-d]pyrimidine. The aminopyrazole intermediate is heated in boiling formamide, which serves as both the reagent and solvent, to directly afford the 4-hydroxy derivative.[1]
-
Step 3 (Optional): Synthesis of 4-chloro-pyrazolo[3,4-d]pyrimidine. The resulting 4-hydroxy (or more accurately, the tautomeric pyrimidinone) compound can be treated with phosphorus oxychloride (POCl₃) to yield the 4-chloro derivative.[1] This chlorinated intermediate is a versatile linchpin for introducing various amines at the C4 position, a common strategy in the development of kinase inhibitors.
A Comparative Analysis of Biological Activity and Therapeutic Applications
The distinct structural and electronic properties of the two scaffolds translate into different biological activity profiles and, consequently, different therapeutic applications. Both have found immense success as kinase inhibitors, but they often target different kinases or different conformational states of the same kinase.[3][5]
Pyrazolo[1,5-a]pyrimidines: From CNS Agents to Potent Kinase Inhibitors
This scaffold has a diverse pharmacological profile, with applications ranging from central nervous system (CNS) agents to anti-cancer and anti-inflammatory drugs.[4][8] More recently, it has gained significant attention as a core component of highly selective kinase inhibitors.[5]
-
Tropomyosin Receptor Kinase (Trk) Inhibition: The pyrazolo[1,5-a]pyrimidine scaffold is the core of two of the three FDA-approved drugs for NTRK fusion cancers: Larotrectinib and Entrectinib.[9] These drugs have demonstrated remarkable efficacy in treating a wide range of solid tumors characterized by this specific genetic alteration.[9] The recently approved second-generation inhibitor, Repotrectinib, also features this core, highlighting its enduring importance in overcoming acquired resistance.[9]
-
Other Kinase Targets: Derivatives of this scaffold have shown potent inhibitory activity against a wide range of other kinases, including Pim-1, CDK2, PI3Kδ, and EGFR, making it a versatile platform for targeted cancer therapy.[5][7][10][11]
Pyrazolo[3,4-d]pyrimidines: The Quintessential ATP Mimic
As a bioisostere of adenine, the pyrazolo[3,4-d]pyrimidine scaffold is a natural fit for the ATP-binding site of kinases.[2][12] This has made it one of the most successfully exploited heterocyclic systems in the development of kinase inhibitors.[13]
-
Bruton's Tyrosine Kinase (BTK) Inhibition: The landmark approval of Ibrutinib in 2013 for the treatment of B-cell cancers was a pivotal moment for this scaffold.[13] Ibrutinib is a potent and selective irreversible inhibitor of BTK, a key component of the B-cell receptor signaling pathway.[13]
-
Broad Kinase Inhibition: The first identified kinase inhibitors based on this scaffold, PP1 and PP2, were inhibitors of the Src family of tyrosine kinases.[12][13] Since then, derivatives have been developed to target a vast array of kinases implicated in cancer and other diseases, including CDK2, VEGFR-2, and Protein Kinase D (PKD).[14][15][16]
Quantitative Comparison of Representative Inhibitors
To provide a concrete comparison, the following table summarizes the biological activity of representative drugs and clinical candidates from each scaffold class against their primary targets.
| Scaffold | Compound Name | Primary Target(s) | IC₅₀ / Kᵢ | Therapeutic Area | Reference(s) |
| Pyrazolo[1,5-a]pyrimidine | Larotrectinib | TRKA, TRKB, TRKC | IC₅₀: 5-11 nM | Oncology (NTRK fusion cancers) | [9] |
| Entrectinib | TRKA/B/C, ROS1, ALK | IC₅₀: 1-4 nM | Oncology (NTRK/ROS1 fusion cancers) | [9] | |
| Repotrectinib | TRKA/B/C, ROS1, ALK | IC₅₀: <1 nM | Oncology (NTRK/ROS1 fusion cancers) | [9] | |
| Compound 1 | Pim-1 | IC₅₀: 45 nM | Preclinical (Oncology) | [7] | |
| Pyrazolo[3,4-d]pyrimidine | Ibrutinib | BTK | IC₅₀: 0.5 nM | Oncology (B-cell malignancies) | [1][13] |
| SI306 | Src | IC₅₀: low µM | Preclinical (Glioblastoma) | [17] | |
| PP2 | Src Family Kinases | Kᵢ: 4-100 nM | Research Tool | [13] | |
| 3-IN-PP1 | PKD | IC₅₀: 94-108 nM | Preclinical (Oncology) | [16] |
IC₅₀ (Half-maximal inhibitory concentration) and Kᵢ (Inhibition constant) are measures of inhibitor potency. Lower values indicate higher potency.
Conclusion and Future Perspectives
Both the pyrazolo[1,5-a]pyrimidine and pyrazolo[3,4-d]pyrimidine scaffolds are powerful and validated platforms for the design of potent and selective therapeutic agents, particularly kinase inhibitors.
-
The pyrazolo[3,4-d]pyrimidine scaffold, with its direct analogy to adenine, remains a go-to choice for targeting the ATP-binding site of kinases. Its well-understood structure-activity relationships and synthetic accessibility make it a reliable foundation for developing ATP-competitive inhibitors.
-
The pyrazolo[1,5-a]pyrimidine scaffold offers a distinct structural geometry that can be exploited to achieve novel selectivity profiles and overcome resistance mechanisms. The remarkable success of TRK inhibitors based on this core underscores its potential for developing highly targeted therapies.
The choice between these two isomers is not a matter of one being superior to the other, but rather a strategic decision based on the specific biological target, the desired selectivity profile, and the potential for overcoming known resistance pathways. Future research will undoubtedly continue to uncover new therapeutic applications for both of these remarkable heterocyclic systems, pushing the boundaries of targeted medicine.
References
-
MDPI. (n.d.). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Available from: [Link]
-
Iorkula, T. H., et al. (n.d.). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central. Available from: [Link]
-
ACS Publications. (2014). Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies. Available from: [Link]
-
Royal Society of Chemistry. (n.d.). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Available from: [Link]
-
Gomaa, A.-M., et al. (n.d.). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. Available from: [Link]
-
National Institutes of Health. (n.d.). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. Available from: [Link]
-
European Journal of Medicinal Chemistry. (2025). Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. Available from: [Link]
-
St-Onge, S., et al. (2020). Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Medicinal Chemistry Letters. Available from: [Link]
-
Royal Society of Chemistry. (n.d.). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Available from: [Link]
-
MDPI. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Available from: [Link]
-
bioRxiv. (2025). Development of pyrazolo[1,5-a]pyrimidine based macrocyclic kinase inhibitors targeting AAK1. Available from: [Link]
-
ResearchGate. (n.d.). Examples of biological activities of pyrazolo[1,5-a]pyrimidines and the structures of some drugs. Available from: [Link]
-
MDPI. (n.d.). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Available from: [Link]
-
PubMed. (n.d.). Synthesis and biological evaluations of pyrazolo[3,4-d]pyrimidines as cyclin-dependent kinase 2 inhibitors. Available from: [Link]
-
ResearchGate. (n.d.). Structures of the first reported pyrazolo[3,4-d]pyrimidine kinase inhibitors 1 and 2. Available from: [Link]
-
Taylor & Francis Online. (n.d.). Chemical and Biological Versatility of Pyrazolo[3,4-d]Pyrimidines: One Scaffold, Multiple Modes of Action. Available from: [Link]
-
ResearchGate. (n.d.). Promising bioactivity of pyrazolo[1,5-a]pyrimidine derivatives 1–6 and its drug skeletons 7–9. Available from: [Link]
-
Taylor & Francis Online. (n.d.). Design, Synthesis and Biological Characteristics of Pyrazolo[3,4-d]Pyrimidine Derivatives As Potential VEGFR-2 Inhibitors. Available from: [Link]
-
Semantic Scholar. (n.d.). Chemical and biological versatility of pyrazolo[3,4-d]pyrimidines: one scaffold, multiple modes of action. Available from: [Link]
-
National Institutes of Health. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Available from: [Link]
-
PubMed. (2020). Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors. Available from: [Link]
-
Taylor & Francis Online. (n.d.). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Available from: [Link]
-
PubMed Central. (n.d.). Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation. Available from: [Link]
-
PubMed. (2025). Pyrazolo[1,5-a]pyrimidine scaffold-based small molecules: From bench to FDA-approved TRK kinase inhibitors (Part 1). Available from: [Link]
-
MDPI. (n.d.). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Available from: [Link]
-
ResearchGate. (n.d.). Example of marketed drugs with pyrazolo[1,5-a]pyrimidine core. Available from: [Link]
-
PubMed Central. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Available from: [Link]
-
QxMD. (n.d.). Pyrazolo[1,5-a]pyrimidine scaffold-based small molecules: From bench to FDA-approved TRK kinase inhibitors (Part 1). Available from: [Link]
-
Royal Society of Chemistry. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. Available from: [Link]
-
Royal Society of Chemistry. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][4][5][9]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. Available from: [Link]
-
National Institutes of Health. (n.d.). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Available from: [Link]
-
Royal Society of Chemistry. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][4][5][9]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. Available from: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives | MDPI [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and biological evaluations of pyrazolo[3,4-d]pyrimidines as cyclin-dependent kinase 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 2-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate
Introduction: Ethyl 2-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate is a heterocyclic compound frequently utilized as a building block in medicinal chemistry and drug discovery. As with any chlorinated organic compound, its handling and disposal demand a rigorous, safety-first approach to protect laboratory personnel, the community, and the environment. This guide provides a comprehensive, step-by-step framework for the safe management and disposal of this compound, grounded in established safety protocols and regulatory standards. Our objective is to empower researchers with the knowledge to manage chemical waste not just as a regulatory necessity, but as an integral part of robust scientific practice.
Part 1: Hazard Identification and Essential Safety Assessment
Before any handling or disposal procedure, a thorough understanding of the compound's potential hazards is critical. While a specific Safety Data Sheet (SDS) for the 2-chloro isomer was not available, data from closely related pyrazolopyrimidine analogs provides a strong basis for a conservative risk assessment. The primary hazards are consistently identified as irritation and acute toxicity.[1][2][3]
Anticipated Hazard Profile:
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement | Source(s) |
| Acute Toxicity, Oral | Warning | H302: Harmful if swallowed | [1][3] | |
| Skin Corrosion/Irritation | Warning | H315: Causes skin irritation | [1][2][3] | |
| Serious Eye Damage/Irritation | Warning | H319: Causes serious eye irritation | [1][2][3] | |
| Specific Target Organ Toxicity (Single Exposure) | Warning | H335: May cause respiratory irritation | [1][2][3] |
Causality Behind the Hazards: The presence of the chlorinated pyrimidine ring system suggests that upon combustion or in certain reactive conditions, it can produce toxic and corrosive gases such as hydrogen chloride, nitrogen oxides, and carbon oxides. The ester functional group may be liable to hydrolysis under strong acidic or basic conditions, but attempting such a reaction for disposal is not recommended without specific, validated protocols.
Part 2: Personal Protective Equipment (PPE) Protocol
A multi-layered PPE strategy is essential to prevent exposure via inhalation, ingestion, or skin contact.[4] The selection of PPE must align with the specific handling scenario.[5]
Task-Based PPE Selection:
| Task | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Routine Weighing & Handling (in a fume hood) | Chemical splash goggles | Nitrile gloves (double-gloving recommended) | Fully-fastened lab coat | Work within a certified chemical fume hood |
| Preparing for Disposal (packaging waste) | Chemical splash goggles and face shield | Neoprene or Butyl rubber gloves over inner nitrile gloves[6] | Chemical-resistant apron over lab coat | Work within a certified chemical fume hood |
| Minor Spill Cleanup (<1 pound / 0.5 kg) | Chemical splash goggles and face shield[7] | Neoprene or Butyl rubber gloves (heavy-duty)[6] | Chemical-resistant coveralls (e.g., Tychem 2000)[5][6] | N95 respirator for dust, or full-face APR with multi-sorbent cartridge if vapors are possible[6] |
| Major Spill (>1 pound / 0.5 kg) | Do not handle. Evacuate and call EHS/emergency response. | N/A | N/A | N/A |
Part 3: Waste Management & Disposal Workflow
The disposal of this compound is governed by the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA).[8] This regulation mandates a "cradle-to-grave" approach, meaning the generator is responsible for the waste from its creation to its final, safe disposal.[9]
Step 1: Waste Characterization
This compound must be managed as a hazardous waste.[9] It is a non-listed hazardous chemical waste, best characterized as a "chlorinated organic solid." Ensure it is not mixed with other waste streams, particularly incompatible materials like strong oxidizing agents or bases, to prevent unforeseen reactions.
Step 2: Standard Disposal of Unused Product
This protocol applies to expired or surplus chemical in its original or similar container.
-
Container Integrity: Ensure the container is in good condition, free from cracks or damage, and has a securely sealing cap. If the original container is compromised, transfer the material to a new, compatible container labeled for hazardous waste.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the approximate quantity.
-
Storage: Store the sealed container in a designated satellite accumulation area. This area should be secure, provide secondary containment, and be segregated from incompatible chemicals.
-
Arrange for Pickup: Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup by a licensed hazardous waste disposal company.[10] Do not dispose of this chemical down the drain or in regular trash.
Step 3: Emergency Procedures - Spill Management
Prompt and correct action during a spill is vital to prevent exposure and environmental contamination. The following workflow and protocol are designed for minor spills (less than 1 pound/0.5 kg) that can be safely managed by trained laboratory personnel.[11]
Caption: Decision workflow for chemical spill response.
-
Alert & Secure: Alert personnel in the immediate area.[11] Secure the location to prevent others from entering.
-
Don PPE: Wear the appropriate PPE for spill cleanup as detailed in the table above.[12]
-
Containment: If the powder is spreading, prevent further dispersion. Do not use a dry sweeping method as this can create airborne dust.[13]
-
Collect Spilled Material: Gently scoop the spilled solid material using a plastic scoop or other non-sparking tool.[12][13] Place the collected material into a heavy-duty polyethylene bag or a designated hazardous waste container.[14] Take care to minimize dust generation.[13]
-
Final Surface Cleaning: After removing the bulk of the powder, gently wipe the contaminated area with a spill pad or paper towel wetted with water.[12] This helps to collect any remaining fine particles without creating dust. Place the used pads/towels into the same waste bag.[13]
-
Package Waste: Seal the polyethylene bag securely with tape. Double-bag if necessary.[14] Attach a completed hazardous waste label to the outer bag.[13]
-
Dispose of Waste: This spill cleanup debris is now hazardous waste. Manage it according to the procedures in Step 2.
Part 4: Decontamination of Equipment and Surfaces
Proper decontamination is crucial to prevent unintentional cross-contamination of experiments and delayed personnel exposure.
-
Gross Decontamination: For non-disposable equipment like spatulas or glassware that has come into contact with the compound, first wipe them thoroughly with a dry paper towel to remove as much solid residue as possible. Dispose of this towel as solid hazardous waste.
-
Wet Decontamination: Wash the equipment with soap and water, followed by a solvent rinse (e.g., ethanol or acetone) appropriate for the experimental context. Collect all cleaning liquids as liquid hazardous waste. Do not pour these rinsates down the drain.
-
Surface Decontamination: For work surfaces within a fume hood, wipe down with a detergent solution and then with water. All wipes used in this process must be collected as solid hazardous waste.[15]
-
PPE Decontamination: Dispose of all single-use PPE, including gloves and coveralls, as solid hazardous waste. Reusable items like face shields and goggles should be cleaned with soap and water.[12]
A Note on Chemical Deactivation: Attempting to chemically neutralize or deactivate chlorinated heterocyclic compounds in a standard laboratory setting is strongly discouraged . Such procedures can be unpredictable, potentially generating more hazardous byproducts or creating an exothermic reaction. The most authoritative and safest method of disposal is through a licensed professional waste management service.[16]
References
-
How to Properly Manage Hazardous Waste Under EPA Regulations. ERG Environmental.
-
Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency. 8
-
EPA Hazardous Waste Management. Axonator.
-
Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. 10
-
Guidance for Hazardous Waste Spill Cleanup in Laboratories. The University of Texas at Austin. 13
-
How to Choose PPE for Chemical Work. Allan Chemical Corporation. 4
-
Learn the Basics of Hazardous Waste. U.S. Environmental Protection Agency. 9
-
Guide for Chemical Spill Response. American Chemical Society. 14
-
Laboratory Chemical Spill Cleanup and Response Guide. The City University of New York (CUNY). 17
-
Chemical Spill Clean-Up. University of Delaware Environmental Health & Safety. 12
-
5.4 Chemical Spill Procedures. Cornell University Environmental Health and Safety. 11
-
Personal Protective Equipment. Northern Michigan University Environmental Health & Safety Services. 6
-
Personal Protective Equipment. U.S. Environmental Protection Agency. 7
-
Ethyl 5-chloropyrazolo(1,5-a)pyrimidine-3-carboxylate Safety Summary. PubChem, National Institutes of Health. 1
-
Safety Data Sheet for Ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate. Fisher Scientific. 2
-
MSDS of Ethyl 6-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate. Capot Chemical. 16
-
Safety Data Sheet for Pyrazolo[1,5-a]pyrimidine-3-carboxylic Acid. Sigma-Aldrich.
-
Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Oregon OSHA. 5
-
Safety Data Sheet for 7-(pyridin-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid. Aaron Chemicals LLC. 3
-
Principles of decontamination, sterilization, and disinfection. Federal Select Agent Program. 15
Sources
- 1. Ethyl 5-chloropyrazolo(1,5-a)pyrimidine-3-carboxylate | C9H8ClN3O2 | CID 58063474 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.fi [fishersci.fi]
- 3. aaronchem.com [aaronchem.com]
- 4. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 5. osha.oregon.gov [osha.oregon.gov]
- 6. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 7. epa.gov [epa.gov]
- 8. epa.gov [epa.gov]
- 9. epa.gov [epa.gov]
- 10. epa.gov [epa.gov]
- 11. 5.4 Chemical Spill Procedures [ehs.cornell.edu]
- 12. Chemical Spill Clean-Up - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 13. ehs.utk.edu [ehs.utk.edu]
- 14. acs.org [acs.org]
- 15. Biosafety/Biocontainment Plan Guidance: Appendix 1 | Compliance | Federal Select Agent Program [selectagents.gov]
- 16. capotchem.com [capotchem.com]
- 17. ccny.cuny.edu [ccny.cuny.edu]
Personal protective equipment for handling Ethyl 2-chloropyrazolo[1,5-A]pyrimidine-3-carboxylate
Essential Safety and Handling Guide: Ethyl 2-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety protocols and logistical plans for the handling and disposal of this compound. As a specialized heterocyclic compound, understanding its potential hazards through the lens of its structural analogues is critical for ensuring laboratory safety and experimental integrity. This document is structured to provide not just procedural steps, but the scientific reasoning behind them, fostering a proactive safety culture.
Hazard Analysis: Understanding the Risk Profile
The foundational pyrazolo[1,5-a]pyrimidine scaffold is known to present several hazards. According to GHS classifications for the parent compound, it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation[1]. The non-chlorinated analogue, Ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate, is also classified as causing skin irritation, serious eye irritation, and potential respiratory irritation[2]. The introduction of a chloro-substituent, as in the case of 5-Chloropyrimidine, often enhances these irritant properties and introduces the need for careful handling to avoid the release of hazardous decomposition products[3].
Therefore, this compound should be treated as a compound that is, at a minimum:
-
A skin and eye irritant.
-
Potentially harmful if swallowed or inhaled.
-
A respiratory tract irritant.
The workflow for handling this compound must be designed to mitigate these risks at every stage.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is non-negotiable. The following table outlines the minimum required PPE for handling this compound in both solid and solution forms.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles are mandatory. A face shield should be worn over goggles when handling significant quantities or if there is a risk of splashing.[4][5][6][7] | Protects against accidental splashes of solutions or contact with airborne powder, preventing serious eye irritation[2]. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene) are required. Gloves must be inspected for integrity before each use.[8][9] | Provides a barrier against skin contact, which can cause irritation[1][3]. Contaminated gloves should be disposed of immediately following established procedures[10]. |
| Body Protection | A flame-resistant laboratory coat is required.[4] | Protects the wearer's clothing and skin from contamination. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if handling the compound in a poorly ventilated area or if dust or aerosols are generated.[7][8][11] | Minimizes the risk of inhaling the compound, which may cause respiratory irritation[1][2]. |
DOT Script for PPE Workflow
Caption: PPE workflow from risk assessment to safe removal.
Operational Plan: From Weighing to Reaction
All handling of this compound should occur within a certified chemical fume hood to minimize inhalation exposure.
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure all necessary PPE is correctly donned. The fume hood sash should be lowered to the appropriate working height.
-
Weighing (Solid Form):
-
Tare a suitable container on a balance inside the fume hood.
-
Carefully transfer the required amount of the solid compound, avoiding the creation of dust.
-
If dust is generated, allow it to settle within the fume hood before proceeding.
-
-
Dissolution:
-
Add the solvent to the container with the solid compound.
-
Gently swirl or stir to dissolve. If heating is required, use a controlled heating mantle and monitor the process.
-
-
Reaction:
-
Transfer the solution to the reaction vessel using appropriate glassware (e.g., funnel, cannula).
-
Ensure the reaction setup is secure and all joints are properly sealed.
-
-
Post-Reaction:
-
Upon completion, any unused material should be treated as hazardous waste.
-
Contaminated glassware must be decontaminated or disposed of as hazardous waste.
-
Emergency Procedures: Preparedness is Key
In the event of accidental exposure, immediate and appropriate action is crucial.
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][3] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes.[2][3] If irritation persists, seek medical attention. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do so.[3] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water.[10] Seek immediate medical attention. |
Spill Response:
-
Small Spills: For minor spills within a fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand). Place the absorbent material into a sealed, labeled container for hazardous waste disposal.[12][13]
-
Large Spills: In the case of a large spill, evacuate the immediate area and contact your institution's Environmental Health and Safety (EHS) department.[12][13]
Disposal Plan: Environmental Responsibility
Proper disposal of halogenated organic compounds is critical to prevent environmental contamination and ensure regulatory compliance.
Key Principles of Halogenated Waste Disposal:
-
Segregation is Mandatory: Halogenated organic waste must be collected in a dedicated, clearly labeled waste container separate from non-halogenated waste.[12][14][15] This is due to the different disposal methods required for these waste streams, with halogenated waste often being more costly to process[13][15].
-
Container Management: Waste containers must be in good condition, compatible with the chemical, and have a tightly sealing cap.[12][13] The container should be kept closed at all times except when adding waste[12][13].
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name(s) of the contents.[12][13] Do not use abbreviations or chemical formulas[12].
-
Accumulation: Follow your institution's guidelines for the maximum allowable volume of hazardous waste in a satellite accumulation area.
DOT Script for Waste Disposal Decision Tree
Sources
- 1. Pyrazolo(1,5-a)pyrimidine | C6H5N3 | CID 11636795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.fi [fishersci.fi]
- 3. echemi.com [echemi.com]
- 4. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 5. hazmatschool.com [hazmatschool.com]
- 6. Personal Protective Equipment and Chemistry - Chemical Safety Facts [chemicalsafetyfacts.org]
- 7. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. capotchem.com [capotchem.com]
- 11. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 12. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 13. campusoperations.temple.edu [campusoperations.temple.edu]
- 14. bucknell.edu [bucknell.edu]
- 15. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
